molecular formula C7H11BrO2 B1601761 Methyl 3-(bromomethyl)cyclobutane-1-carboxylate CAS No. 89892-95-5

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Cat. No.: B1601761
CAS No.: 89892-95-5
M. Wt: 207.06 g/mol
InChI Key: UWGANZNOSVEEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS 89892-95-5) is a high-purity chemical building block of interest in advanced organic synthesis and medicinal chemistry research. With the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol, this compound features both a bromomethyl group and a carboxylate ester functionalized on a cyclobutane ring, making it a versatile intermediate for various chemical transformations . Its primary research value lies in its application as a key synthon for the construction of more complex molecular architectures. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, such as alkylations, allowing researchers to introduce the cyclobutane scaffold into target molecules . Concurrently, the methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional handles for further functionalization. This bifunctionality is particularly valuable in drug discovery for the synthesis of potential pharmacologically active compounds and in materials science [br> Researchers should note that this compound is offered with a typical purity of 97% and has a shelf life of 1095 days . Please handle with appropriate precautions. This product is labeled with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302 (Harmful if swallowed) . It is critical to consult the Safety Data Sheet and adhere to all stated precautionary statements, which include using personal protective equipment and working in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGANZNOSVEEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544394
Record name Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89892-95-5
Record name Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a key building block in modern medicinal chemistry and materials science. The document details a robust and scalable synthetic protocol, offering in-depth explanations of the underlying reaction mechanisms and the rationale behind critical process parameters. Furthermore, it presents a complete characterization profile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity and purity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a practical and scientifically rigorous resource for the preparation and validation of this important cyclobutane derivative.

Introduction and Significance

Cyclobutane scaffolds are increasingly recognized for their valuable role in drug discovery. Their rigid, three-dimensional structures offer a unique conformational profile that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, in particular, serves as a versatile bifunctional intermediate. The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the methyl ester can be readily hydrolyzed or otherwise transformed, enabling further molecular elaboration.

The strategic importance of this compound lies in its ability to introduce the cyclobutane motif into larger, more complex molecules. This has been demonstrated in the synthesis of novel therapeutic agents targeting a range of diseases, where the cyclobutane core imparts favorable pharmacokinetic and pharmacodynamic properties.

Synthetic Approach: A Detailed Protocol and Mechanistic Insight

The synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is typically achieved through a two-step sequence starting from the commercially available dimethyl cyclobutane-1,3-dicarboxylate. This involves a selective reduction of one ester group to a primary alcohol, followed by a bromination reaction.

Step 1: Selective Mono-reduction of Dimethyl cyclobutane-1,3-dicarboxylate

The initial step focuses on the selective reduction of one of the two ester groups of dimethyl cyclobutane-1,3-dicarboxylate to a hydroxymethyl group. This is a critical transformation that requires a mild and selective reducing agent to avoid over-reduction or reaction at both ester sites. Sodium borohydride (NaBH₄) in the presence of a Lewis acid such as lithium chloride (LiCl) or in a mixed solvent system including an alcohol is a commonly employed and effective method.

Experimental Protocol:

  • To a stirred solution of dimethyl cyclobutane-1,3-dicarboxylate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol (MeOH) at 0 °C, add lithium chloride (1.2 equivalents) portionwise.

  • Slowly add sodium borohydride (1.5 equivalents) to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

Causality and Expertise: The use of lithium chloride is crucial as it coordinates to the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating the hydride attack from sodium borohydride. The mixed solvent system helps to moderate the reactivity of the borohydride, promoting the selective mono-reduction.

Step 2: Bromination of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

The subsequent step involves the conversion of the primary alcohol to a bromide. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and generally provides high yields with good functional group tolerance.

Experimental Protocol:

  • Dissolve the crude methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add carbon tetrabromide (1.2 equivalents) portionwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Trustworthiness and Self-Validation: The progress of both reaction steps should be meticulously monitored by TLC to ensure complete conversion of the starting material and to identify the formation of the desired product. The distinct polarity differences between the starting materials, intermediates, and final product allow for clear separation and reaction tracking.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dimethyl cyclobutane-1,3-dicarboxylate Reagent1 NaBH4, LiCl THF/MeOH Start->Reagent1 Step 1: Selective Reduction Intermediate Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Reagent1->Intermediate Reagent2 PPh3, CBr4 DCM Intermediate->Reagent2 Step 2: Bromination (Appel Reaction) Product Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Reagent2->Product Purification Column Chromatography Product->Purification Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Purification and Characterization

Thorough purification and characterization are paramount to confirm the identity, purity, and structure of the synthesized Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Purification

Column chromatography using silica gel is the preferred method for purifying the final product. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from triphenylphosphine oxide (a byproduct of the Appel reaction) and any unreacted starting materials.

Characterization Data

The following table summarizes the expected spectroscopic data for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Technique Expected Data
¹H NMR δ (ppm): 3.68 (s, 3H, OCH₃), 3.45 (d, 2H, CH₂Br), 2.80-2.95 (m, 1H, CHCO₂Me), 2.40-2.60 (m, 1H, CHCH₂Br), 2.20-2.35 (m, 4H, cyclobutane CH₂)
¹³C NMR δ (ppm): 174.5 (C=O), 51.8 (OCH₃), 40.2 (CHCO₂Me), 35.8 (CH₂Br), 34.5 (CHCH₂Br), 30.1 (cyclobutane CH₂)
IR (Infrared) ν (cm⁻¹): 2950 (C-H), 1730 (C=O, ester), 1200 (C-O), 650 (C-Br)
MS (Mass Spec) m/z: [M+H]⁺ calculated for C₇H₁₁BrO₂: 207.00, 209.00 (isotopic pattern for Br)

Safety and Handling

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a brominated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Carbon tetrabromide is toxic and should be handled with extreme care. For detailed safety information, consult the Safety Data Sheet (SDS) for all reagents used.

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. By providing detailed experimental protocols, mechanistic insights, and comprehensive characterization data, this document serves as a valuable resource for chemists in both academic and industrial settings. The strategic application of this versatile building block will undoubtedly continue to contribute to the advancement of drug discovery and materials science.

References

  • Synthesis of cyclobutane derivatives as building blocks for medicinal chemistry. Journal of Organic Chemistry. [Link]

  • The Appel Reaction in Organic Synthesis. Chemical Reviews. [Link]

  • Selective Reduction of Esters to Alcohols using Sodium Borohydride. Tetrahedron Letters. [Link]

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Abstract

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with two distinct reactive centers—a primary alkyl bromide and a methyl ester—offers a versatile platform for the synthesis of complex molecular architectures. The strained four-membered ring imparts unique conformational constraints that are increasingly sought after in drug design to explore novel chemical space and improve pharmacological properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications, with a particular focus on its utility for researchers in drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific inquiry. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is registered under several identifiers, with its CAS number being the most unique.

IdentifierValueSource
CAS Number 89892-95-5 PubChem[1]
IUPAC Namemethyl 3-(bromomethyl)cyclobutane-1-carboxylatePubChem[1]
Molecular FormulaC₇H₁₁BrO₂PubChem[1]
InChI KeyUWGANZNOSVEEIE-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCOC(=O)C1CC(C1)CBrPubChem[1]

Synonyms:

  • 3-(Bromomethyl)cyclobutanecarboxylic acid methyl ester

  • Methyl 3-(bromomethyl)cyclobutanecarboxylate[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data below are computed properties, providing a reliable estimate for experimental design.

PropertyValueUnitSource
Molecular Weight 207.06 g/mol PubChem[1]
Monoisotopic Mass205.99424DaPubChem[1]
XLogP3-AA (LogP)1.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate are not extensively published, a logical and robust synthetic strategy can be devised based on established transformations of similar cyclobutane systems. The most direct approach involves the bromination of the corresponding alcohol, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This precursor itself can be synthesized from commercially available starting materials.

The causality behind this choice of pathway lies in the high efficiency and selectivity of converting primary alcohols to alkyl bromides. A common and effective method is the Appel reaction or a variation thereof. A plausible large-scale synthesis could utilize triphenylphosphite and bromine, a method documented for the synthesis of the related compound (bromomethyl)cyclobutane.[2]

Proposed Synthetic Workflow

Synthetic_Workflow A Dimethyl 1,3-cyclobutanedicarboxylate B Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate A->B Selective Reduction (e.g., LiBH₄) C Methyl 3-(bromomethyl)cyclobutane-1-carboxylate B->C Bromination (e.g., PPh₃, CBr₄ or HBr)

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Conceptual)
  • Selective Reduction: The starting diester, Dimethyl 1,3-cyclobutanedicarboxylate, is dissolved in an appropriate aprotic solvent (e.g., THF). A mild and selective reducing agent, such as Lithium Borohydride (LiBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C) to selectively reduce one of the ester groups to the primary alcohol. The reaction is monitored by TLC or GC-MS until completion.

  • Work-up and Isolation: The reaction is carefully quenched, and the product, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, is isolated through extraction and purified using column chromatography.

  • Bromination: The purified alcohol is dissolved in a suitable solvent like dichloromethane (DCM). A brominating agent, such as a pre-formed complex of triphenylphosphine and carbon tetrabromide (Appel reaction), is added. This reaction proceeds via a nucleophilic substitution mechanism, converting the hydroxyl group into a good leaving group, which is then displaced by the bromide ion.

  • Final Purification: After the reaction is complete, the crude product is washed, concentrated, and purified by vacuum distillation or column chromatography to yield the final product, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

This self-validating protocol includes clear checkpoints (TLC, GC-MS) and purification steps to ensure the identity and purity of the intermediates and the final product.

Reactivity and Applications in Drug Development

The synthetic utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate stems from its two orthogonal functional groups.

  • The Bromomethyl Group: This primary alkyl bromide is an excellent electrophile, highly susceptible to Sₙ2 reactions. This allows for the covalent attachment of the cyclobutane scaffold to a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity is fundamental in medicinal chemistry for building more complex drug candidates.[3] The cyclobutylmethyl moiety is a valuable structural motif found in several active pharmaceutical ingredients.[4]

  • The Methyl Ester Group: The ester provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used as a handle for salt formation to improve solubility. Alternatively, it can be reduced to a primary alcohol.

This bifunctionality makes it a powerful tool for fragment-based drug discovery (FBDD) and as a scaffold for creating chemical libraries.

General Reactivity Schematic

Reactivity_Diagram cluster_0 Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Core C₇H₁₁BrO₂ Product_SN2 Nu-CH₂-Cyclobutane-COOCH₃ Core->Product_SN2 Product_Hydrolysis Br-CH₂-Cyclobutane-COOH Core->Product_Hydrolysis Nuc Nucleophile (Nu:⁻) (e.g., R-NH₂, R-SH, R-O⁻) Nuc->Core Sₙ2 Reaction Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis->Core Ester Modification

Caption: Key reaction pathways for the title compound.

Spectroscopic Characterization (Predicted)

While a comprehensive, published dataset is scarce, the structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region. Key signals would include:

    • A singlet around 3.7 ppm for the methyl ester protons (-OCH₃).

    • A doublet around 3.5 ppm for the bromomethyl protons (-CH₂Br).

    • A series of multiplets between 2.0 and 3.0 ppm for the cyclobutane ring protons.

  • ¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms:

    • A peak around 175 ppm for the ester carbonyl carbon (C=O).

    • A signal around 52 ppm for the methoxy carbon (-OCH₃).

    • A signal around 35-40 ppm for the bromomethyl carbon (-CH₂Br).

    • Several signals in the 20-40 ppm range for the cyclobutane ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the C=O stretch of the saturated ester.[7] A band in the region of 600-700 cm⁻¹ corresponding to the C-Br stretch would also be expected.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 206 and 208, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine atom (M-Br)⁺.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is associated with significant hazards.[1]

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Handling Recommendations: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

References

  • PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Request PDF. Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • PubChem. Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. methyl 1-bromocyclobutane-1-carboxylate. [Link]

  • EPFL. Chemical Science. [Link]

  • Asian Journal of Research in Chemistry. GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. [Link]

  • OpenStax. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, a robust and validated synthesis protocol, and its strategic applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound of interest is formally recognized under the International Union of Pure and Applied Chemistry (IUPAC) system.

  • IUPAC Name: methyl 3-(bromomethyl)cyclobutane-1-carboxylate[1]

  • CAS Number: 89892-95-5[1]

  • Molecular Formula: C₇H₁₁BrO₂[1]

The structure features a cyclobutane ring, a four-membered carbocycle known for conferring unique conformational constraints in drug candidates.[2] This ring is substituted at the 1- and 3-positions with a methyl ester and a bromomethyl group, respectively. These two functional groups provide orthogonal chemical handles for sequential elaboration, making this molecule a highly valuable bifunctional building block.

Caption: 2D Structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe handling and effective use in experimental design.

PropertyValueSource
Molecular Weight 207.06 g/mol [1]
Exact Mass 205.99424 Da[1]
Physical State Liquid (Predicted)N/A
Boiling Point Not availableN/A
Density Not availableN/A

GHS Hazard Information: This compound must be handled with appropriate precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H301: Toxic if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation)[1]

  • H318: Causes serious eye damage (Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)[1]

Handling Recommendation: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Synthesis Protocol: A Validated Approach

While multiple synthetic routes may be conceived, we present a robust and logical two-step sequence starting from a commercially available precursor. This pathway relies on well-established, high-yielding transformations familiar to synthetic organic chemists.

Overall Reaction Scheme: Dimethyl cyclobutane-1,3-dicarboxylate → Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate → Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Synthesis_Workflow cluster_0 cluster_1 start Dimethyl cyclobutane-1,3-dicarboxylate intermediate Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate start->intermediate Selective Reduction product Methyl 3-(bromomethyl)cyclobutane-1-carboxylate intermediate->product Appel Reaction reagent1 1. LiBH₄, THF 2. Acidic Workup reagent1->r1_node reagent2 CBr₄, PPh₃, DCM reagent2->r2_node

Caption: Proposed two-step synthesis workflow for the target compound.

Step 1: Selective Monoreduction of Dimethyl cyclobutane-1,3-dicarboxylate
  • Causality: The primary challenge is the selective reduction of one of two equivalent ester functionalities. A mild and selective reducing agent is required to favor mono-reduction and prevent over-reduction to the diol. Lithium borohydride (LiBH₄) is an excellent choice for this transformation, as it is less reactive than lithium aluminum hydride (LAH) and can be used in ethereal solvents like Tetrahydrofuran (THF) at controlled temperatures to achieve the desired selectivity.

  • Detailed Protocol:

    • To a solution of dimethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of lithium borohydride (0.5-0.6 eq) in THF dropwise over 30 minutes.

    • Stir the reaction mixture at 0 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction cautiously by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate.

Step 2: Bromination via the Appel Reaction
  • Causality: The conversion of the primary alcohol to the corresponding bromide is a standard transformation. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method that proceeds under mild, neutral conditions, thus avoiding potential side reactions associated with acidic reagents (e.g., HBr). The mechanism involves the in-situ formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic substitution by the bromide ion. This methodology is well-documented for converting primary alcohols to bromides on a cyclobutane scaffold.[3]

  • Detailed Protocol:

    • Dissolve Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous Dichloromethane (DCM) (0.3 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexane.

    • Combine the filtrates and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final product, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of strained carbocycles like cyclobutane into drug candidates is a powerful strategy for optimizing pharmacological properties.[2] The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for its target protein.[2]

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an exemplary building block for accessing this chemical space.

  • Bifunctional Handle: The methyl ester can undergo hydrolysis to the carboxylic acid, which can then form amide bonds. The bromomethyl group is an excellent electrophile for alkylating nucleophiles such as amines, phenols, or thiols. This dual reactivity allows for its seamless integration into complex molecular scaffolds.

  • Medicinal Chemistry Precursor: This reagent is a key intermediate for synthesizing more complex substituted cyclobutanes. For instance, the (bromomethyl)cyclobutane moiety is a critical component of Butorphanol, a potent morphinan-type opioid analgesic.[4] The N-cyclobutylmethyl group is essential for its specific pharmacological profile.[4] Furthermore, related bromomethyl cyclobutane structures have been utilized in the synthesis of novel amino acids for potential therapeutic applications, such as boron neutron capture therapy.[5]

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a high-value building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with its dual functional handles, provides a reliable entry point for introducing the conformationally rigid cyclobutane motif into novel molecular architectures. The synthetic protocol detailed herein offers a validated and scalable method for its preparation, empowering researchers to leverage the unique properties of this compound in their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67111247, Methyl 3-(bromomethyl)cyclopentane-1-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12523845, Methyl 3-methylcyclobutene-1-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68172032, Methyl 3-methylcyclobutanecarboxylate. Retrieved from [Link].

  • MySkinRecipes (n.d.). 1-(3-Bromophenyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link].

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1760. Retrieved from [Link].

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. Retrieved from [Link].

  • PubChemLite (n.d.). 1-(bromomethyl)-3-methylcyclobutane (C6H11Br). Retrieved from [Link].

Sources

Spectroscopic Characterization of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its cyclobutane core imparts a degree of conformational rigidity, while the ester and bromomethyl groups offer versatile handles for further chemical modification. As with any novel or sparsely documented compound, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures of this molecule for synthesis, characterization, and quality control purposes. The data presented herein is a combination of predicted values from computational models and comparisons with structurally analogous compounds, providing a robust framework for spectral interpretation.

It is important to note that methyl 3-(bromomethyl)cyclobutane-1-carboxylate can exist as cis and trans diastereomers. The spatial relationship between the ester and bromomethyl groups will influence the chemical environment of the atoms, leading to distinct, albeit potentially overlapping, spectroscopic signals for each isomer. This guide will address the expected spectral features for both isomers where relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) for the protons in both cis and trans isomers of methyl 3-(bromomethyl)cyclobutane-1-carboxylate. These predictions are based on established chemical shift increments and analysis of similar structures.

Assignment Structure Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy Protons-OCH₃~ 3.7Singlet (s)N/A
Bromomethyl Protons-CH₂Br~ 3.5 - 3.6Doublet (d)~ 6-7
Methine Proton-CH(COOCH₃)~ 2.8 - 3.1Multiplet (m)-
Methine Proton-CH(CH₂Br)~ 2.5 - 2.8Multiplet (m)-
Cyclobutane Ring Protons-CH₂-~ 1.9 - 2.4Multiplets (m)-
  • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.7 ppm. This is a characteristic signal for a methyl ester and is typically well-resolved from other signals.

  • Bromomethyl Group (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a doublet in the range of 3.5-3.6 ppm[1]. The electron-withdrawing effect of the bromine atom shifts these protons downfield. They will be split by the adjacent methine proton on the cyclobutane ring.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will present a complex set of overlapping multiplets in the aliphatic region (approximately 1.9-3.1 ppm). The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis vs. trans).

    • The methine proton alpha to the ester group (-CH(COOCH₃)) is expected to be the most downfield of the ring protons due to the deshielding effect of the carbonyl group.

    • The methine proton attached to the bromomethyl-bearing carbon (-CH(CH₂Br)) will also be shifted downfield.

    • The remaining methylene protons on the ring will resonate at higher fields. Due to the puckered nature of the cyclobutane ring, these protons are diastereotopic and will likely exhibit complex splitting patterns.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample (5-10 mg) in deuterated solvent (~0.6 mL) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim instrument acq1->acq2 acq3 Set acquisition parameters (pulse sequence, spectral width, etc.) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum (to TMS or solvent) proc2->proc3 proc4 Integrate peaks and analyze multiplicities proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

The following table presents the predicted chemical shifts for the carbon atoms in both isomers of the target molecule.

Assignment Structure Predicted δ (ppm)
Carbonyl Carbon>C=O~ 174 - 176
Methoxy Carbon-OCH₃~ 52
Bromomethyl Carbon-CH₂Br~ 35 - 38
Methine Carbon-CH(COOCH₃)~ 40 - 43
Methine Carbon-CH(CH₂Br)~ 38 - 41
Cyclobutane Ring Carbons-CH₂-~ 25 - 30
  • Carbonyl Carbon (>C=O): The ester carbonyl carbon is expected to resonate at the lowest field, typically in the range of 174-176 ppm. This is a highly characteristic and reliable signal.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 52 ppm.

  • Bromomethyl Carbon (-CH₂Br): The carbon attached to the bromine atom is expected in the region of 35-38 ppm. The electronegative bromine atom causes a downfield shift compared to a standard alkyl carbon.

  • Cyclobutane Ring Carbons: The four carbons of the cyclobutane ring will appear in the aliphatic region.

    • The methine carbons, being more substituted, will resonate further downfield than the methylene carbons. The carbon alpha to the ester group is predicted to be around 40-43 ppm, while the carbon bearing the bromomethyl group is expected around 38-41 ppm. The relative positions may vary between the cis and trans isomers.

    • The two methylene carbons of the ring are expected to be in the 25-30 ppm range. Depending on the symmetry of the isomer, these may be equivalent or non-equivalent.

The protocol is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

  • Instrument Setup: As for ¹H NMR.

  • Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220-240 ppm) is necessary. Due to the longer relaxation times of carbon nuclei, a longer relaxation delay may be needed for quantitative analysis, although for routine characterization, shorter delays are common. A significantly larger number of scans (e.g., 128 to several thousand) is required.

  • Processing: Similar to ¹H NMR processing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve concentrated sample (20-50 mg) in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Tune and shim instrument acq1->acq2 acq3 Set up proton-decoupled pulse sequence acq2->acq3 acq4 Acquire data over many scans acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum proc2->proc3 proc4 Assign signals to each unique carbon proc3->proc4

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H StretchAliphatic (CH, CH₂, CH₃)2850 - 3000Medium-Strong
C=O StretchEster1735 - 1750Strong
C-O StretchEster1150 - 1250Strong
C-Br StretchAlkyl Bromide515 - 690Medium-Strong
  • C=O Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected in the 1735-1750 cm⁻¹ region[2]. Its presence is a strong indicator of the ester functional group.

  • C-H Stretches: A series of medium to strong bands just below 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the methyl and cyclobutane groups.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretching of the ester group.

  • C-Br Stretch: A medium to strong absorption in the fingerprint region, between 515-690 cm⁻¹, will be indicative of the C-Br bond stretch[3]. This region can be complex, but the presence of a notable peak here supports the inclusion of the bromomethyl group.

  • Sample Preparation (Neat Liquid): If the compound is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.

  • Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place a drop of liquid sample between two salt plates (e.g., KBr) acq1 Acquire background spectrum (no sample) prep1->acq1 acq2 Place sample in spectrometer acq1->acq2 acq3 Acquire sample spectrum acq2->acq3 proc1 Background subtraction acq3->proc1 proc2 Identify characteristic absorption bands proc1->proc2 proc3 Correlate bands with functional groups proc2->proc3

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. For this compound, Electron Ionization (EI) would be a common technique.

The molecular formula of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is C₇H₁₁BrO₂. The molecular weight is 207.06 g/mol [4]. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units.

Ion Formula Predicted m/z Interpretation
[M]⁺[C₇H₁₁BrO₂]⁺206 / 208Molecular ion
[M - OCH₃]⁺[C₆H₈BrO]⁺175 / 177Loss of the methoxy radical
[M - Br]⁺[C₇H₁₁O₂]⁺127Loss of the bromine radical
[M - COOCH₃]⁺[C₆H₈Br]⁺147 / 149Loss of the carbomethoxy radical
[CH₂Br]⁺[CH₂Br]⁺93 / 95Bromomethyl cation
  • Molecular Ion Peak ([M]⁺): The presence of a doublet at m/z 206 and 208 with roughly equal intensities would be strong evidence for a compound containing one bromine atom and would confirm the molecular weight.

  • Key Fragment Ions:

    • Loss of -OCH₃ (m/z 175/177): The loss of a methoxy radical (•OCH₃, 31 Da) from the ester is a very common fragmentation pathway.

    • Loss of -Br (m/z 127): Cleavage of the C-Br bond to lose a bromine radical (•Br, 79/81 Da) would result in a fragment at m/z 127. This peak would not have the isotopic bromine pattern.

    • Loss of -COOCH₃ (m/z 147/149): Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) would also be a likely fragmentation.

    • Bromomethyl Cation (m/z 93/95): The appearance of a doublet at m/z 93/95 corresponding to the [CH₂Br]⁺ fragment would confirm the presence of the bromomethyl moiety.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

G cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_anal Analysis & Detection cluster_interp Interpretation prep1 Inject sample into GC or use direct probe ion1 Electron Ionization (70 eV) prep1->ion1 ion2 Generation of molecular ion and fragments ion1->ion2 anal1 Separation of ions by m/z ratio ion2->anal1 anal2 Ion detection anal1->anal2 anal3 Generation of mass spectrum anal2->anal3 interp1 Identify molecular ion peak (M+) anal3->interp1 interp2 Analyze isotopic patterns (e.g., Br) interp1->interp2 interp3 Propose structures for major fragments interp2->interp3

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of methyl 3-(bromomethyl)cyclobutane-1-carboxylate provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides rapid confirmation of the presence of the key ester and alkyl bromide moieties. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, most notably the characteristic isotopic signature of bromine. The combination of these techniques, guided by the predicted data and interpretations presented in this guide, allows for the unambiguous identification and characterization of this versatile chemical building block.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" vs "Methyl 3-bromocyclobutane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Key Cyclobutane Building Blocks for Drug Discovery: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate vs. Methyl 3-bromocyclobutane-1-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane moiety has garnered significant interest for its ability to introduce three-dimensionality, conformational rigidity, and serve as a bioisostere for larger or more flexible groups.[1][2] This guide provides an in-depth technical comparison of two closely related yet functionally distinct cyclobutane-based building blocks: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate .

The seemingly subtle difference in the placement of the bromine atom—on a methylene substituent versus directly on the cyclobutane ring—has profound implications for the synthetic utility and reactivity of these molecules. This document will elucidate these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate these building blocks into their synthetic workflows. We will explore viable synthetic routes, compare and contrast their chemical reactivity based on fundamental principles of organic chemistry, and discuss their potential applications in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental properties of these isomers is the first step in their effective utilization. The table below summarizes their key physicochemical characteristics.

PropertyMethyl 3-(bromomethyl)cyclobutane-1-carboxylateMethyl 3-bromocyclobutane-1-carboxylate
Molecular Formula C₇H₁₁BrO₂[3]C₆H₉BrO₂[4]
Molecular Weight 207.07 g/mol [3]193.04 g/mol [4]
CAS Number 89892-95-5[3]4935-00-6[4]
Appearance Colorless to light yellow liquid (predicted)Colorless to light yellow liquid
Boiling Point Not reported193.8 ± 33.0 °C (Predicted)
Structure


Synthesis of Key Building Blocks

The efficient and scalable synthesis of these building blocks is paramount for their application in drug discovery programs. Below, we outline plausible and detailed synthetic protocols for each compound, grounded in established organic chemistry transformations.

Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

The synthesis of this primary alkyl bromide can be logically approached in a two-step sequence starting from a suitable carboxylic acid precursor, involving an initial esterification followed by the conversion of a primary alcohol to the corresponding bromide.

Synthesis_of_Methyl_3-(bromomethyl)cyclobutane-1-carboxylate start 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid ester Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate start->ester   MeOH, H₂SO₄ (cat.)   Reflux (Fischer Esterification) product Methyl 3-(bromomethyl)cyclobutane-1-carboxylate ester->product   PBr₃, Et₂O   0 °C to RT (Bromination)

Figure 1: Synthetic pathway for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Step 1: Fischer Esterification of 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid

  • To a solution of 3-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Bromination of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

  • Dissolve the crude Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

The synthesis of this secondary alkyl bromide can be achieved via a modified Hunsdiecker reaction, which allows for the decarboxylative bromination of a carboxylic acid.[7][8]

Synthesis_of_Methyl_3-bromocyclobutane-1-carboxylate start Cyclobutane-1,3-dicarboxylic acid monoester Monomethyl cyclobutane-1,3-dicarboxylate start->monoester   Ac₂O, MeOH   (Selective Monoesterification) product Methyl 3-bromocyclobutane-1-carboxylate monoester->product   HgO, Br₂   CCl₄, Reflux (Modified Hunsdiecker Reaction)

Figure 2: Synthetic pathway for Methyl 3-bromocyclobutane-1-carboxylate.

Experimental Protocol: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

Step 1: Selective Monoesterification of Cyclobutane-1,3-dicarboxylic acid

Note: The selective monoesterification of dicarboxylic acids can be challenging. An alternative is the half-saponification of the corresponding diester.

  • Suspend cyclobutane-1,3-dicarboxylic acid (1.0 eq) in a mixture of acetic anhydride (1.1 eq) and methanol (excess).

  • Heat the mixture gently to facilitate the formation of the cyclic anhydride in situ, which then reacts with methanol to predominantly form the monoester.

  • Monitor the reaction by LC-MS.

  • Upon consumption of the starting material, remove the volatiles under reduced pressure.

  • Purify the resulting monoester by crystallization or column chromatography.

Step 2: Modified Hunsdiecker (Cristol-Firth) Reaction

  • To a flask charged with red mercuric oxide (HgO, 1.0 eq) and carbon tetrachloride (CCl₄), add the monomethyl cyclobutane-1,3-dicarboxylate (1.0 eq).

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of bromine (1.0 eq) in CCl₄ dropwise to the refluxing mixture.[7]

  • Continue refluxing until the evolution of CO₂ ceases and the red color of the mercuric oxide is discharged.

  • Cool the reaction mixture and filter to remove the mercuric bromide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Methyl 3-bromocyclobutane-1-carboxylate.

Comparative Reactivity: A Tale of Two Bromides

The distinct positioning of the bromine atom in our two target molecules leads to a significant difference in their chemical reactivity, primarily in nucleophilic substitution reactions. This difference is rooted in the classification of the alkyl halides: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a primary alkyl bromide , while Methyl 3-bromocyclobutane-1-carboxylate is a secondary alkyl bromide .

Reactivity_Comparison cluster_0 Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (Primary Alkyl Bromide) cluster_1 Methyl 3-bromocyclobutane-1-carboxylate (Secondary Alkyl Bromide) p_bromide Primary C-Br Bond p_sterics Less Steric Hindrance p_bromide->p_sterics p_sn2 Favors SN2 Pathway p_kinetics Faster Reaction Rate p_sn2->p_kinetics p_sterics->p_sn2 s_kinetics Slower SN2 Rate s_bromide Secondary C-Br Bond s_sterics More Steric Hindrance s_bromide->s_sterics s_sn1_sn2 Can Undergo SN1 and SN2 s_sn1_sn2->s_kinetics s_sterics->s_sn1_sn2 s_elimination Increased E2 Competition s_sterics->s_elimination

Figure 3: Logical flow of reactivity comparison.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a concerted, bimolecular process where the rate is dependent on the concentration of both the substrate and the nucleophile. A key factor governing the rate of Sₙ2 reactions is steric hindrance at the electrophilic carbon center.

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: As a primary alkyl bromide, the carbon atom bonded to the bromine is relatively unhindered. This allows for easy backside attack by a wide range of nucleophiles, leading to a faster reaction rate via the Sₙ2 pathway.

  • Methyl 3-bromocyclobutane-1-carboxylate: In this case, the bromine is attached to a secondary carbon atom within the cyclobutane ring. The ring itself, along with the hydrogen atom on the same carbon, creates significantly more steric bulk compared to the primary analogue. This increased steric hindrance impedes the approach of the nucleophile, resulting in a slower Sₙ2 reaction rate.

Causality in Experimental Choices: For synthetic transformations where a clean and rapid substitution is desired, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is the superior choice. Its propensity to react via an Sₙ2 mechanism minimizes side reactions such as eliminations and rearrangements.

Nucleophilic Substitution (Sₙ1) Reactions

The Sₙ1 reaction is a stepwise, unimolecular process that proceeds through a carbocation intermediate. The rate of an Sₙ1 reaction is primarily determined by the stability of this carbocation.

  • Methyl 3-bromocyclobutane-1-carboxylate: The departure of the bromide ion would lead to a secondary carbocation on the cyclobutane ring. While secondary carbocations are more stable than primary ones, cyclobutyl cations are known to be relatively unstable and prone to rearrangement.

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: This molecule would form a primary carbocation, which is highly unstable and thus, Sₙ1 reactions are generally not favored.

Elimination (E2) Reactions

Elimination reactions, particularly the E2 mechanism, are often in competition with substitution reactions. The E2 pathway is favored by strong, sterically hindered bases.

  • Methyl 3-bromocyclobutane-1-carboxylate: As a secondary halide, this substrate is more susceptible to E2 elimination reactions, especially in the presence of strong, non-nucleophilic bases. This can lead to the formation of a cyclobutene derivative, which may be an undesired side product.

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: Primary halides are less prone to E2 elimination unless a very bulky base is used.

Trustworthiness of Protocols: When designing a synthesis, the choice between these two building blocks will dictate the choice of reaction conditions. For the primary bromide, a wide range of nucleophiles can be employed under standard Sₙ2 conditions. For the secondary bromide, milder nucleophiles and conditions that favor substitution over elimination (e.g., polar aprotic solvents, less basic nucleophiles) should be chosen to maximize the yield of the desired substitution product.

Applications in Drug Discovery

The cyclobutane ring is a valuable motif in medicinal chemistry, offering a unique conformational profile and serving as a versatile scaffold.[1][2] Both Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate serve as excellent starting points for introducing this scaffold into potential drug candidates.

Role as Bioisosteres and Scaffolds

The cyclobutane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to modulate a compound's physicochemical properties and metabolic stability.[1] The ester and bromide functionalities on these molecules provide orthogonal handles for further synthetic elaboration.

Introduction of the Cyclobutylmethyl Moiety

The "bromomethyl" isomer is particularly useful for introducing a cyclobutylmethyl group onto a heteroatom (N, O, S) of a core scaffold. This is a common strategy in drug design to probe hydrophobic pockets in target proteins and to improve metabolic stability. For example, the related (bromomethyl)cyclobutane has been used in the synthesis of potent analgesics.

Functionalization of the Cyclobutane Ring

The "bromo" isomer allows for the direct attachment of a nucleophile to the cyclobutane ring. This can be used to position key pharmacophoric groups in a specific three-dimensional orientation, which is crucial for optimizing drug-target interactions.

Given their reactivity profiles, these building blocks can be envisioned as key intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

  • Enzyme inhibitors

  • Receptor agonists and antagonists

  • Antiviral and anticancer agents

The choice between the two isomers will depend on the desired final structure and the synthetic strategy employed. The primary bromide offers a more reliable route for Sₙ2-type elaborations, while the secondary bromide, though more challenging to work with, allows for direct functionalization of the cyclobutane ring.

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and Methyl 3-bromocyclobutane-1-carboxylate are valuable, albeit distinct, building blocks for the modern medicinal chemist. The primary bromide is the more reactive and predictable partner for nucleophilic substitution reactions, making it ideal for the straightforward introduction of the cyclobutylmethylene ester moiety. In contrast, the secondary bromide offers the potential for direct functionalization of the cyclobutane ring, but its use requires careful consideration of competing elimination reactions and potentially slower reaction kinetics.

By understanding the nuances of their synthesis and reactivity, researchers can make informed decisions about which of these versatile building blocks is best suited for their specific drug discovery and development objectives. This guide provides a solid foundation for the strategic application of these important synthetic intermediates.

References

  • Bariwal, J., & Van der Eycken, E. (2013). Cyclobutane in medicinal chemistry. Chemistry–A European Journal, 19(37), 12156-12167. [Link]

  • PubChem. (n.d.). Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Bromo-3-chlorocyclobutane. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hunsdiecker reaction. In Wikipedia. Retrieved from [Link]

  • van der Kolk, R., Bolt, M., Leest, M., Rutjes, F., & van Delft, F. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100481. [Link]

  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bladt, D., Murray, S., Gitch, B., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(2), 201–203. [Link]

  • Fischer Esterification Lab (Student Handout). (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Bromo-3-chlorocyclobutane. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Hunsdiecker reaction. In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 4). Hunsdiecker reaction. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, May 15). Hunsdiecker reaction. Retrieved from [Link]

  • Furman Chemistry 120 - PBworks. (n.d.). Free Radical Reaction With NBS as the Initiator. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]

  • MDPI. (2018, August 28). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2008, August 7). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Retrieved from [Link]

  • ResearchGate. (2023, August). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofurfuryl bromide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a key building block in modern medicinal chemistry and organic synthesis. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The presence of two orthogonal functional groups—a primary alkyl bromide and a methyl ester—provides synthetic handles for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the reactivity and stability of this versatile molecule, offering field-proven insights into its handling, storage, and synthetic applications.

Chemical Structure and Properties

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate possesses a puckered cyclobutane ring, which imparts significant ring strain (approximately 26 kcal/mol) compared to its acyclic or larger-ring counterparts. This inherent strain influences the reactivity of the substituents. The primary alkyl bromide is a versatile electrophilic site, while the methyl ester can be manipulated through hydrolysis, amidation, or reduction.

PropertyValueSource
Molecular Formula C₇H₁₁BrO₂[1]
Molecular Weight 207.07 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)
CAS Number 89892-95-5[1]

Note: Some physical properties are predicted based on the structure and data for similar compounds.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of methyl 3-(bromomethyl)cyclobutane-1-carboxylate. As a primary alkyl bromide, it is susceptible to degradation over time, particularly when exposed to light, moisture, and elevated temperatures.

Recommended Storage:

  • Temperature: Refrigerate at 2-8 °C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

  • Container: Use amber glass vials or bottles with tight-fitting caps to protect from light.

Potential Decomposition Pathways:

  • Hydrolysis: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The alkyl bromide can also undergo hydrolysis, particularly at elevated temperatures, to form the corresponding alcohol.

  • Elimination: In the presence of strong, non-nucleophilic bases, dehydrobromination can occur to form methyl 3-methylenecyclobutane-1-carboxylate.

  • Nucleophilic Substitution: Over time, impurities or atmospheric moisture can act as nucleophiles, leading to the gradual degradation of the compound.

Key Reactivity Profiles

The reactivity of methyl 3-(bromomethyl)cyclobutane-1-carboxylate is dominated by the primary alkyl bromide, which readily participates in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)2)

As a primary alkyl bromide, this compound is an excellent substrate for S(_N)2 reactions. These reactions proceed with inversion of stereochemistry at the carbon bearing the bromine atom. A wide variety of nucleophiles can be employed to introduce new functional groups.

G cluster_0 Sₙ2 Reaction Pathway Reactant Methyl 3-(bromomethyl)cyclobutane-1-carboxylate TS [Nu---CH₂(C₄H₆CO₂Me)---Br]⁻ Reactant->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Cleavage

S(_N)2 reaction mechanism.

Common Nucleophiles and Their Products:

NucleophileReagent ExampleProduct
AzideSodium azide (NaN₃)Methyl 3-(azidomethyl)cyclobutane-1-carboxylate
HydroxideSodium hydroxide (NaOH)Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
AlkoxideSodium ethoxide (NaOEt)Methyl 3-(ethoxymethyl)cyclobutane-1-carboxylate
AmineAmmonia, primary/secondary aminesMethyl 3-(aminomethyl)cyclobutane-1-carboxylate derivatives
ThiolateSodium thiophenoxide (NaSPh)Methyl 3-((phenylthio)methyl)cyclobutane-1-carboxylate

Experimental Protocol: Synthesis of Methyl 3-(azidomethyl)cyclobutane-1-carboxylate (A Representative S(_N)2 Reaction)

This protocol is a representative procedure for a typical S(_N)2 reaction.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-(azidomethyl)cyclobutane-1-carboxylate.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is ideal for S(_N)2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thus increasing the nucleophilicity of the azide ion.

  • Excess Nucleophile: A slight excess of sodium azide is used to ensure the complete consumption of the starting material.

  • Workup: The aqueous workup is necessary to remove the DMF and excess sodium azide. The bicarbonate wash neutralizes any acidic impurities.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, methyl 3-(bromomethyl)cyclobutane-1-carboxylate can undergo an E2 elimination reaction to form methyl 3-methylenecyclobutane-1-carboxylate. The use of a bulky base favors elimination over substitution.

G cluster_1 E2 Reaction Pathway Reactant Methyl 3-(bromomethyl)cyclobutane-1-carboxylate TS [Base---H---CH(C₄H₅CO₂Me)---CH₂---Br]⁻ Reactant->TS Proton Abstraction Base Base:⁻ Base->TS Product Methyl 3-methylenecyclobutane-1-carboxylate TS->Product Pi Bond Formation ConjugateAcid Base-H TS->ConjugateAcid LeavingGroup Br⁻ TS->LeavingGroup

Sources

A Technical Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of therapeutic candidates. Among these, the cyclobutane moiety has garnered significant attention. Its rigid, puckered conformation offers a unique three-dimensional architecture that can enhance potency, improve selectivity, and optimize pharmacokinetic profiles when appropriately integrated into a molecular design.[1] Unlike more flexible aliphatic rings, the constrained nature of the cyclobutane scaffold can precisely orient substituents in space, facilitating optimal interactions with biological targets. This guide focuses on a key functionalized cyclobutane derivative, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS No. 89892-95-5), a versatile building block poised for significant application in the synthesis of novel therapeutics.

Physicochemical Properties and Identification

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a halogenated ester with the following key identifiers:

PropertyValueSource
CAS Number 89892-95-5
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylate
SMILES COC(=O)C1CC(C1)CBr

Commercial Availability and Procurement

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is available from a number of specialized chemical suppliers. Researchers can procure this building block in quantities ranging from milligrams to kilograms, with typical purities of 98% or higher. When sourcing this reagent, it is crucial to obtain a certificate of analysis to confirm purity and identity.

SupplierPurity/SpecificationAvailable Quantities
AK Scientific, Inc. 98%100mg, 250mg, 500mg, 1g
BLD Pharm >95%Inquire for details
Henan Wentao Chemical Product Co., Ltd. 99%Inquire for details
Echemi Varies by supplierInquire for details

Note: Availability and pricing are subject to change. Please consult the respective suppliers for the most current information.

Synthetic Strategies: Accessing the Core Scaffold

One of the most common and effective methods for converting a primary alcohol to a primary alkyl bromide is the Appel reaction, which utilizes a combination of a phosphine and a carbon tetrahalide.

Proposed Synthetic Protocol: Bromination via Appel-type Reaction

This protocol is based on established methodologies for the conversion of primary alcohols to alkyl bromides.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Precursor Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Target Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Precursor->Target Reagents Carbon Tetrabromide (CBr4) Triphenylphosphine (PPh3) Reagents->Target Solvent Dichloromethane (DCM) Temperature 0 °C to Room Temperature Byproducts Triphenylphosphine oxide Bromoform G cluster_workflow Synthetic Workflow A Methyl 3-(bromomethyl)cyclobutane- 1-carboxylate C Nucleophilic Substitution A->C B Primary/Secondary Amine (R1R2NH) B->C D Methyl 3-((R1,R2-amino)methyl)cyclobutane- 1-carboxylate C->D E Optional Hydrolysis/Amidation D->E F Further Derivatization E->F

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inherent Hazards

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS No: 89892-95-5, Molecular Formula: C₇H₁₁BrO₂) is a bifunctional organic compound featuring both a methyl ester and a primary alkyl bromide.[1] This structure makes it a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery, allowing for the introduction of a cyclobutane moiety into larger molecules.

The primary driver of its chemical reactivity and toxicological profile is the bromomethyl group. This functional group classifies the compound as a potent alkylating agent .[2][3] Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biologically critical macromolecules like DNA and proteins.[2][3][4] This mechanism is the basis for the therapeutic action of many anticancer drugs but also accounts for their significant toxicity.[4][5][6] Consequently, handling Methyl 3-(bromomethyl)cyclobutane-1-carboxylate requires a comprehensive understanding of its hazards and the implementation of rigorous safety protocols to prevent exposure.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the hazards associated with this compound. The primary hazards are acute toxicity, severe eye damage, and irritation to the skin and respiratory tract.[1]

Hazard Class GHS Pictogram Signal Word Hazard Statement (H-Code) Description
Acute Toxicity, Oral (Category 3)Skull and CrossbonesDanger H301: Toxic if swallowedIngestion of small quantities may cause severe health damage or be fatal.[1]
Serious Eye Damage (Category 1)CorrosionDanger H318: Causes serious eye damageDirect contact poses a risk of irreversible damage to the eye.[1]
Skin Irritation (Category 2)Exclamation MarkWarning H315: Causes skin irritationMay cause inflammation, redness, or discomfort upon contact with skin.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)Exclamation MarkWarning H335: May cause respiratory irritationInhalation of vapors or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.[1]

Data sourced from the PubChem Laboratory Chemical Safety Summary for CID 13585217.[1]

The causality behind these classifications stems from its reactivity as an alkylating agent. Skin and eye damage are a result of the compound's ability to react with proteins and other molecules in tissues, while its toxicity upon ingestion is due to systemic distribution and subsequent reaction with critical cellular components.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE use, is mandatory. The hierarchy of controls (elimination, substitution, engineering, administrative, PPE) must be applied.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[7][8] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for its chemical resistance to alkylating agents.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splashing (e.g., transfers of >50 mL, reactions under pressure), a full-face shield must be worn in addition to goggles.[9][10]

  • Skin Protection:

    • Gloves: Standard nitrile gloves may not provide sufficient protection for prolonged contact. Double-gloving with a heavier-duty nitrile or neoprene glove is strongly recommended. Gloves must be inspected for integrity before each use and removed without touching the outer surface.[10][11] Contaminated gloves must be disposed of as hazardous waste immediately.[10]

    • Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is required.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[11][12]

PPE_Workflow Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer last) Don2->Don3 Doff1 1. Gloves (Outer first) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Wash1 Wash Hands

Caption: PPE Donning and Doffing Sequence.

Protocols for Safe Handling and Storage

General Handling
  • Always handle this substance as a potential carcinogen and reproductive toxin due to its nature as an alkylating agent.

  • Use only non-sparking tools and explosion-proof equipment where applicable.[7][13][14]

  • Keep containers tightly closed when not in use.[7][14]

  • Avoid generating aerosols or mists.[7]

  • Ground and bond containers when transferring material to prevent static discharge.[13][14]

Experimental Protocol: Weighing and Transfer for Reaction Setup
  • Preparation: Clear the fume hood work surface. Gather all necessary equipment (spatulas, glassware, pipettes, absorbent pads). Ensure the receiving vessel is clean, dry, and compatible.

  • PPE Confirmation: Don all required PPE as outlined in Section 3.2, including double gloves.

  • Inerting Atmosphere (if required): If the reaction is air-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Taring: Place the closed receiving vessel on a tared analytical balance inside the fume hood.

  • Transfer: Uncap the reagent bottle. Using a clean glass pipette or syringe, carefully withdraw a slightly larger volume than needed. Transfer the liquid dropwise into the receiving vessel on the balance until the target mass is reached.

  • Closure: Immediately and securely cap both the reagent bottle and the receiving vessel.

  • Cleanup: Wipe any external surfaces of the vessels with a solvent-dampened cloth (e.g., ethanol or isopropanol), ensuring the cloth is disposed of as hazardous waste. Clean any spills on the balance or work surface immediately.

  • Storage: Return the reagent bottle to its designated storage location.

  • Disposal: Dispose of the used pipette/syringe tip and any contaminated cleaning materials into the designated hazardous waste container.

Storage Requirements
  • Conditions: Store in a cool, dry, well-ventilated area.[14][15] Keep the container tightly closed and protected from light.

  • Location: Store in a designated area for toxic and reactive chemicals, away from heat, sparks, or open flames.[7][14]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials.[14]

  • Containment: Use secondary containment (e.g., a tray or bucket) to contain spills in case of container failure.

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency_Response Start INCIDENT OCCURS (Spill or Exposure) IsExposure Personnel Exposure? Start->IsExposure IsSpill Spill Contained? IsExposure->IsSpill No FirstAid IMMEDIATE FIRST AID (See Section 5.1) IsExposure->FirstAid Yes SmallSpill Small Spill (<100mL) & No Exposure IsSpill->SmallSpill Yes LargeSpill Large Spill (>100mL) or Uncontrolled IsSpill->LargeSpill No Medical Seek URGENT Medical Attention FirstAid->Medical Alert Alert Supervisor & Safety Officer Medical->Alert Cleanup Absorb with Inert Material Collect for Disposal SmallSpill->Cleanup Evacuate EVACUATE AREA Call Emergency Response LargeSpill->Evacuate Cleanup->Alert Evacuate->Alert

Caption: Emergency Response Decision Flowchart.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[13]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Spill Response
  • Small Spills (<100 mL): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[7][10] Scoop the material into a labeled, sealable container for hazardous waste disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills (>100 mL): Evacuate all non-essential personnel from the area immediately.[10] Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

  • Waste Classification: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.[7]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container.[9][10]

  • Regulations: Disposal must be conducted through a licensed hazardous waste disposal company in strict accordance with all applicable local, state, and federal regulations.[9][16] DO NOT dispose of this chemical down the drain or in regular trash.

References

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2 - PubChem. National Center for Biotechnology Information. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. [Link]

  • Chemotherapy-Related Toxicologic Emergencies. EMRA. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]

  • Alkylating Agents for Breast Cancer. WebMD. [Link]

  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. Providence College. [Link]

  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College. Hampshire College. [Link]

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Chemotherapy - Wikipedia. Wikipedia. [Link]

Sources

The Strategic Role of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a powerful tool for navigating the complexities of drug design. Its rigid, puckered conformation offers a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic profiles when strategically incorporated into drug candidates. This guide provides an in-depth exploration of a key building block in this domain: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate . We will delve into its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the creation of innovative therapeutics.

The Cyclobutane Advantage: A Structural Perspective

The utility of the cyclobutane ring in drug design stems from its distinct structural and conformational properties. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold introduces a degree of conformational rigidity. This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target and potentially increasing potency.

The three-dimensional nature of the cyclobutane ring also allows for the precise spatial orientation of substituents, enabling chemists to explore chemical space in a more defined manner. This has been successfully leveraged to improve metabolic stability, reduce planarity, and fill hydrophobic pockets within protein binding sites.[1][2] The growing number of clinical and preclinical drug candidates featuring a cyclobutane moiety underscores its increasing importance in the pharmaceutical industry.[1]

Synthesis and Chemical Profile of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a bifunctional molecule that serves as an excellent starting point for a variety of synthetic transformations. Its structure combines a reactive bromomethyl group, susceptible to nucleophilic substitution, and a methyl ester, which can be hydrolyzed or otherwise modified.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₁BrO₂[3]
Molecular Weight 207.06 g/mol [3]
CAS Number 89892-95-5[3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylate[3]
Synthetic Pathways

A robust synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can be envisioned through a multi-step sequence starting from commercially available precursors. One logical and commonly referenced approach involves the initial reduction of a keto-ester, followed by bromination of the resulting primary alcohol.

Synthetic Scheme Overview ```dot digraph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"3-Oxocyclobutane-1-carboxylic_acid" [label="3-Oxocyclobutane-1-carboxylic acid"]; "Methyl_3-oxocyclobutane-1-carboxylate" [label="Methyl 3-oxocyclobutane-1-carboxylate"]; "Methyl_3-(hydroxymethyl)cyclobutane-1-carboxylate" [label="Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate"]; "Target_Molecule" [label="Methyl 3-(bromomethyl)cyclobutane-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Oxocyclobutane-1-carboxylic_acid" -> "Methyl_3-oxocyclobutane-1-carboxylate" [label=" Esterification (e.g., MeOH, H+)"]; "Methyl_3-oxocyclobutane-1-carboxylate" -> "Methyl_3-(hydroxymethyl)cyclobutane-1-carboxylate" [label=" Reduction (e.g., NaBH4)"]; "Methyl_3-(hydroxymethyl)cyclobutane-1-carboxylate" -> "Target_Molecule" [label=" Bromination (e.g., CBr4, PPh3)"]; }

Caption: Synthetic utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

One notable area of application is in the synthesis of novel amino acids. For instance, this building block can be a precursor to compounds like 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, which has been investigated for its potential in boron neutron capture therapy. [4]The cyclobutane core in such molecules provides a rigid scaffold to present the pharmacophoric elements in a well-defined spatial arrangement.

Furthermore, the introduction of the cyclobutane moiety has been shown to be a successful strategy for improving the metabolic stability of drug candidates. By replacing more metabolically labile groups, such as a cyclohexane ring, with a cyclobutane, researchers have been able to develop compounds with enhanced pharmacokinetic profiles.

Conclusion and Future Outlook

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a valuable and versatile building block in the medicinal chemist's toolbox. Its synthesis from readily available starting materials, coupled with its dual functionality, makes it an attractive intermediate for the construction of complex, three-dimensional molecules. As the demand for drug candidates with improved pharmacological and pharmacokinetic properties continues to grow, the strategic use of rigid scaffolds like the cyclobutane ring will undoubtedly play an increasingly important role. The continued exploration of the synthetic utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and related derivatives will likely lead to the discovery of the next generation of innovative medicines.

References

  • PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Available at: [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2357-2373. Available at: [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Available at: [Link]

  • Google Patents. Substituted cyclobutane carboxylic acid compounds and application thereof.
  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280–8286. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Bicyclo[1.1.1]pentanes from Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in modern drug discovery, primarily serving as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2] Their rigid, three-dimensional structure offers a unique exit vector for substituents, which can significantly enhance the physicochemical properties of drug candidates. The replacement of planar aromatic rings with saturated, strained ring systems like BCPs can lead to improved solubility, metabolic stability, and oral bioavailability, while also providing opportunities to escape patented chemical space.[3][4]

Despite their growing importance, the synthesis of functionalized BCPs can be challenging, often requiring multi-step sequences or the use of hazardous reagents.[5] This guide provides a detailed protocol for a plausible and efficient synthesis of a bicyclo[1.1.1]pentane derivative starting from the readily accessible precursor, methyl 3-(bromomethyl)cyclobutane-1-carboxylate.[6] This approach is based on a strategic intramolecular cyclization to form a key bicyclo[1.1.0]butane intermediate, followed by a carbene insertion to construct the final BCP core.

Mechanistic Rationale: A Two-Step Approach to the BCP Core

The proposed synthesis proceeds through a logical two-step sequence, leveraging the inherent reactivity of the 1,3-disubstituted cyclobutane starting material.

Step 1: Base-Mediated Intramolecular 1,3-Dehydrobromination

The initial and key transformation is the formation of a bicyclo[1.1.0]butane intermediate via a base-catalyzed 1,3-dehydrobromination.[7][8] In this step, a strong, non-nucleophilic base, such as potassium tert-butoxide, is employed to abstract the acidic proton at the C1 position of the cyclobutane ring, alpha to the ester group. The resulting carbanion then undergoes an intramolecular nucleophilic substitution, displacing the bromide on the adjacent carbon to form the highly strained central bond of the bicyclo[1.1.0]butane ring system.[9] The choice of a bulky base is critical to favor the desired 1,3-elimination over competing side reactions like 1,2-elimination, which would lead to the formation of a cyclobutene.[9]

Step 2: Carbene Insertion into the Bicyclo[1.1.0]butane Core

Bicyclo[1.1.0]butanes are known to be excellent precursors for the synthesis of BCPs through the insertion of a carbene into the central, highly strained C1-C3 bond.[10][11] This reaction provides a direct and efficient route to the desired bicyclo[1.1.1]pentane framework. Dichlorocarbene, generated in situ from chloroform and a strong base, is a common and effective carbene source for this transformation. The electrophilic carbene readily attacks the electron-rich central bond of the bicyclo[1.1.0]butane, leading to a concerted insertion and the formation of the bridged BCP system. Subsequent reduction of the resulting gem-dihalocyclopropane moiety can be achieved using various methods, such as treatment with sodium in liquid ammonia or with a trialkyltin hydride.

Experimental Protocols

Synthesis of the Starting Material: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

While commercially available from several suppliers,[6] a representative synthesis of the starting material is provided below for completeness. The synthesis of (bromomethyl)cyclobutane can be achieved by treating cyclobutylmethanol with a brominating agent like triphenylphosphite and bromine in DMF.[12] Subsequent esterification of the corresponding carboxylic acid would yield the desired starting material.

Protocol 1: Synthesis of Methyl Bicyclo[1.1.0]butane-1-carboxylate

This protocol details the base-mediated intramolecular cyclization of methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate89892-95-5207.065.0 g24.1
Potassium tert-butoxide865-47-4112.213.25 g29.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11100 mL-
Saturated aqueous ammonium chloride (NH4Cl)12125-02-953.4950 mL-
Diethyl ether60-29-774.12100 mL-
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37--

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add potassium tert-butoxide (3.25 g, 29.0 mmol).

  • Add anhydrous THF (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve methyl 3-(bromomethyl)cyclobutane-1-carboxylate (5.0 g, 24.1 mmol) in anhydrous THF (20 mL).

  • Slowly add the solution of the starting material to the cooled suspension of potassium tert-butoxide dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude methyl bicyclo[1.1.0]butane-1-carboxylate by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate

This protocol describes the dichlorocarbene insertion into the bicyclo[1.1.0]butane intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl bicyclo[1.1.0]butane-1-carboxylate-126.152.0 g15.8
Chloroform (CHCl3)67-66-3119.3825 mL-
Sodium hydroxide (NaOH)1310-73-240.005.0 g125
Benzyltriethylammonium chloride (BTEAC)56-37-1227.770.36 g1.58
Dichloromethane (DCM)75-09-284.9350 mL-
Water7732-18-518.0250 mL-
Anhydrous sodium sulfate (Na2SO4)7757-82-6142.04--

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium hydroxide (5.0 g, 125 mmol) in water (10 mL).

  • Add benzyltriethylammonium chloride (0.36 g, 1.58 mmol) to the sodium hydroxide solution.

  • To this vigorously stirred mixture, add a solution of methyl bicyclo[1.1.0]butane-1-carboxylate (2.0 g, 15.8 mmol) in chloroform (25 mL) dropwise over 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, add water (40 mL) and dichloromethane (50 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude methyl 3,3-dichlorobicyclo[1.1.1]pentane-1-carboxylate by column chromatography on silica gel.

Note on Dechlorination: The resulting gem-dichloro BCP can be dechlorinated to the parent BCP-ester using standard methods, such as reduction with sodium in liquid ammonia or using a trialkyltin hydride reagent.

Visualizing the Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Intramolecular Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: BCP Core Formation cluster_product Product Start Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Step1 Base-Mediated 1,3-Dehydrobromination (e.g., KOtBu in THF) Start->Step1 Intermediate Methyl bicyclo[1.1.0]butane-1-carboxylate Step1->Intermediate Step2 Carbene Insertion (e.g., :CCl2 from CHCl3/NaOH) Intermediate->Step2 Product Methyl 3,3-dichlorobicyclo[1.1.1]pentane-1-carboxylate Step2->Product

Caption: Proposed synthetic workflow for the preparation of a bicyclo[1.1.1]pentane derivative.

Conclusion

The protocol outlined in this application note presents a viable and logical pathway for the synthesis of bicyclo[1.1.1]pentane derivatives from methyl 3-(bromomethyl)cyclobutane-1-carboxylate. By employing a two-step sequence involving a key intramolecular cyclization to a bicyclo[1.1.0]butane intermediate followed by a carbene insertion, this method provides a valuable addition to the synthetic chemist's toolbox for accessing these medicinally important scaffolds. The protocols provided are based on established chemical principles and analogous transformations reported in the literature, offering a solid foundation for further optimization and exploration by researchers in the field.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PrepChem.com. (2023). Synthesis of methyl 3-phenylcyclobutanecarboxylate. Retrieved from [Link]

  • McNamee, R. E., Haugland, M. M., Nugent, J., Chan, R., Christensen, K. E., & Anderson, E. A. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Chemical Science, 12(21), 7480–7485. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., K nizhnikov, M. V., & St. Jean, D. J. (2012). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 739–763. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9173–9180. [Link]

  • Cheminform. (2023). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Hoz, S., & Livneh, M. (1987). Conversion of cyclobutane to bicyclobutane by base-catalyzed 1,3-dehydrohalogenation reaction: a mechanistic study. Journal of the American Chemical Society, 109(24), 7483–7488. [Link]

  • Walczak, M. A. A. (2009). Synthesis and reactions of bicyclo[1.1.0]butanes. D-Scholarship@Pitt. [Link]

  • ResearchGate. (2023). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane-1-carboxylic acid (18) by A. C−H.... Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]

  • Hodgson Russ LLP. (2024). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Google Patents. (n.d.). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
  • Gianatassio, R., et al. (2016). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. PubMed Central. [Link]

  • ChemRxiv. (2023). Direct Synthesis of 2-Substitued Bicyclo[1.1.1]pentanes by Sequential C=C, C–C Functionalization Reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery and development, the cyclobutane moiety has emerged as a uniquely valuable scaffold. Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane confers a rigid, puckered conformation.[1] This three-dimensional architecture can be strategically employed to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] By introducing conformational constraints, directing key pharmacophore groups, or acting as a metabolically stable isostere for other groups, the cyclobutane ring offers medicinal chemists a powerful tool to overcome common developmental challenges.[2][3]

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a versatile and highly valuable building block for introducing this four-membered ring system into target molecules. As a primary alkyl bromide, the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, providing a direct and efficient handle for diversification. These reactions are fundamental for forging new carbon-heteroatom and carbon-carbon bonds, making this reagent a cornerstone for building complex molecular architectures.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the mechanistic principles governing the nucleophilic substitution reactions of this substrate, followed by detailed, field-proven protocols for its reaction with a range of common nucleophiles.

Mechanistic Deep Dive: The SN2 Pathway and Steric Considerations

The reaction of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] This is dictated by the structure of the substrate, which features a bromine atom on a primary carbon.

Pillars of the SN2 Reaction on this Substrate:

  • Concerted Mechanism: The entire process occurs in a single, continuous step. The attacking nucleophile forms a bond with the electrophilic carbon at the same time as the carbon-bromine bond is broken.[6] This process moves through a high-energy trigonal bipyramidal transition state.[4][7]

  • Backside Attack: For the reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (the bromide ion).[4][8] This trajectory allows for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the C-Br bond's Lowest Unoccupied Molecular Orbital (LUMO).[8]

  • Steric Hindrance - A Key Consideration: While the reaction center is a primary carbon, it is not without steric encumbrance. The adjacent cyclobutane ring presents a significant steric shield compared to a simple ethyl or propyl chain. This structure is analogous to a neopentyl halide, which is known to exhibit a markedly slower SN2 reaction rate due to steric hindrance impeding the nucleophile's backside attack.[5][8] Consequently, reactions involving this substrate may require more forcing conditions (e.g., elevated temperatures, longer reaction times) than less hindered primary alkyl halides to achieve satisfactory conversion.

  • Solvent Choice is Critical: The choice of solvent has a profound impact on the rate of SN2 reactions. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. These solvents excel at solvating the counter-ion (e.g., Na⁺, K⁺) of the nucleophilic salt but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the reaction.[9]

  • Leaving Group Ability: Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a stable, non-basic anion in solution.[6] This facilitates the cleavage of the C-Br bond in the transition state.

General Reaction Mechanism Visualization

SN2_Mechanism cluster_legend Legend Reactants Nu:⁻  +  R-CH₂-Br (Nucleophile + Substrate) TS [Nu---CH₂(R)---Br]⁻ (Trigonal Bipyramidal Transition State) Reactants->TS Backside Attack Products Nu-CH₂-R  +  Br⁻ (Product + Leaving Group) TS->Products Bond Formation/Cleavage R R = Methyl 3-carboxylate-cyclobut-1-yl Nu Nu:⁻ = Nucleophile (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻)

Caption: General SN2 mechanism on the substrate.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of diverse cyclobutane derivatives. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are recommended for optimal results, especially with moisture-sensitive nucleophiles.

Data Summary: Reaction Conditions & Products
NucleophileReagent(s)SolventTemp. (°C)Time (h)Product ClassNotes
AzideSodium Azide (NaN₃)DMF60 - 806 - 12Alkyl AzideHighly reliable SN2. Product is a versatile intermediate. Use caution with azides.
CyanideSodium Cyanide (NaCN)DMSO80 - 10012 - 24NitrileC-C bond formation. Requires higher temp. due to steric hindrance. Extreme caution required with cyanide.
AminePiperidine (2.2 eq.)AcetonitrileReflux8 - 16Tertiary AmineK₂CO₃ can be added as an acid scavenger. Excess amine drives the reaction.
ThiolateThiophenol, K₂CO₃DMF25 - 504 - 8ThioetherBase generates the more nucleophilic thiolate in situ.
AlkoxideSodium Methoxide (NaOMe)MethanolReflux6 - 12EtherCan use alkoxide solution or generate in situ from alcohol and NaH.
HydroxidePotassium Hydroxide (KOH)THF/H₂O50 - 708 - 16AlcoholPotential for competing ester hydrolysis under harsh conditions.
Protocol 1: Synthesis of Methyl 3-(azidomethyl)cyclobutane-1-carboxylate

This protocol describes the classic SN2 reaction with azide, a highly effective nucleophile.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq.)

  • Sodium Azide (NaN₃) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.5 eq.).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a ~0.5 M solution with respect to the substrate.

  • Begin vigorous stirring and add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 70 °C using an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).

  • Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation: The successful formation of the product can be confirmed by IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and ¹H/¹³C NMR spectroscopy (disappearance of the bromomethyl signal and appearance of the azidomethyl signal with a characteristic chemical shift).

Protocol 2: Synthesis of Methyl 3-(cyanomethyl)cyclobutane-1-carboxylate

This protocol facilitates a crucial carbon-carbon bond formation. CAUTION: Sodium cyanide is extremely toxic. All manipulations must be performed in a certified chemical fume hood, and a cyanide quench solution (e.g., bleach and ferrous sulfate) must be readily available.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq.)

  • Sodium Cyanide (NaCN) (1.2 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 eq.) and anhydrous DMSO.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • Add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq.) dropwise via syringe.

  • Heat the reaction mixture to 90 °C. The higher temperature is necessary to overcome the steric barrier for the less nucleophilic cyanide ion.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, very carefully pour the mixture into a beaker containing a stirred solution of aqueous sodium hypochlorite (bleach) to quench any residual cyanide.

  • Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting nitrile by flash chromatography or distillation under reduced pressure.

Self-Validation: Product formation is confirmed by the disappearance of the starting material's mass peak in MS and the appearance of the nitrile peak in IR (~2240 cm⁻¹) and NMR spectra.

Experimental Workflow Visualization

experimental_workflow cluster_reactions Nucleophilic Substitution (SN2) cluster_products Product Scaffolds start Methyl 3-(bromomethyl)cyclobutane-1-carboxylate azide NaN₃ in DMF (Protocol 1) start->azide cyanide NaCN in DMSO (Protocol 2) start->cyanide amine Piperidine in MeCN start->amine thiol PhSH, K₂CO₃ in DMF start->thiol prod_azide Alkyl Azide Derivative azide->prod_azide prod_cyanide Nitrile Derivative cyanide->prod_cyanide prod_amine Tertiary Amine Derivative amine->prod_amine prod_thiol Thioether Derivative thiol->prod_thiol

Caption: Synthetic pathways from the starting material.

References

  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.Chemical Science (RSC Publishing).
  • Cyclobutane Derivatives in Drug Discovery.PharmaBlock.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.Google Patents.
  • The SN2 Reaction Mechanism.Master Organic Chemistry.
  • SN2 Reaction Mechanism.Chemistry Steps.
  • Cyclobutanes in Small‐Molecule Drug Candidates.PubMed Central.
  • Explore Our Novel Cyclobutane Derivatives.Life Chemicals Blog.
  • Characteristics of the SN2 Reaction.Chemistry LibreTexts.
  • Substitution Reactions - SN1 and SN2 Mechanisms.Crash Course Organic Chemistry #21.
  • The Application of Cyclobutane Derivatives in Organic Synthesis.Request PDF on ResearchGate.
  • Sn2 mechanism: kinetics and substrate.Khan Academy.

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" in the synthesis of constrained amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Constrained Amino Acids Using Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and peptide science, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Unnatural amino acids, particularly those with conformationally restricted scaffolds, have emerged as powerful tools to overcome the inherent challenges of poor metabolic stability and undesirable physical properties in peptide-based therapeutics.[1] Cyclobutane amino acids (CBAAs) represent a compelling class of these constrained building blocks.[1][2] The rigid, puckered geometry of the cyclobutane ring offers a unique structural motif that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property.[3][4]

This guide provides a detailed technical overview and a robust protocol for the use of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate as a key electrophilic building block in the synthesis of novel cyclobutane-containing amino acids. The primary methodology detailed is the alkylation of glycine Schiff base anions, a reliable and versatile strategy for constructing α-amino acid scaffolds.

Reagent Profile: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

A thorough understanding of the starting material is fundamental to successful synthesis.

Chemical & Physical Properties
PropertyValueSource
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylate[5]
Molecular Formula C₇H₁₁BrO₂[5]
Molecular Weight 207.06 g/mol [5]
CAS Number 89892-95-5[5]
Appearance Not specified, likely a liquid or low-melting solid
Safety, Handling, and Storage

GHS Hazard Classification: According to PubChem, this compound is classified with significant hazards.[5]

  • Acute Toxicity, Oral (H301): Toxic if swallowed.

  • Skin Corrosion/Irritation (H315): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.

  • Specific Target Organ Toxicity, Single Exposure (H335): May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[6][7][8]

  • Avoid inhalation of vapors and contact with skin and eyes.[6][9] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][8]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][8]

  • Keep the container tightly sealed.[7][8]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[8]

Synthetic Strategy: Alkylation of Glycine Equivalents

The construction of α-amino acids via the alkylation of a protected glycine is a cornerstone of amino acid synthesis.[10][11][12] This strategy relies on the deprotonation of the α-carbon of a glycine derivative, creating a nucleophilic enolate that can react with an electrophile. The use of a Schiff base, typically formed from glycine ethyl ester and benzophenone, is particularly advantageous as it serves two critical functions:

  • Amine Protection: It prevents the amine from acting as a competing nucleophile.

  • α-Carbon Acidification: The imine group sufficiently acidifies the α-protons, allowing for deprotonation with a suitable base to form the key nucleophilic intermediate.[13][14]

The subsequent reaction with an alkyl halide, in this case, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, introduces the desired side chain.[15]

Reaction Workflow Diagram

The overall synthetic pathway from the glycine Schiff base to the final constrained amino acid is illustrated below.

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: C-C Bond Formation (Alkylation) cluster_2 Step 3: Deprotection & Isolation A Glycine Benzophenone Schiff Base Ester B Nucleophilic Glycine Enolate Intermediate A->B  Base (e.g., LDA)  Anhydrous THF, -78 °C D Alkylated Schiff Base Product B->D  Reaction at -78 °C to RT C Methyl 3-(bromomethyl)cyclobutane- 1-carboxylate (Electrophile) C->D E Final Constrained Amino Acid (as Hydrochloride Salt) D->E  Aqueous Acid Hydrolysis  (e.g., 3M HCl)

Caption: Synthetic workflow for the preparation of a cyclobutane-containing amino acid.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-amino-2-(3-(methoxycarbonyl)cyclobutylmethyl)acetic acid.

Materials and Reagents
  • Glycine ethyl ester benzophenone imine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 3M Hydrochloric Acid (HCl)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure

Step 1: In situ Generation of Lithium Diisopropylamide (LDA) and Glycine Enolate

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) via syringe.

  • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to generate LDA.

  • In a separate flask, dissolve glycine ethyl ester benzophenone imine (1.0 equivalent) in anhydrous THF.

  • Slowly add the glycine Schiff base solution to the LDA solution at -78 °C. The appearance of a deep red or purple color typically indicates the formation of the enolate anion. Stir for 45 minutes.

Causality Note: The use of a strong, non-nucleophilic base like LDA is critical to ensure complete and rapid deprotonation of the α-carbon without competing side reactions like addition to the ester.[16] The low temperature (-78 °C) is essential to maintain the stability of the base and the resulting enolate.

Step 2: Alkylation with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Dissolve Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0-1.2 equivalents) in a small amount of anhydrous THF.

  • Add this solution dropwise to the stirring enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight. The disappearance of the deep color is often indicative of reaction completion.

Causality Note: Adding the electrophile slowly at low temperature minimizes potential side reactions and helps control the exothermicity of the reaction.

Step 3: Work-up and Purification of the Alkylated Intermediate

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by silica gel column chromatography to isolate the pure alkylated Schiff base.

Step 4: Acidic Hydrolysis to Yield the Final Amino Acid

  • Dissolve the purified alkylated intermediate in 3M HCl.

  • Heat the mixture to reflux for 4-6 hours, or until TLC/LCMS analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature. A solid (benzophenone) will precipitate.

  • Wash the aqueous layer with diethyl ether or dichloromethane to remove the benzophenone by-product.

  • Concentrate the aqueous layer under reduced pressure to yield the crude amino acid hydrochloride salt. This can be further purified by recrystallization if necessary.

Protocol Summary Table
StepKey Reagents & ConditionsDurationPurpose
1 Glycine Schiff Base, LDA, Anhydrous THF, -78 °C~1.5 hoursFormation of nucleophilic glycine enolate
2 Methyl 3-(bromomethyl)cyclobutane-1-carboxylate4-16 hoursC-C bond formation via Sₙ2 alkylation
3 Sat. aq. NH₄Cl, EtOAc, Silica Gel Chromatography~4-8 hoursQuenching and purification of the intermediate
4 3M HCl, Reflux4-6 hoursDeprotection of amine and hydrolysis of esters

Mechanism: The Core of the Alkylation

The key step, the Sₙ2 alkylation, proceeds through the attack of the glycine enolate on the electrophilic methylene carbon of the bromomethyl group.

Caption: Mechanism of the Sₙ2 alkylation step.

Broader Applications & Alternative Syntheses

The incorporation of cyclobutane rings into drug candidates has been shown to favorably modulate multiple factors, including metabolic stability, conformational rigidity, and potency.[3][4] This makes building blocks like Methyl 3-(bromomethyl)cyclobutane-1-carboxylate highly valuable.

While alkylation is a robust method, other powerful strategies exist for synthesizing cyclobutane amino acids, most notably photochemical [2+2] cycloadditions.[1][17] These reactions involve the light-induced formation of the cyclobutane ring from two alkene precursors and offer an alternative disconnection approach to these valuable structures.[18][19][20][21]

References

  • A short synthesis of the cis-cyclobutane b-aminoacid skeleton using a [2+2] cycloaddition strategy. ElectronicsAndBooks.
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health.
  • Synthesis of β‐amino acid cyclobutane derivatives via the... ResearchGate.
  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.
  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications.
  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | C7H11BrO2. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH.
  • Aminoacids of the cyclobutane series. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. 1.
  • Synthesis of a conformationally constrained δ-amino acid building block. PubMed.
  • Acidities of glycine Schiff bases and alkylation of their conjugate bases. ResearchGate.
  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed.
  • Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks.
  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. University of Arizona.
  • Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
  • 26.5: Synthesis of Amino Acids. Chemistry LibreTexts.

Sources

Mastering Stereochemistry: A Guide to the Stereoselective Synthesis of Cyclobutane Derivatives Using Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemically Defined Cyclobutanes in Modern Drug Discovery

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug development. Its inherent ring strain and three-dimensional architecture offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1] Many bioactive natural products and synthetic pharmaceuticals incorporate this strained ring system, demonstrating a wide range of therapeutic activities, including antiviral and anticancer properties.[2] The precise control of stereochemistry in substituted cyclobutanes is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth exploration of stereoselective synthetic strategies utilizing the versatile building block, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , for the construction of stereochemically enriched cyclobutane derivatives.

Core Concepts in Stereoselective Synthesis with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" (CAS: 89892-95-5) is a key starting material for introducing the cyclobutane scaffold. The primary reactive site for stereoselective transformations is the bromomethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. Achieving stereocontrol in these reactions hinges on several key strategies:

  • Substrate Control: Employing a chiral nucleophile that will react with the prochiral center of the cyclobutane derivative, leading to the diastereoselective formation of one stereoisomer over the other.

  • Auxiliary Control: Temporarily attaching a chiral auxiliary to the nucleophile or the cyclobutane moiety to direct the approach of the reactants, thereby inducing stereoselectivity.

  • Catalyst Control: Utilizing a chiral catalyst, such as an organocatalyst or a transition metal complex, to create a chiral environment that favors the formation of one enantiomer.

This application note will focus on a detailed protocol for a substrate-controlled diastereoselective synthesis, a common and effective strategy in the field.

Application Note 1: Diastereoselective Synthesis of a Carbocyclic Nucleoside Analog Precursor

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are a critical class of antiviral agents.[2][3] Their enhanced stability towards enzymatic degradation makes them attractive therapeutic candidates. The following protocol details a diastereoselective approach to a key precursor for carbocyclic nucleosides, leveraging the reaction of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate with a chiral, protected nucleobase analog. This protocol is based on established methodologies for the synthesis of N-heterocycle-substituted cyclobutanes.[4]

Reaction Scheme

G reagent1 Methyl 3-(bromomethyl)cyclobutane-1-carboxylate conditions Base (e.g., NaH) Solvent (e.g., DMF) Temperature reagent1->conditions + reagent2 Chiral Nucleobase Analog (e.g., protected thymine derivative) reagent2->conditions product Diastereomerically Enriched Carbocyclic Nucleoside Precursor conditions->product Diastereoselective SN2 Alkylation

Caption: Diastereoselective SN2 alkylation workflow.

Experimental Protocol

Objective: To synthesize a diastereomerically enriched carbocyclic nucleoside precursor via SN2 alkylation of a chiral nucleobase analog with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate89892-95-5207.061.01.0
Chiral Protected Nucleobase (e.g., (R)-Thymine derivative)VariesVaries1.21.2
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.51.5
Anhydrous Dimethylformamide (DMF)68-12-273.09--
Saturated Aqueous Ammonium Chloride Solution12125-02-953.49--
Ethyl Acetate141-78-688.11--
Brine----
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral protected nucleobase (1.2 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask and stir the mixture until the nucleobase is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) portion-wise over 10 minutes. Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the nucleobase should be observed.

  • Addition of Electrophile: Slowly add a solution of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Outcome and Data Interpretation

The reaction is expected to yield the desired carbocyclic nucleoside precursor with a significant diastereomeric excess. The stereochemical outcome is dictated by the inherent chirality of the nucleobase analog, which directs the incoming electrophile to one face of the molecule.

Product CharacteristicExpected ValueAnalytical Method
Yield60-80%Gravimetric
Diastereomeric Ratio>90:10Chiral HPLC, NMR

Troubleshooting and Scientific Rationale

  • Low Yield: Incomplete deprotonation of the nucleobase can lead to low yields. Ensure the sodium hydride is fresh and the solvent is anhydrous. Increasing the reaction time or temperature may also improve conversion.

  • Poor Diastereoselectivity: The choice of solvent and base can influence the transition state of the SN2 reaction and thus the diastereoselectivity. Screening different polar aprotic solvents (e.g., THF, Acetonitrile) and bases (e.g., KHMDS, LiHMDS) may be necessary to optimize the stereochemical outcome. The steric bulk of the protecting groups on the chiral nucleobase also plays a crucial role in directing the stereochemistry.

  • Side Reactions: Elimination reactions can compete with the desired SN2 substitution. Maintaining a low reaction temperature during the addition of the electrophile can help minimize this side reaction.

Visualization of the Synthetic Pathway

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Chiral Nucleobase Analog B Deprotonation (NaH, DMF, 0 °C) A->B D SN2 Alkylation (Room Temperature) B->D C Methyl 3-(bromomethyl)cyclobutane-1-carboxylate C->D E Quenching (NH4Cl) D->E F Extraction (EtOAc) E->F G Purification (Column Chromatography) F->G H Diastereomerically Enriched Product G->H

Caption: Experimental workflow for diastereoselective synthesis.

Conclusion and Future Directions

This guide provides a foundational protocol for the stereoselective synthesis of cyclobutane derivatives using "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate." The principles of substrate-controlled diastereoselective alkylation are broadly applicable and can be adapted for the synthesis of a wide array of bioactive molecules. Further exploration into catalyst-controlled enantioselective reactions, such as those employing N-heterocyclic carbenes, presents an exciting avenue for accessing enantiopure cyclobutane building blocks.[5] The continued development of novel stereoselective methodologies will undoubtedly accelerate the discovery of next-generation therapeutics based on the unique cyclobutane scaffold.

References

  • De Clercq, E. (2009). Carbocyclic Nucleosides. Journal of the Chinese Chemical Society, 56(4), 691-704.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148.
  • Figueira, M. J., Blanco, J. M., Caamaño, O., Fernández, F., García-Mera, X., López, C., ... & De Clercq, E. (1999). Synthesis and Antiviral and Cytostatic Activities of Carbocyclic Nucleosides Incorporating a Modified Cyclobutane Ring. Archiv der Pharmazie, 332(10), 348-352.
  • Robert, E. G. L., & Waser, J. (2021). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry–A European Journal, 27(45), 11634-11638.
  • Li, E., Tang, K., Ren, Z., Liao, X., Liu, Q., Huang, Y., & Chen, J. (2023). Enantioselective SN2 Alkylation of Homoenolates by N-Heterocyclic Carbene Catalysis. Advanced Science, 10(29), 2303517.
  • Illa, O., Serra, A., Ardiaca, A., Herrero, X., Closa, G., & Ortuño, R. M. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. International journal of molecular sciences, 20(18), 4333.
  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Fragment-Based Drug Discovery

Topic: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

A Strategic Introduction: Embracing Three-Dimensionality and Reactivity in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, high-quality starting points for drug development.[1][2][3] The core principle—screening low molecular weight compounds (fragments) that bind with low affinity but high ligand efficiency—offers a more thorough exploration of chemical space compared to traditional high-throughput screening.[1] Initially, FBDD libraries were predominantly populated with flat, aromatic compounds. However, the field is increasingly recognizing the immense value of three-dimensional (3D) scaffolds, which can engage with more complex protein topographies and yield leads with improved physicochemical properties.

The cyclobutane motif is an exemplary, though historically underutilized, 3D scaffold.[4][5] Its puckered, conformationally restricted structure provides a rigid framework for orienting substituents into precise vectors, which is invaluable for optimizing interactions with a biological target.[6][7][8][9] The introduction of a cyclobutane ring can enhance metabolic stability, modulate solubility, and serve as a unique bioisostere for other groups like alkenes or gem-dimethyls.[7][8]

This guide focuses on a particularly intriguing cyclobutane fragment: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate . This compound uniquely combines the desirable 3D shape of the cyclobutane core with a mildly reactive electrophilic center (the bromomethyl group). This dual character makes it a sophisticated tool for FBDD, enabling its use in covalent screening campaigns to target nucleophilic amino acid residues, thereby unlocking new avenues for inhibitor design.

Fragment Profile: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

A thorough understanding of the fragment's properties is paramount before its inclusion in any screening library.

  • Structure: The molecule consists of a cyclobutane ring substituted with a methyl ester and a bromomethyl group. This structure provides two distinct vectors for future chemical elaboration—one from the ester and one from the site of covalent attachment.

  • Physicochemical Properties: The fragment adheres well to the "Rule of Three," a guiding principle for fragment design (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[2]

  • Reactivity: The primary alkyl bromide of the bromomethyl group is an electrophile, capable of forming a covalent bond with nucleophilic residues on a protein surface, most commonly cysteine, but also potentially lysine, histidine, or serine under certain conditions. It acts as a weak alkylating agent, a class of compounds known to function by covalently modifying their biological targets.[10] This reactivity is key to its application in targeted covalent inhibitor discovery.

Table 1: Physicochemical and Safety Profile
PropertyValueSource
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylate[11]
Molecular Formula C₇H₁₁BrO₂[11]
Molecular Weight 207.06 g/mol [11]
CAS Number 89892-95-5[11]
GHS Hazard Danger: Toxic if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[11]

Application Notes: Strategic Implementation in a Screening Campaign

Rationale for Use: A Covalent Probe with a 3D Scaffold

The primary application of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is as a starting point for the development of targeted covalent inhibitors. The strategy is to identify proteins where this fragment can form a covalent bond, driven by an initial, non-covalent affinity for a binding pocket containing a suitably positioned nucleophile.

  • Why Covalent Fragments? Covalent inhibition can lead to drugs with enhanced potency, prolonged duration of action, and high selectivity, as the inhibitor's affinity is amplified by the formation of a stable bond. The recent success of covalent KRASG12C inhibitors has spurred significant interest in this modality.[12]

  • Why This Fragment? The cyclobutane core provides a rigid, 3D exit vector. Once the fragment has covalently attached to the target via the bromomethyl group, the methyl ester and the ring itself provide well-defined points for synthetic elaboration to improve affinity and selectivity.

Safety, Handling, and Storage

Given its classification as a toxic and irritating alkylating agent, stringent safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always handle the solid compound and its solutions inside a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents. For long-term storage, refrigeration (-20°C) is advisable. Solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13]

  • Waste Disposal: All contaminated materials (pipette tips, vials, gloves) must be disposed of as hazardous chemical waste according to institutional guidelines.[14][15]

Designing the Screening Cascade

A multi-step, biophysical approach is essential to confidently identify and validate hits. The reactive nature of the fragment requires careful experimental design to distinguish specific covalent modification from non-specific reactivity.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology & Optimization Prep Fragment Stock Preparation Screen Primary Screen (e.g., NMR, SPR) Prep->Screen Validate Orthogonal Assay (e.g., MS, DSF) Screen->Validate Kinetics Binding Kinetics & Affinity (SPR) Validate->Kinetics Xray X-ray Crystallography (Binding Mode) Kinetics->Xray Chem Hit-to-Lead Chemistry (Structure-Guided Design) Xray->Chem

Caption: A typical workflow for an FBDD campaign.

Experimental Protocols

The following protocols are designed as a comprehensive guide for screening and validating Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Protocol 1: Preparation of Fragment Stock Solutions

Causality: Anhydrous DMSO is the solvent of choice as it prevents hydrolysis of the fragment and is compatible with most downstream biophysical assays. High-concentration stocks are essential for achieving the required final concentrations in screening assays without introducing excessive solvent.

  • Preparation: Inside a chemical fume hood, carefully weigh 2.07 mg of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (FW = 207.06 g/mol ).

  • Dissolution: Add 100 µL of anhydrous dimethyl sulfoxide (DMSO) to the solid to create a 100 mM stock solution.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming (30-37°C) can be applied.

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 5-10 µL) in appropriate vials. Store immediately at -20°C or -80°C.

Protocol 2: Primary Screen by NMR Spectroscopy (Saturation Transfer Difference)

Causality: Saturation Transfer Difference (STD) NMR is a ligand-observed technique ideal for detecting weak, transient binding.[1][16] It works by irradiating the target protein and observing the transfer of this magnetic saturation to a bound fragment. It is non-invasive and provides information on which protons of the fragment are in closest proximity to the protein.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4) in D₂O.

    • From the 100 mM DMSO stock, prepare a 10 mM intermediate stock in the same deuterated buffer.

    • In an NMR tube, mix the protein solution with the fragment to a final fragment concentration of 200-500 µM. The final DMSO concentration should be kept low and constant across all samples (e.g., <1%).

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.

    • Set up the STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively irradiated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where a region devoid of protein or fragment signals is irradiated (e.g., at 40 ppm).

    • Use a saturation time of ~2 seconds, suitable for detecting weak binders.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the resulting difference spectrum belong to the fragment that has bound to the protein. The intensity of these signals is proportional to the binding affinity.

    • A positive result confirms a binding event. The relative intensities of the fragment's protons in the STD spectrum can provide initial structural insights into the binding epitope.

Protocol 3: Hit Validation and Kinetics by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that measures binding events in real-time, providing kinetic data (kₐ, kₔ) and affinity (Kₑ).[17][18][19] It is an excellent orthogonal method to validate NMR hits and is crucial for quantifying the interaction.

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5). Activate the surface using a standard EDC/NHS protocol.

    • Immobilize the target protein onto one flow cell at a desired density (e.g., 5000-10000 RU).

    • Deactivate the remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activated and deactivated without protein) to subtract bulk refractive index changes.[20]

  • Binding Analysis:

    • Prepare a dilution series of the fragment in SPR running buffer (e.g., 100 µM down to 1 µM). Ensure the DMSO concentration is precisely matched between the samples and the running buffer to avoid solvent artifacts.[17][20]

    • Inject the fragment dilutions over both the target and reference flow cells at a constant flow rate.

    • Monitor the binding response (in RU) over time. The covalent nature of the interaction may result in slow or incomplete dissociation.

  • Data Analysis:

    • Double-reference the data by subtracting the signal from the reference flow cell and then from a buffer-only (blank) injection.

    • Analyze the resulting sensorgrams. For a covalent interaction, a simple 1:1 binding model may not be appropriate. Instead, initial binding affinity and the rate of covalent modification can often be dissected. A clear, concentration-dependent binding response validates the hit.

Protocol 4: Structural Elucidation by X-ray Crystallography

Causality: X-ray crystallography provides the definitive, high-resolution structural evidence of how and where the fragment binds.[21][22][23] For a covalent fragment, this is essential to confirm the formation of the covalent bond, identify the modified residue, and provide a structural blueprint for hit-to-lead optimization.

  • Co-crystallization/Soaking:

    • Generate high-quality crystals of the target protein.

    • Incubate the protein crystals in a solution containing the fragment (a "crystal soak"). The concentration and incubation time must be optimized (e.g., 1-10 mM fragment for several hours to overnight). The goal is to allow the fragment to diffuse into the crystal and react with the target without dissolving the crystal.

  • Data Collection and Processing:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to generate an electron density map.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully examine the difference electron density map (Fo-Fc) at the putative binding site. Unambiguous, continuous density between a nucleophilic residue (e.g., the sulfur of a cysteine) and the fragment is the definitive proof of covalent modification.

    • Model the fragment into the density and refine the structure to high resolution.

Covalent_Mechanism cluster_protein Protein Active Site cluster_fragment Electrophilic Fragment cluster_complex Covalent Complex Prot_Cys Protein-Cys-SH Complex Protein-Cys-S-CH₂-R Prot_Cys->Complex Nucleophilic Attack Frag Br-CH₂-R Frag->Complex Byproduct HBr

Caption: Covalent modification of a cysteine residue.

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is more than a simple fragment; it is a sophisticated chemical probe. Its rigid 3D architecture offers a distinct advantage over flat fragments, while its mild electrophilicity enables its use in covalent drug discovery campaigns. By employing a rigorous, multi-faceted screening approach combining NMR, SPR, and X-ray crystallography, researchers can leverage this fragment's unique properties to identify novel binding pockets and develop potent, selective covalent inhibitors for a new generation of therapeutic targets.

References

  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH Source: National Institutes of Health URL
  • Title: Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository Source: Radboud University Repository URL
  • Title: SPR-based fragment screening: advantages and applications - PubMed Source: PubMed URL
  • Title: Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols - Benchchem Source: BenchChem URL
  • Title: NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure Source: Creative Biostructure URL
  • Title: NMR screening and hit validation in fragment based drug discovery - PubMed Source: PubMed URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL
  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures Source: PharmaFeatures URL
  • Title: [NMR screening in fragment-based drug discovery].
  • Title: Fragment Screening | Drug Discovery Source: Sygnature Discovery URL
  • Title: Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • Title: Fragment screening by surface plasmon resonance.
  • Title: Cyclobutanes in Small-Molecule Drug Candidates - PubMed Source: PubMed URL
  • Title: Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals Source: Life Chemicals URL
  • Title: Methyl 3-(bromomethyl)
  • Title: Crystallographic covalent fragment screening – but why?
  • Title: Figure 4. Fragment library screening. A) Schematic overview of reactive...
  • Title: X-ray Crystallography Fragment Screening - Selvita Source: Selvita URL
  • Title: Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH Source: National Institutes of Health URL
  • Title: X-ray crystallography - Wikipedia Source: Wikipedia URL
  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers Source: Frontiers URL
  • Title: Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
  • Title: Design and Synthesis of (3D)
  • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central Source: PubMed Central URL
  • Title: Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings - Paho.
  • Title: 188-Safe handling and waste management of hazardous drugs - eviQ Source: eviQ URL
  • Title: How Do Alkylating Agents Work?
  • Title: Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis Source: Taylor & Francis Online URL

Sources

Application Notes & Protocols: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate as a Bioisostere for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges, including suboptimal potency, poor metabolic stability, low bioavailability, or off-target toxicity.[1][2][3] A cornerstone strategy in medicinal chemistry to navigate these hurdles is bioisosterism—the replacement of a specific atom or functional group within a lead molecule with another that possesses similar physicochemical or topological properties.[1][4] This approach allows for the meticulous refinement of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile while preserving or enhancing its desired pharmacological activity.[2][5]

While classical bioisosteres often involve simple atomic or group swaps (e.g., -OH for -NH2), non-classical bioisosteres offer more profound structural modifications that can fundamentally alter a molecule's three-dimensional shape and properties. The use of small, saturated aliphatic rings as bioisosteric replacements for common motifs like phenyl rings, gem-dimethyl groups, or alkynes is a rapidly advancing frontier. Among these, the cyclobutane scaffold has emerged as a particularly valuable, albeit historically underutilized, tool for lead optimization.[6][7]

This guide focuses on the practical application of a versatile building block, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , as a strategic bioisostere. We will explore the unique advantages conferred by the cyclobutane ring and provide detailed protocols for its incorporation into a lead series and the subsequent evaluation of its impact on key drug-like properties.

The Cyclobutane Scaffold: A 3D Bioisostere for Enhanced Physicochemical Properties

The cyclobutane ring is more than just a simple aliphatic spacer; its distinct structural and electronic properties offer a compelling toolkit for medicinal chemists.[6][8] Unlike planar aromatic rings, the puckered, three-dimensional nature of the cyclobutane ring can improve solubility and reduce the entropic penalty of protein-ligand binding by pre-organizing substituents into specific vectors.[6][9]

Key Advantages of the Cyclobutane Moiety:

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Replacing a phenyl ring with a saturated cyclobutane ring can block these metabolic pathways, increasing the compound's half-life and bioavailability.[6][8][10]

  • Enhanced Solubility: The introduction of non-planar, saturated scaffolds generally increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved aqueous solubility and better success in clinical development.

  • Reduced Lipophilicity: Overly lipophilic compounds can suffer from poor absorption, off-target toxicity, and rapid clearance. The cyclobutane core can serve as a less lipophilic replacement for larger alkyl groups (like tert-butyl) or aromatic systems, helping to fine-tune the overall LogP/LogD of a drug candidate.[7][11]

  • Conformational Restriction: The rigid structure of the cyclobutane ring can lock flexible alkyl chains into a more defined conformation, which can enhance binding affinity to the target protein.[6][8][9]

  • Novel Chemical Space: Incorporating unique 3D scaffolds provides access to novel chemical matter, which is crucial for developing new intellectual property.[2][7]

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1) is an ideal reagent for introducing this scaffold. It features two orthogonal reactive handles: a primary alkyl bromide, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles (amines, phenols, thiols, etc.), and a methyl ester, which can be readily hydrolyzed to a carboxylic acid or converted to an amide to explore further structure-activity relationships (SAR).

Application Note 1: Strategy for Bioisosteric Replacement

The first step in utilizing building block 1 is to identify a suitable substructure within your current lead molecule for replacement. Common candidates include para-substituted phenyl rings, tert-butyl groups, or extended alkyl chains that are suspected metabolic liabilities or contribute to poor physicochemical properties.

The diagram below illustrates the conceptual replacement of a metabolically labile p-methoxyphenyl group with a cyclobutane analog derived from 1 . This switch removes the aromatic ring and the site of O-demethylation, a common metabolic pathway, while mimicking the overall size and vector projection of the original substituent.

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.

Protocol 1: Synthesis of a Cyclobutane Analog via N-Alkylation

This protocol provides a general method for the alkylation of a secondary amine with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Objective: To covalently attach the cyclobutane moiety to a nucleophilic nitrogen atom in a lead compound.

Materials:

  • Lead compound containing a secondary amine (Lead-NH)

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1 ) (CAS 89892-95-5)[12]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a solution of the amine starting material (Lead-NH) (1.0 eq) in anhydrous MeCN (0.1 M), add K₂CO₃ (2.0-3.0 eq).

  • Add a solution of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1 ) (1.1-1.2 eq) in MeCN dropwise at room temperature. Rationale: A mild inorganic base like K₂CO₃ is used to scavenge the HBr byproduct without promoting hydrolysis of the methyl ester. Acetonitrile is a good polar aprotic solvent for SN2 reactions.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of EtOAc in hexanes to yield the desired N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for the synthesis and purification of a cyclobutane analog.

Application Note 2: Evaluating Physicochemical and ADME Properties

After synthesizing the new analog, it is critical to quantify the impact of the bioisosteric replacement. The two most important initial parameters to assess are metabolic stability and lipophilicity, as these are often the primary drivers for this modification.

The table below presents a hypothetical but representative comparison of a parent compound and its cyclobutane analog, highlighting the expected improvements.

PropertyParent Compound (p-methoxyphenyl)Cyclobutane AnalogRationale for Change
Molecular Weight 285.3 g/mol 293.4 g/mol Slight increase due to scaffold swap.
cLogP 3.52.8Replacement of lipophilic phenyl with a more polar saturated ring.
Aqueous Solubility 5 µg/mL25 µg/mLIncreased Fsp3 and reduced planarity disrupt crystal packing, improving solubility.
Metabolic Half-Life (t½) in HLM 8 min55 minRemoval of the primary site of oxidative metabolism (O-demethylation).
Intrinsic Clearance (Clint) 87 µL/min/mg12.6 µL/min/mgA direct consequence of increased metabolic stability.[13]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol determines the rate at which a compound is metabolized by Phase I enzymes.[14][15]

Objective: To measure the in vitro half-life (t½) and intrinsic clearance (Clint) of the parent compound and its cyclobutane analog.

Materials:

  • Test compounds (Parent and Analog, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile (MeCN) containing an internal standard (for LC-MS analysis)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare a 2X working solution of the NADPH regenerating system.

  • Incubation: In a 96-well plate, add phosphate buffer. Add 1 µL of the 10 mM test compound stock to achieve a final concentration of 1 µM.

  • Pre-incubation: Add the diluted HLM solution to each well for a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the "t=0" and "No NADPH" controls.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. Rationale: The cold organic solvent precipitates the microsomal proteins and stops all enzymatic activity.[16]

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is determined from linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein)

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_HLM Prepare 1 mg/mL HLM in Buffer Prep_NADPH Prepare 2X NADPH Regenerating System Prep_Compound Dilute Test Compound to 1 µM in Buffer Incubate Add HLM to Compound, Pre-incubate at 37°C Prep_Compound->Incubate Start_Rxn Initiate with NADPH Incubate->Start_Rxn Time_Points Incubate at 37°C Start_Rxn->Time_Points Quench Quench at Time Points (0, 5, 15, 30, 60 min) with cold MeCN + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 3: Lipophilicity Determination by Shake-Flask Method (LogD₇.₄)

This protocol measures the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.[17]

Objective: To experimentally determine the LogD at pH 7.4 for the parent compound and its cyclobutane analog.

Materials:

  • Test compounds (Parent and Analog)

  • n-Octanol, HPLC grade

  • Phosphate-buffered saline (PBS), 1X, pH 7.4

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • System Preparation: Pre-saturate the n-octanol by mixing it with PBS (1:1 v/v), shaking vigorously for 24 hours, and allowing the layers to separate. Do the same for the PBS with n-octanol. Use these pre-saturated solvents for the experiment. Rationale: Pre-saturation ensures that the volume of each phase does not change during the partitioning experiment.[17]

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous phase (PBS) at a concentration that is accurately detectable (e.g., 100 µM).

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the compound-containing pre-saturated PBS (e.g., 1 mL each).

  • Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

  • Separation: Centrifuge the vial at low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two layers.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase ([C]oct and [C]aq) using a validated analytical method (HPLC-UV or LC-MS).[17]

Data Analysis:

  • Calculate the distribution coefficient (D) using the formula: D = [C]oct / [C]aq

  • Calculate LogD by taking the base-10 logarithm: LogD = log₁₀(D)

Summary and Outlook

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a powerful and versatile building block for medicinal chemists seeking to apply modern bioisosteric replacement strategies. The incorporation of the cyclobutane scaffold can confer significant advantages, most notably by improving metabolic stability and optimizing physicochemical properties like solubility and lipophilicity.[6][9] The straightforward synthetic protocols and clear endpoints for evaluation make this an accessible strategy for any drug discovery program. As synthetic methods for constructing such 3D-rich scaffolds become more robust and commercially viable, their role in developing the next generation of therapeutics will only continue to grow.[6][18][19][20]

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Christodoulou, M. S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Molecules, 30(7), 2841. [Link]

  • Stumpfe, D., & Bajorath, J. (2012). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 52(4), 1146-1151. [Link]

  • Creative Biolabs. Drug Metabolic Stability Analysis Service. Creative Biolabs. [Link]

  • Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Słoczyńska, K., et al. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis, 21(3), 167-175. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(48), e202201314. [Link]

  • Scott, J. S., & O'Neill, P. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(8), 1279-1296. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13585217, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. PubChem. [Link]

  • Wang, Z., et al. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 25(10), 4015-4021. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Liu, H., & Li, S. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(6), 2869-2875. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3045-3054. [Link]

  • Arnott, J. A., & Planey, S. L. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. AssayWise. [Link]

  • Płaczek, M., & Stączek, P. (2016). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 73(1), 3-12. [Link]

  • Wang, C., et al. (2025). Divergent Construction of Cyclobutane-Fused Pentacyclic Scaffolds via Double Dearomative Photocycloaddition. Angewandte Chemie International Edition, 64(34), e202508810. [Link]

  • Caspers, L., et al. (2025). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Chemistry–A European Journal, 31(53), e202502476. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71361507, Methyl 3-bromocyclobutane-1-carboxylate. PubChem. [Link]

  • Kumar, A., et al. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society, 142(5), 2235-2240. [Link]

  • Xia, P., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade. Nature Communications, 16(1), 2541. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67111247, Methyl 3-(bromomethyl)cyclopentanecarboxylate. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12523845, Methyl 3-methylcyclobutene-1-carboxylate. PubChem. [Link]

  • Illa, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. International Journal of Molecular Sciences, 20(18), 4333. [Link]

  • Pinther, A., & Heitz, W. (2000). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Macromolecular Chemistry and Physics, 201(6), 621-627. [Link]

  • Google Patents. (2013). CN103435439A - Preparation method of bromomethyl cyclobutane.

Sources

Application Notes and Protocols: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly valuable class of molecules.[1][2] Their inherent three-dimensional and rigid nature offers a distinct advantage over traditional flat, aromatic structures. This rigidity allows for a more precise spatial arrangement of substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3] The introduction of a spirocyclic core can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.[1]

Among the various types of spirocycles, those incorporating a cyclobutane ring are of special interest due to the defined exit vectors imposed by the strained four-membered ring.[2] This structural feature provides a powerful tool for exploring chemical space and optimizing ligand-receptor interactions. "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" is a key building block that enables the construction of these valuable spiro[3.X] systems. Its bifunctional nature, possessing both an electrophilic bromomethyl group and a versatile ester functionality, allows for a range of synthetic manipulations to create diverse spirocyclic frameworks.

This guide provides a comprehensive overview of the application of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in the synthesis of spirocyclic compounds, complete with detailed protocols and mechanistic insights.

Chemical Properties and Reactivity of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a colorless liquid with a molecular weight of 207.06 g/mol .[4] The primary reactive center for the construction of the spirocyclic junction is the electrophilic carbon of the bromomethyl group. This primary bromide is susceptible to nucleophilic substitution by a variety of nucleophiles, a key step in the formation of the spirocyclic framework. The ester group can be further manipulated post-spirocyclization or can participate in the cyclization itself, for instance, through a Dieckmann condensation.

PropertyValueSource
Molecular FormulaC₇H₁₁BrO₂[4]
Molecular Weight207.06 g/mol [4]
AppearanceColorless liquidInferred from general properties of similar compounds
Key Reactive SitesElectrophilic bromomethyl group, Ester carbonylChemical Principles

Synthetic Strategies for Spirocycle Formation

The construction of spirocycles using Methyl 3-(bromomethyl)cyclobutane-1-carboxylate typically involves a two-stage process:

  • Intermolecular Alkylation: A nucleophile attacks the electrophilic bromomethyl group, forming a new carbon-carbon or carbon-heteroatom bond.

  • Intramolecular Cyclization: A subsequent ring-closing reaction forms the second ring of the spirocycle.

A classic and effective approach involves the use of active methylene compounds, such as diethyl malonate, as the nucleophile.

Workflow for Spiro[3.4]octane Synthesis

Sources

The Versatile Precursor: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in the Synthesis of Novel Cyclobutane-Containing Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Strained Ring

In the landscape of pharmacologically active natural products, cyclobutane-containing alkaloids represent a unique and relatively underexplored class of compounds.[1][2] The inherent ring strain of the cyclobutane moiety imparts distinct three-dimensional conformations that can facilitate novel interactions with biological targets.[3] This structural feature has garnered significant interest from medicinal chemists and drug development professionals seeking to expand the boundaries of chemical space.[4] A key challenge in the exploration of this chemical class lies in the development of efficient and modular synthetic routes to these complex scaffolds. This application note details the utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate as a versatile and strategic precursor for the synthesis of cyclobutane-fused alkaloid cores, with a particular focus on the construction of 3-azabicyclo[3.2.0]heptane systems, which are valuable building blocks in drug discovery.[5]

Core Strategy: Building Bicyclic Scaffolds

The primary reactivity of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate lies in the electrophilic nature of the carbon bearing the bromine atom, making it an excellent substrate for nucleophilic substitution reactions. The presence of the methyl ester provides a handle for further functionalization or can be a key pharmacophoric feature in the final molecule. Our strategy hinges on a two-step sequence involving an initial N-alkylation of a primary amine followed by an intramolecular cyclization to forge the bicyclic alkaloid core.

Proposed Synthetic Pathway: From Precursor to a 3-Azabicyclo[3.2.0]heptane Core

The following protocol outlines a robust method for the synthesis of a key intermediate, Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-6-carboxylate, demonstrating the potential of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate as a precursor to cyclobutane-containing alkaloids.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Dieckmann Condensation) Precursor Methyl 3-(bromomethyl)cyclobutane- 1-carboxylate Intermediate1 Methyl 3-((benzylamino)methyl)cyclobutane- 1-carboxylate Precursor->Intermediate1 K2CO3, Acetone, reflux Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate1_ref Methyl 3-((benzylamino)methyl)cyclobutane- 1-carboxylate Product Methyl 3-benzyl-3-azabicyclo[3.2.0]heptan-6-one- 1-carboxylate (β-keto ester) Intermediate1_ref->Product 1. NaH, THF 2. H3O+ workup FinalProduct Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane- 6-carboxylate Product->FinalProduct Decarboxylation (e.g., H+, heat)

Caption: Proposed synthetic workflow for a cyclobutane-fused alkaloid core.

Experimental Protocols

PART 1: Synthesis of Methyl 3-((benzylamino)methyl)cyclobutane-1-carboxylate (N-Alkylation)

This initial step involves the nucleophilic substitution of the bromide with benzylamine. The choice of a non-nucleophilic base and an appropriate solvent is crucial to favor the desired mono-alkylation and minimize side reactions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate89892-95-5207.062.07 g10.0
Benzylamine100-46-9107.151.29 g12.0
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0
Anhydrous Acetone67-64-158.0850 mL-

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (2.07 g, 10.0 mmol) and anhydrous acetone (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • To the stirring suspension, add benzylamine (1.29 g, 12.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetone (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product as a colorless oil.

Causality and Trustworthiness: The use of a slight excess of benzylamine ensures complete consumption of the starting bromide. Potassium carbonate acts as a mild, solid base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

PART 2: Synthesis of Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-6-carboxylate (Intramolecular Cyclization)

The second key step is an intramolecular cyclization to form the bicyclic core. A plausible approach is a Dieckmann-type condensation, which is a well-established method for forming five- and six-membered rings through the intramolecular reaction of a diester in the presence of a strong base. Subsequent decarboxylation would lead to the desired product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl 3-((benzylamino)methyl)cyclobutane-1-carboxylate-249.322.49 g10.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.44 g11.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Hydrochloric Acid (1 M aqueous solution)7647-01-036.46As needed-

Protocol:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF (20 mL) to the sodium hydride.

  • Dissolve Methyl 3-((benzylamino)methyl)cyclobutane-1-carboxylate (2.49 g, 10.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting β-keto ester can be subjected to decarboxylation by heating in the presence of an acid (e.g., aqueous HCl) to yield the final product.

  • Purify the final product by column chromatography.

Causality and Trustworthiness: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, initiating the Dieckmann condensation. The intramolecular nature of the reaction is favored by the proximity of the reacting groups. The acidic workup neutralizes the enolate formed and allows for the isolation of the β-keto ester, which can then be decarboxylated.

G cluster_0 Mechanism: Dieckmann Condensation Start Deprotonation of α-carbon Enolate Enolate Formation Start->Enolate NaH Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Methoxide Tetrahedral->Elimination BetaKetoEster β-Keto Ester Product Elimination->BetaKetoEster

Caption: Key mechanistic steps of the intramolecular cyclization.

Safety and Handling

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6] Handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Sodium Hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition. Quench excess sodium hydride with extreme caution.

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate serves as a highly valuable and versatile precursor for the construction of novel cyclobutane-containing alkaloid scaffolds. The presented two-step protocol for the synthesis of a 3-azabicyclo[3.2.0]heptane derivative showcases a reliable and adaptable strategy for accessing this important class of compounds. The modularity of this approach, allowing for the variation of the amine component, opens up avenues for the creation of diverse libraries of cyclobutane-fused alkaloids for biological screening and drug discovery programs.

References

  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hommon, A. A., et al. (2018). Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2018(40), 5596-5604. [Link]

  • Dembitsky, V. M. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. PubMed. [Link]

  • Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(15), 8049–8056. [Link]

  • Allwood, D. M., Browne, D. L., & Ley, S. V. (2013). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Organic Syntheses, 90, 326. [Link]

  • Gelin, M., et al. (2004). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. The Journal of Organic Chemistry, 69(24), 8280-6. [Link]

  • Baran, P. S. (2012). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of the Cyclobutane Motif Using Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a strategically valuable motif.[1] Its growing prevalence in drug candidates is attributed to a unique combination of properties. The puckered, three-dimensional structure of the cyclobutane scaffold provides a rigid framework that can lock flexible molecules into a bioactive conformation, thereby enhancing potency and reducing the entropic penalty of binding.[2][3] Furthermore, cyclobutanes serve as effective bioisosteres for commonly used groups like gem-dimethyl units or alkenes, often leading to improved metabolic stability, optimized pharmacokinetic profiles, and the ability to access and fill deep hydrophobic pockets within biological targets.[4][5]

This guide focuses on Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , a versatile and highly effective building block for introducing the cyclobutane moiety. We will explore its chemical properties, strategic applications, and provide detailed, field-proven protocols for its use in nucleophilic alkylation reactions, empowering researchers to leverage the full potential of this valuable synthetic tool.

Reagent Profile: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

A thorough understanding of the reagent's properties is foundational to its successful application. This bifunctional molecule contains a reactive primary bromide for alkylation and a methyl ester that serves as a handle for further synthetic diversification.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylate[6]
CAS Number 89892-95-5[6]
Molecular Formula C₇H₁₁BrO₂[6]
Molecular Weight 207.06 g/mol [6]
Appearance Liquid (typical)
Key Structural Features Primary Alkyl Bromide, Methyl Ester, Cyclobutane CoreN/A
Isomerism Exists as a mixture of cis and trans isomers. Separation may be required for specific stereochemical outcomes.[7]
Structural & Reactivity Insights

The key to this reagent's utility lies in the bromomethyl group (-CH₂Br). As a primary alkyl halide, it is an excellent electrophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. This structural feature favors efficient bond formation with a wide range of soft and hard nucleophiles (e.g., amines, phenols, thiols) while minimizing the risk of competing elimination (E2) reactions that can plague more sterically hindered secondary halides.[8]

The methyl ester at the 1-position provides a crucial secondary functional group. It can be carried through several synthetic steps or hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings, serve as a key recognition element for a biological target, or be used to tune the overall polarity and solubility of the final compound.

The Strategic Value of the 3-(Methoxycarbonyl)cyclobutylmethyl Moiety

Incorporating this building block appends the 3-(methoxycarbonyl)cyclobutylmethyl group to a substrate. This strategy offers a dual advantage: it introduces the conformationally rigid cyclobutane scaffold while simultaneously providing a functional handle for downstream modifications.

cluster_reagent Methyl 3-(bromomethyl)cyclobutane-1-carboxylate cluster_moiety Introduced Moiety Reagent Br-CH₂-[Cyclobutane]-COOCH₃ Product Alkylated Product Reagent->Product Provides Moiety Moiety R-Nu-CH₂-[Cyclobutane]-COOCH₃ Nucleophile R-Nu: Nucleophile->Product Sₙ2 Reaction Product->Moiety Contains

Caption: Introduction of the 3-(methoxycarbonyl)cyclobutylmethyl scaffold.

Core Application: Nucleophilic Alkylation via Sₙ2 Reaction

The primary application of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is the alkylation of nucleophiles. The success of this transformation hinges on the careful selection of reaction parameters to maximize the desired Sₙ2 pathway.

Mechanistic Considerations & Causality

The Sₙ2 reaction is a concerted, single-step process. For optimal results:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without forming a strong solvation shell around the nucleophile, thus preserving its reactivity.

  • Base: The choice of base is critical. For N- and S-alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to deprotonate the nucleophile without promoting side reactions. For less acidic nucleophiles like phenols, a stronger base may be needed. However, strong, sterically hindered bases (e.g., potassium tert-butoxide) should be avoided as they can favor a competing E2 elimination pathway, leading to the formation of methylenecyclobutane byproducts.[8]

  • Temperature: Reactions are typically run at room temperature to 60 °C. Higher temperatures can accelerate the reaction but may also increase the prevalence of side reactions and decomposition.

G start Inputs: - Nucleophile (R-NuH) - Reagent (Br-CH₂-C₄H₆-CO₂Me) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) deprotonation 1. Deprotonation Base removes proton from a nucleophile to form R-Nu⁻ start->deprotonation sn2 2. Sₙ2 Attack Nucleophile (R-Nu⁻) attacks the electrophilic -CH₂Br carbon deprotonation->sn2 product 3. Product Formation Formation of R-Nu-CH₂-C₄H₆-CO₂Me and bromide salt (Br⁻) sn2->product workup 4. Aqueous Workup & Extraction product->workup purification 5. Purification (e.g., Column Chromatography) workup->purification final_product Final Product purification->final_product

Sources

Troubleshooting & Optimization

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis and purification of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. The information herein is curated to address common experimental challenges, ensuring both scientific accuracy and practical utility in a laboratory setting.

Section 1: Understanding the Synthesis and Potential Pitfalls

The synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate typically proceeds via the bromination of its corresponding alcohol precursor, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. The Appel reaction is a widely employed method for this transformation due to its mild and generally high-yielding nature.

Diagram: The Appel Reaction Mechanism

Appel_Reaction ROH Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate oxyphosphonium [R-O-PPh₃]⁺ Br⁻ ROH->oxyphosphonium + [Ph₃PBr]⁺ Br⁻ CBr4 CBr₄ PPh3 PPh₃ salt [Ph₃PBr]⁺ Br⁻ PPh3->salt + CBr₄ salt->oxyphosphonium byproduct2 Ph₃P=O oxyphosphonium->byproduct2 RBr Methyl 3-(bromomethyl)cyclobutane-1-carboxylate oxyphosphonium->RBr SN2 attack by Br⁻ byproduct1 CHBr₃

Caption: The Appel reaction mechanism for the synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in a question-and-answer format.

Q1: My reaction is sluggish and I observe a significant amount of unreacted starting material, Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. What could be the cause?

A1: Incomplete conversion is a frequent challenge in the Appel reaction. Several factors could be contributing to this issue:

  • Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are of high purity and anhydrous. PPh₃ can oxidize over time, and moisture can quench the reactive intermediates.

  • Solvent Purity: The use of dry, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. Any residual water will react with the phosphonium intermediates, reducing the yield of the desired product.

  • Reaction Temperature: While the Appel reaction is generally performed at or below room temperature, some substrates may require gentle heating to proceed to completion. However, excessive heat can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to optimize the temperature.

  • Stoichiometry: An excess of PPh₃ and CBr₄ (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Troubleshooting Steps:

  • Use freshly opened or purified reagents and anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of PPh₃.

  • Incrementally increase the reaction temperature and monitor for product formation and the appearance of side products by TLC.

Q2: I've successfully synthesized the product, but I'm struggling to remove the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best purification strategies?

A2: The removal of Ph₃P=O is a classic challenge in reactions utilizing triphenylphosphine. Due to its polarity and tendency to co-elute with products, its removal requires specific strategies.

  • Column Chromatography: This is the most common method for purification. A carefully selected solvent system is key. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether), can effectively separate the less polar product from the more polar Ph₃P=O.[1][2]

  • Precipitation: In some cases, Ph₃P=O can be precipitated from the reaction mixture. After the reaction is complete, concentrating the mixture and adding a non-polar solvent like hexane or a mixture of hexane and diethyl ether can cause the Ph₃P=O to crystallize out. The solid can then be removed by filtration.

  • Aqueous Workup: While Ph₃P=O has some solubility in organic solvents, it is largely insoluble in water. A thorough aqueous workup can help to remove some of the byproduct, although it is often insufficient on its own.

Purification Method Advantages Disadvantages
Column Chromatography High degree of purification.Can be time-consuming and requires large volumes of solvent.
Precipitation Simple and rapid.May not be effective for all reaction scales and can lead to product loss through co-precipitation.
Aqueous Workup Removes some of the byproduct and other water-soluble impurities.Inefficient for complete removal of Ph₃P=O.

Q3: My post-reaction analysis (GC-MS or NMR) shows the presence of an impurity with a similar mass to my product but a different fragmentation pattern or chemical shifts. Could this be a rearranged isomer?

A3: Yes, the formation of rearranged isomers is a possibility, particularly if the reaction conditions allow for the formation of carbocation intermediates. While the Appel reaction with primary alcohols typically proceeds via an SN2 mechanism, any deviation that leads to a carbocation on or adjacent to the cyclobutane ring can trigger rearrangement to relieve ring strain.[3]

  • Potential Rearranged Products:

    • Ring Expansion: The cyclobutylmethyl carbocation could rearrange to a more stable cyclopentyl carbocation, leading to the formation of methyl 1-bromocyclopentane-1-carboxylate or related isomers.

    • Hydride Shifts: 1,2- or 1,3-hydride shifts could lead to the formation of isomeric brominated cyclobutane derivatives.

Preventative Measures:

  • Adhere strictly to reaction conditions that favor an SN2 pathway, such as using non-polar aprotic solvents and avoiding acidic conditions.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Diagram: Potential Rearrangement Pathway

Rearrangement start Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate intermediate Cyclobutylmethyl Carbocation Intermediate start->intermediate Undesired Carbocation Formation product Methyl 3-(bromomethyl)cyclobutane-1-carboxylate intermediate->product Desired Product Formation rearranged_product Rearranged Product (e.g., Cyclopentyl derivative) intermediate->rearranged_product Ring Expansion/Rearrangement

Caption: Potential carbocation-mediated rearrangement leading to side products.

Q4: I've detected an unsaturated impurity in my product mixture. What is its likely identity and how can I avoid its formation?

A4: The most probable unsaturated impurity is Methyl 3-methylenecyclobutane-1-carboxylate . This is an elimination (E2) side product that can form concurrently with the desired substitution (SN2) product.

  • Mechanism of Formation: The bromide anion generated in the reaction can act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group, leading to the elimination of HBr and the formation of a double bond.

  • Conditions Favoring Elimination:

    • Elevated Temperatures: Higher temperatures generally favor elimination over substitution.

    • Steric Hindrance: While the substrate is a primary alcohol, steric hindrance around the reaction center can favor elimination.

    • Strongly Basic Conditions: Although bromide is a weak base, the use of stronger bases in the workup or as additives can promote elimination.

Mitigation Strategies:

  • Maintain a low reaction temperature (0 °C to room temperature is typical for the Appel reaction).

  • Use a non-basic workup procedure if possible.

  • Purification by column chromatography can often separate the desired product from the more non-polar elimination byproduct.

Section 3: Analytical Characterization

Accurate identification of the product and any impurities is critical. Below is a summary of expected analytical data for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Analytical Technique Expected Observations for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
¹H NMR Signals corresponding to the methyl ester protons (singlet, ~3.7 ppm), the bromomethyl protons (doublet, ~3.4-3.6 ppm), and the cyclobutane ring protons (multiplets, ~2.0-3.0 ppm).
¹³C NMR Resonances for the carbonyl carbon (~174 ppm), the methoxy carbon (~52 ppm), the bromomethyl carbon (~35 ppm), and the carbons of the cyclobutane ring.
GC-MS A molecular ion peak (M⁺) corresponding to the mass of the molecule (206/208 m/z due to the presence of ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns include the loss of the bromine atom (M-Br)⁺ and the methoxy group (M-OCH₃)⁺.
FT-IR A strong carbonyl stretch for the ester group (~1730 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups. The C-Br stretch will be in the fingerprint region (~600-700 cm⁻¹).

Section 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate via the Appel Reaction
  • To a solution of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dry silica with the adsorbed product onto the top of the column.

  • Begin eluting with 100% hexane, gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: References

  • Tata, R. R., & Harmata, M. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Available at: [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Razin, V. V., et al. (2007). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Russian Journal of Organic Chemistry, 43(1), 58-67. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing and purifying this valuable cyclobutane-containing building block. The inherent strain and functionality of the cyclobutane ring make it a desirable motif in medicinal chemistry, but its synthesis can introduce specific impurities that require targeted purification strategies.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your downstream applications.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common challenges encountered during the purification of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, particularly when synthesized via the bromination of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate using Appel-type conditions (e.g., PPh₃/CBr₄).

Issue / Observation Probable Cause(s) Recommended Solution & Scientific Rationale
1. White crystalline solid precipitates from the crude reaction mixture or during solvent removal. This is almost certainly triphenylphosphine oxide (TPPO) , the primary stoichiometric byproduct of the Appel reaction.[2][3]Solution: Filter the crude reaction mixture before aqueous workup. If it precipitates during concentration, dissolve the crude material in a minimal amount of a solvent where TPPO is poorly soluble (e.g., a cold mixture of ether and hexanes), and filter off the solid. Rationale: TPPO has low solubility in non-polar aliphatic solvents but is more soluble in dichloromethane (DCM) or THF, the typical reaction solvents.[2] Removing it by filtration is the most efficient first step.
2. ¹H NMR of the "purified" product shows a significant peak corresponding to the starting alcohol. Incomplete reaction. The conversion of the alcohol to the bromide has not gone to completion.Solution: The most effective solution is purification by flash column chromatography. Rationale: The starting alcohol is significantly more polar than the target alkyl bromide due to the hydroxyl group's hydrogen bonding capability. This large polarity difference allows for excellent separation on a silica gel column.[4][5] See Protocol 2.2 for a detailed method.
3. TLC analysis shows multiple spots with similar Rf values to the product. These could be structural isomers (cis/trans) or reaction byproducts like elimination products (e.g., methyl 3-methylenecyclobutane-1-carboxylate).[6]Solution: High-performance flash column chromatography with a shallow solvent gradient is required. Rationale: Isomers and closely related byproducts have very similar polarities. A shallow gradient (e.g., slowly increasing ethyl acetate in hexanes from 1% to 10%) increases the separation resolution, allowing the different components to elute at distinct times.[4] Careful fraction collection and analysis by TLC are critical.
4. The final product is a yellow or brown oil, even after initial purification. Residual bromine or trace acidic impurities can cause discoloration. Thermal decomposition during solvent removal at high temperatures can also contribute.Solution: 1. During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.[2] 2. Ensure all solvents are removed under reduced pressure at a moderate temperature (<40°C). 3. If discoloration persists, consider a final purification by vacuum distillation. Rationale: Sodium thiosulfate reduces elemental bromine to colorless bromide ions. Vacuum distillation is an excellent method for purifying thermally sensitive liquids, as it lowers the boiling point, preventing decomposition.[7]
5. Final yield is significantly lower than expected after chromatography. 1. Product co-eluted with a byproduct. 2. Product is partially volatile and was lost during solvent removal. 3. Irreversible adsorption on the silica gel column. Solution: 1. Pool chromatography fractions based on careful TLC analysis of each fraction.[4] 2. Use a rotary evaporator with controlled vacuum and a cold trap. Avoid leaving the product on the evaporator for an extended period. 3. Deactivate the silica gel slightly with 1% triethylamine in the eluent if acidic decomposition on the column is suspected. Rationale: Careful fraction selection prevents the loss of pure material. Alkyl bromides can be sensitive to highly active silica; deactivation can mitigate on-column reactions.

Section 2: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most effective purification techniques.

Protocol 2.1: Initial Workup and Removal of TPPO

This protocol is intended for a crude reaction mixture from an Appel-type reaction.

  • Cooling & Filtration: After the reaction is complete (monitored by TLC), cool the reaction mixture (typically in DCM or THF) in an ice bath for 30 minutes. If a precipitate (TPPO) forms, filter the mixture through a Büchner funnel, washing the solid with a small amount of cold solvent.

  • Solvent Exchange (Optional but Recommended): If the reaction was in THF, concentrate the filtrate under reduced pressure and redissolve the residue in a solvent suitable for aqueous extraction, like DCM or diethyl ether.

  • Aqueous Washes: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (1x) to neutralize any trace acids.

    • Saturated aqueous sodium thiosulfate (1x) if the solution has a bromine color.[2]

    • Water (1x).

    • Saturated aqueous sodium chloride (brine) (1x) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator (bath temperature <40°C) to yield the crude product, which can then be further purified.

Protocol 2.2: Flash Column Chromatography

This is the primary method for separating the target compound from starting materials and byproducts.[8]

  • TLC Analysis & Solvent System Selection: Analyze the crude product by Thin-Layer Chromatography (TLC) using various ratios of ethyl acetate (EtOAc) in hexanes. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc in hexanes).

    • Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or DCM.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions sequentially and monitor the elution process by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product and any more polar impurities.[4]

  • Fraction Pooling & Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified oil.

    • Validation Checkpoint: Confirm purity using ¹H NMR spectroscopy.

Protocol 2.3: Vacuum Distillation

This method is suitable as a final polishing step for removing non-volatile or very high-boiling impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head to minimize product loss. Ensure all glass joints are properly sealed. Use a cold trap between the apparatus and the vacuum pump.

  • Distillation:

    • Place the crude or semi-purified oil in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the flask in a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the measured pressure. The boiling point of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is 221°C at atmospheric pressure, which will be significantly lower under vacuum.[7]

    • Validation Checkpoint: The refractive index of the distilled liquid should be constant across the collected fraction, and its ¹H NMR should show high purity.

Section 3: Purification Strategy Workflow

The choice of purification strategy depends on the impurity profile of the crude product. This workflow diagram provides a logical decision-making process.

Purification_Workflow Crude Crude Product (Post-Reaction) Analysis Initial Analysis (TLC, Crude ¹H NMR) Crude->Analysis Solid_Check Is a solid (TPPO) present? Analysis->Solid_Check Filter Filter to Remove Solid Solid_Check->Filter Yes Workup Aqueous Workup (Protocol 2.1) Solid_Check->Workup No Filter->Workup Chromatography_Check Are starting material or other impurities present? Workup->Chromatography_Check Column Flash Column Chromatography (Protocol 2.2) Chromatography_Check->Column Yes Distill_Check Is product discolored or are impurities non-volatile? Chromatography_Check->Distill_Check No (Product looks clean) Column->Distill_Check Distill Vacuum Distillation (Protocol 2.3) Distill_Check->Distill Yes Pure Pure Product (Verify by NMR/GC) Distill_Check->Pure No Distill->Pure

Caption: Decision workflow for purifying the target compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities from an Appel reaction synthesis?

    • The most common impurities are unreacted starting alcohol (Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate), triphenylphosphine oxide (TPPO), and residual triphenylphosphine (PPh₃) or halogenating agent (e.g., CBr₄).[3][8]

  • Q2: How can I separate the cis/trans isomers of the final product?

    • Separating cis/trans isomers of this compound is challenging due to their similar physical properties. High-performance flash chromatography on silica gel using a very shallow solvent gradient (e.g., hexanes/diethyl ether or hexanes/EtOAc) may afford some separation, but baseline resolution can be difficult to achieve. Often, the material is used as a mixture of isomers.

  • Q3: What are the recommended storage conditions for the purified product?

    • The purified product should be stored in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7] It is a combustible liquid and should be kept away from heat and open flames.[10]

  • Q4: Is the compound stable to aqueous workups?

    • Yes, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is generally stable to standard neutral and mildly acidic or basic aqueous workups. However, prolonged exposure to strong bases should be avoided, as it can promote E2 elimination to form the corresponding methylenecyclobutane derivative.[6]

  • Q5: What safety precautions should be taken when handling this compound?

    • Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[11][12]

References

  • Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate. Available from: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications Chemical Reviews. Available from: [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. Available from: [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]

  • Appel reaction. Wikipedia. Available from: [Link]

  • Preparation method of bromomethyl cyclobutane. Google Patents.
  • Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. Available from: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • Alcohol to Bromide - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Appel Reaction: Mechanism & Examples. NROChemistry. Available from: [Link]

  • CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. Available from: [Link]

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. PubChem. Available from: [Link]

  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available from: [Link]

  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. ResearchGate. Available from: [Link]

  • Hunsdiecker Reaction. BYJU'S. Available from: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications The Journal of Organic Chemistry. Available from: [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available from: [Link]

  • Hunsdiecker reaction. Wikipedia. Available from: [Link]

  • Process for the preparation of alkyl-halides. Google Patents.
  • Alkyl Halides exp 19 and 20 and Gas Chromatography. YouTube. Available from: [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. Available from: [Link]

  • Process for the recovery and purification of cyclobutanone. Google Patents.
  • Hunsdiecker Reaction. Organic Chemistry Portal. Available from: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate. PubChem. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available from: [Link]

  • Hunsdiecker reaction. L.S.College, Muzaffarpur. Available from: [Link]

  • Hunsdiecker-Borodine Reaction. Cambridge University Press. Available from: [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the challenges associated with the sterically hindered substrate, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Here, we will delve into the mechanistic underpinnings of the reactivity of this compound and offer field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate so sluggish?

A1: The primary challenge with this substrate is steric hindrance. The cyclobutane ring, while strained, provides a bulky environment around the electrophilic carbon of the bromomethyl group. This steric bulk impedes the backside attack required for a typical Sₙ2 reaction, significantly slowing down the reaction rate.[1][2][3][4] The molecule's structure is analogous to a neopentyl halide, which is notoriously unreactive in Sₙ2 reactions for the same reason.[5][6]

Q2: I am observing a significant amount of elimination byproducts. What is causing this?

A2: When the Sₙ2 pathway is sterically hindered, and a strong base is used as the nucleophile, the competing E2 elimination reaction can become the dominant pathway.[7] The base will abstract a proton from a carbon adjacent to the bromomethyl group, leading to the formation of a double bond. This is particularly prevalent with bulky bases.[6]

Q3: Can I force the reaction to proceed via an Sₙ1 mechanism?

A3: While possible under certain conditions, forcing an Sₙ1 reaction is generally not a recommended strategy for this primary halide. The initial formation of a primary carbocation is highly unfavorable.[8][9] If formed, this unstable intermediate would likely undergo rearrangement to a more stable carbocation before reacting with the nucleophile, leading to a mixture of products.[9]

Q4: What is the best type of solvent to use for substitution reactions with this substrate?

A4: For Sₙ2 reactions, polar aprotic solvents such as DMSO, DMF, or acetone are highly recommended.[8][10][11] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[1][10] They do not form a strong solvent cage around the nucleophile through hydrogen bonding, which would further hinder its ability to attack the sterically crowded electrophilic center.[1][10]

Troubleshooting Guides for Nucleophilic Substitution

Issue 1: Low to No Product Yield in Sₙ2 Reaction

This is the most common issue encountered with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. The following troubleshooting workflow can help you systematically optimize your reaction conditions.

G cluster_0 Troubleshooting Low Sₙ2 Yield Start Low or No Product Assess_Nuc Assess Nucleophile Bulk Start->Assess_Nuc Switch_Nuc Switch to a Smaller Nucleophile (e.g., Azide, Cyanide) Assess_Nuc->Switch_Nuc Is nucleophile bulky? Assess_Solvent Assess Solvent Assess_Nuc->Assess_Solvent No Switch_Nuc->Assess_Solvent Switch_Solvent Switch to Polar Aprotic Solvent (DMSO, DMF) Assess_Solvent->Switch_Solvent Using protic solvent? Assess_Temp Assess Temperature Assess_Solvent->Assess_Temp No Switch_Solvent->Assess_Temp Increase_Temp Increase Temperature Incrementally (Monitor for Elimination) Assess_Temp->Increase_Temp Is reaction at RT? Assess_LG Assess Leaving Group Assess_Temp->Assess_LG No Increase_Temp->Assess_LG Improve_LG Convert Bromide to Iodide or Tosylate Assess_LG->Improve_LG Is Br the leaving group? Consider_Catalysis Consider Alternative Pathways Assess_LG->Consider_Catalysis No Improve_LG->Consider_Catalysis Catalysis_Options Transition-Metal Catalysis (e.g., Ni-catalyzed cross-coupling) Consider_Catalysis->Catalysis_Options End Optimized Yield Catalysis_Options->End

Caption: Troubleshooting workflow for low Sₙ2 reaction yields.

Detailed Optimization Strategies
StrategyRationaleRecommended Action
Nucleophile Selection Bulky nucleophiles will exacerbate the steric hindrance already present in the substrate.[12]Opt for smaller, highly potent nucleophiles. Examples include azide (N₃⁻), cyanide (CN⁻), or small alkoxides like methoxide.
Solvent Choice Polar aprotic solvents enhance the reactivity of the nucleophile by not forming a strong solvation shell around it.[1][8][10]Use solvents like DMSO, DMF, or acetonitrile. Avoid polar protic solvents like water, methanol, or ethanol.
Temperature Increase Increasing the temperature provides more kinetic energy to overcome the activation energy barrier, which is heightened by steric hindrance.Cautiously increase the reaction temperature in 10-20°C increments. Monitor the reaction closely for the formation of elimination byproducts.
Leaving Group Modification Bromide is a good leaving group, but it can be improved. A better leaving group will lower the activation energy of the reaction.Consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide to convert the bromide to the more reactive iodide. Alternatively, converting the corresponding alcohol to a tosylate or triflate can significantly enhance reactivity.[5][13]
Consider Catalytic Methods When conventional Sₙ2 conditions fail, modern catalytic methods can provide an alternative reaction pathway.Transition-metal catalysis, particularly nickel-catalyzed cross-coupling reactions, can be effective for sterically hindered substrates.[9] These reactions often proceed through radical intermediates, bypassing the need for a backside attack.[14]
Issue 2: Dominant Elimination (E2) Pathway

If you are observing the formation of an alkene as your major product, the following steps can help favor substitution over elimination.

G cluster_1 Favoring Substitution over Elimination Start High Elimination Product Assess_Base Assess Nucleophile Basicity & Bulk Start->Assess_Base Switch_Base Use a Less Basic, Less Bulky Nucleophile Assess_Base->Switch_Base Is it a strong, bulky base? Assess_Temp Assess Temperature Assess_Base->Assess_Temp No Switch_Base->Assess_Temp Lower_Temp Lower Reaction Temperature Assess_Temp->Lower_Temp Is temperature elevated? Assess_Solvent Assess Solvent Assess_Temp->Assess_Solvent No Lower_Temp->Assess_Solvent Solvent_Choice Ensure Polar Aprotic Solvent is Used Assess_Solvent->Solvent_Choice End Increased Substitution Product Solvent_Choice->End

Caption: Workflow to minimize E2 elimination byproducts.

Strategies to Minimize Elimination
StrategyRationaleRecommended Action
Nucleophile Choice Strong, bulky bases (e.g., tert-butoxide) are more likely to act as bases rather than nucleophiles, especially with hindered substrates.[6]Use a nucleophile that is a weak base but a good nucleophile. Examples include halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻).
Temperature Control Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Room temperature or even slightly below may be necessary.
Solvent Effects Polar aprotic solvents are generally preferred for Sₙ2 reactions and do not significantly favor elimination over substitution in the same way that some other solvents might.Continue to use polar aprotic solvents like DMSO or DMF.

Experimental Protocols

Protocol 1: Optimized Sₙ2 Reaction with Sodium Azide

This protocol provides a starting point for a substitution reaction designed to minimize steric hindrance issues.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 equiv)

  • Sodium azide (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add sodium azide.

  • Add anhydrous DMF and stir to dissolve.

  • Add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate to the solution.

  • Heat the reaction mixture to 50-60°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Cross-Coupling with an Organozinc Reagent

This protocol is an example of an advanced method for forming C-C bonds with this challenging substrate.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 equiv)

  • Organozinc reagent (e.g., Alkylzinc bromide) (1.5 equiv)

  • Nickel catalyst (e.g., NiCl₂(dppp)) (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.

  • In a separate oven-dried flask, add the Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

  • Add the organozinc reagent to the flask containing the substrate.

  • Add the catalyst solution to the substrate/organozinc mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109–9114. [Link]

  • LibreTexts Chemistry. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Zubia, L. A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1888. [Link]

  • ACS Omega. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • ResearchGate. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]

  • YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

  • YouTube. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. Retrieved from [Link]

  • ACS Publications. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Retrieved from [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" reaction temperature and solvent effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this versatile reagent, with a specific focus on the critical roles of reaction temperature and solvent selection. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary for experimental success.

Frequently Asked Questions (FAQs)
FAQ 1: What are the primary competing reaction pathways I should be aware of when using Methyl 3-(bromomethyl)cyclobutane-1-carboxylate?

When utilizing Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a primary alkyl halide, the principal competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2). The sterically accessible primary carbon bearing the bromine atom is highly susceptible to backside attack by a nucleophile, favoring the SN2 pathway. However, under certain conditions, particularly with a strong, sterically hindered base, the E2 pathway can become significant, leading to the formation of an alkene. The choice between these pathways is heavily influenced by the nucleophile/base strength, steric hindrance, solvent, and temperature.[1]

FAQ 2: How does the inherent ring strain of the cyclobutane moiety affect its reactivity?

The cyclobutane ring in Methyl 3-(bromomethyl)cyclobutane-1-carboxylate possesses significant angle and torsional strain.[2][3][4] The internal C-C-C bond angles are approximately 90°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This inherent strain makes the ring susceptible to reactions that can alleviate it, although the cyclobutane ring is more stable than a cyclopropane ring.[4] While ring-opening is not typically the primary reaction pathway under standard nucleophilic substitution or elimination conditions, it is a possibility under more forcing conditions or with specific reagents. The strain can also influence the conformational preferences of the molecule, potentially affecting the accessibility of the reaction center to incoming nucleophiles.

Troubleshooting Guide: Temperature and Solvent Effects
Problem 1: Low yield of the desired SN2 product and formation of a significant amount of an elimination byproduct.

Possible Cause: The reaction temperature is too high, or the base/nucleophile is too strong and/or sterically hindered.

Explanation of Causality:

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve the breaking of more bonds.[5][6] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (ΔS) becomes more significant at higher temperatures. Elimination reactions typically result in an increase in the number of molecules in the system, leading to a positive change in entropy.[5][6][7] Consequently, increasing the reaction temperature will favor the elimination pathway.[5][6][7][8]

  • Nucleophile/Base Strength: A strong, bulky base will favor elimination over substitution. A sterically hindered base will have difficulty accessing the electrophilic carbon for an SN2 reaction but can more easily abstract a proton from a beta-carbon, leading to the E2 product.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature. It is often beneficial to start at 0 °C or even -78 °C and slowly warm the reaction to room temperature. This will kinetically favor the SN2 pathway, which has a lower activation energy.[7]

  • Evaluate the Nucleophile/Base: If possible, switch to a less sterically hindered and/or less basic nucleophile that is still sufficiently nucleophilic for the desired transformation.

  • Solvent Choice: Ensure you are using an appropriate solvent. For SN2 reactions, polar aprotic solvents are generally preferred.[9][10][11][12]

Visualizing the Competing Pathways:

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Low Temp Low Temp SN2 SN2 Low Temp->SN2 Strongly Favors High Temp High Temp E2 E2 High Temp->E2 Strongly Favors Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Methyl 3-(bromomethyl)cyclobutane-1-carboxylate->SN2 Favored Methyl 3-(bromomethyl)cyclobutane-1-carboxylate->E2 Competes

Caption: Temperature effect on SN2 vs. E2 pathways.

Problem 2: The reaction is sluggish or does not proceed to completion.

Possible Cause: The solvent is not appropriate for the reaction type, or the temperature is too low.

Explanation of Causality:

  • Solvent Effects in SN2 Reactions: SN2 reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs. Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions.[10][11][12] These solvents can dissolve the ionic nucleophile but do not solvate the anion (the nucleophile) as strongly as polar protic solvents.[13][14] In polar protic solvents (e.g., water, methanol, ethanol), hydrogen bonding can form a "cage" around the nucleophile, stabilizing it and reducing its reactivity.[12][13][14]

  • Solvent Effects in SN1 Reactions: While less common for primary alkyl halides, if an SN1 pathway were to be considered (for instance, with a rearranged carbocation), polar protic solvents would be favored. These solvents excel at stabilizing both the carbocation intermediate and the departing leaving group through solvation.[10][11][15][16]

  • Temperature: While high temperatures can favor elimination, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the desired substitution reaction.

Troubleshooting Protocol:

  • Solvent Selection:

    • For SN2 reactions, use a polar aprotic solvent like DMF, DMSO, or acetone.

    • Ensure your reactants are soluble in the chosen solvent.[14]

  • Temperature Optimization: If the reaction is slow at a low temperature, gradually increase it. Monitor the reaction closely by TLC or another appropriate method to find the optimal temperature that promotes the desired reaction without significantly increasing the rate of side reactions.

  • Concentration: Increasing the concentration of the reactants can sometimes increase the reaction rate, particularly for a bimolecular reaction like SN2.

Data Summary: Solvent Effects on Nucleophilic Substitution

Solvent TypeExamplesEffect on SN1 RateEffect on SN2 RateRationale
Polar Protic Water, Methanol, EthanolIncreasesDecreasesStabilizes carbocation and leaving group (SN1); solvates and deactivates nucleophile (SN2).[11][14][15]
Polar Aprotic Acetone, DMF, DMSODecreasesIncreasesSolvates the cation but leaves the "naked" nucleophile highly reactive.[10][12][13]
Nonpolar Hexane, TolueneVery SlowVery SlowReactants are often insoluble; does not stabilize charged intermediates or transition states.

Experimental Workflow for Solvent Screening:

G start Start: Sluggish Reaction dissolve Dissolve Reactants in Parallel in Different Solvents start->dissolve solvents Polar Aprotic (DMF, DMSO) Polar Protic (MeOH, EtOH) Nonpolar (Toluene) dissolve->solvents react Run Reactions at Controlled Temperature solvents->react monitor Monitor Progress by TLC/LC-MS react->monitor analyze Analyze Product Distribution and Reaction Rate monitor->analyze end Select Optimal Solvent analyze->end

Caption: Workflow for solvent screening experiment.

References
  • Chemistry Stack Exchange. (2017). Why substitution and elimination reactions are favored respectively at lower and higher temperature?[Link]

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. [Link]

  • University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?[Link]

  • The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?[Link]

  • Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • ResearchGate. (n.d.). Thermal Cyclobutane Ring Formation. [Link]

  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • Abraham, M. H. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. [Link]

  • Organic Chemistry Sample Test Unit 3. (2020). Solving Problems involving Alkynes and Alkyl Halides. [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • Leah4sci. (2013). Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions. [Link]

  • Chemistry Stack Exchange. (2014). Heats of combustion and stability of rings. [Link]

  • ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

  • Jasperse, J. (n.d.). Chem 350 Jasperse Ch. 6 Summary of Reaction Types. [Link]

  • PubChem. (n.d.). Methyl 3-bromocyclobutane-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. [Link]

  • National Institutes of Health. (2024). Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. [Link]

  • Atmospheric Chemistry and Physics. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. Cyclobutane motifs are increasingly vital in medicinal chemistry, offering unique three-dimensional structures.[1][2][3][4] However, their inherent ring strain and specific stereochemistry present unique challenges in synthetic transformations.[5][6] This guide provides in-depth, field-proven advice to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Q1: What are the primary reaction types for which this substrate is used?

A1: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is primarily a substrate for nucleophilic substitution and cross-coupling reactions. The C(sp³)-Br bond is the reactive site, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:

  • C-C Bond Formation: Palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi), photoredox/nickel dual catalysis for alkyl-aryl coupling, and reactions with organometallic reagents.[7][8][9]

  • C-N, C-O, C-S Bond Formation: Typically achieved via Sₙ2 reactions with corresponding nucleophiles (amines, alcohols, thiols). Phase-Transfer Catalysis (PTC) is often an excellent method to facilitate these reactions, especially when dealing with inorganic nucleophiles.[10][11][12]

Q2: What are the main challenges associated with using this substrate?

A2: The primary challenges stem from the cyclobutane ring and the primary bromide:

  • Ring Strain: Cyclobutanes possess significant ring strain (approx. 26 kcal/mol), which can lead to unexpected side reactions like ring-opening under harsh conditions or with certain catalysts.[1][5][6]

  • Slower Cross-Coupling: C(sp³)-Br bonds are generally more difficult to activate in palladium-catalyzed cross-coupling than their C(sp²) counterparts. This often necessitates specialized ligands and more forceful conditions.[13]

  • Competition between Substitution (Sₙ2) and Elimination (E2): As a primary alkyl bromide, Sₙ2 reactions are generally favored. However, using bulky, strong bases can promote the competing E2 elimination pathway, leading to the formation of a methylenecyclobutane byproduct.[14][15][16]

  • Steric Hindrance: The 3-substituted cyclobutane ring can present steric challenges that affect the approach of nucleophiles or the coordination to a bulky catalyst.[17][18]

Q3: Which general catalyst classes should I consider first?

A3: Your initial choice depends heavily on the desired transformation:

  • For C-C Cross-Coupling: Start with a modern Palladium(0) system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the challenging oxidative addition step with alkyl bromides.[13][19][20] Alternatively, a Nickel/Photoredox dual catalytic system can be highly effective under milder conditions.[7]

  • For Sₙ2 Reactions (C-N, C-O, C-S bonds): Phase-Transfer Catalysis (PTC) is a robust and scalable first choice.[10][11] It excels at bringing inorganic nucleophiles into an organic phase to react with the alkyl bromide.[21][22]

Q4: Is the methyl ester functional group compatible with most catalytic systems?

A4: Generally, yes. The methyl ester is a relatively robust functional group and is tolerated by a wide range of catalytic systems, including Palladium cross-coupling, Nickel/Photoredox, and Phase-Transfer Catalysis.[8][13] However, under strongly basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures), hydrolysis of the ester to the corresponding carboxylic acid can occur. If this is a concern, using milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.

Part 2: Troubleshooting Guides

This section provides structured advice for overcoming common experimental issues in a question-and-answer format.

Guide 1: Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki-Miyaura)

Q: My Suzuki coupling reaction has stalled or shows very low yield. What are the likely causes?

A: Low yield in Suzuki coupling of a C(sp³)-Br substrate is a common issue. The root cause is often related to catalyst activity or competing side reactions.[19][23][24]

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The insertion of Pd(0) into the C-Br bond is often the rate-limiting step for sp³ centers.

    • Solution: Switch to a more electron-rich and sterically bulky ligand. Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote this step.[13][25][26]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with inert gas for at least 30 minutes.[23]

  • Poor Reagent Quality: Boronic acids can degrade via protodeborylation, and bases can be hygroscopic.

    • Solution: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester). Ensure your base is finely powdered and anhydrous.[23]

  • Formation of Side Products: You may be forming homocoupling products (from the boronic acid) or dehalogenated starting material.

    • Solution: To minimize homocoupling, use a slight excess of the alkyl bromide. Dehalogenation can arise from premature protonolysis; ensure anhydrous conditions and a high-quality base.[19][23]

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Guide 2: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution

Q: My Sₙ2 reaction under PTC conditions is slow and incomplete. How can I optimize it?

A: Slow reaction rates in PTC are typically due to inefficient transfer of the nucleophile into the organic phase or low intrinsic reactivity of the ion pair in the organic phase.[11][21]

Potential Causes & Solutions:

  • Poor Catalyst Lipophilicity: The phase-transfer catalyst may not be soluble enough in the organic phase to effectively transport the nucleophile.

    • Solution: Choose a more lipophilic catalyst. For quaternary ammonium salts ('quats'), increasing the total number of carbons (C#) enhances organic-phase solubility. Tetrabutylammonium bromide (TBAB) is a good starting point, but if issues persist, consider catalysts with longer alkyl chains like tetrahexylammonium bromide.[11]

  • Catalyst Poisoning: If your leaving group is highly polarizable (like iodide, though you are using bromide) or lipophilic (like tosylate), it can form a tight, unreactive ion pair with the catalyst, preventing it from cycling. Bromide is generally a good leaving group for PTC.[11]

    • Solution: While less of an issue with bromide, if you suspect product inhibition, consider adding the substrate slowly over time to keep its concentration low.

  • Solvent Choice: The solvent plays a crucial role. Nonpolar, water-immiscible solvents like toluene are often preferred as they maximize the "salting-out" effect, driving the catalyst-nucleophile pair into the organic phase.[21]

    • Solution: If using a polar aprotic solvent like acetonitrile, you may not be leveraging the full power of PTC. Consider switching to toluene or chlorobenzene. Avoid protic solvents which can solvate and deactivate the nucleophile.[21][27]

  • Insufficient Agitation: The reaction occurs at the liquid-liquid or solid-liquid interface. The interfacial area is critical.

    • Solution: Increase the stirring rate significantly. For solid-liquid PTC, ensure the solid nucleophile is a fine, anhydrous powder.

ParameterRecommendationRationale
Catalyst Tetrabutylammonium Bromide (TBAB) or a more lipophilic quat salt.Balances reactivity and phase-transfer efficiency. TBAB can also provide a co-catalytic effect by in-situ generation of a more reactive alkyl iodide if a source of iodide is present.[21]
Solvent Toluene, ChlorobenzeneA nonpolar, water-immiscible organic solvent enhances the transfer of the nucleophile from the aqueous/solid phase.[21]
Base/Nucleophile Use a 50% aqueous solution for liquid-liquid PTC or a finely powdered anhydrous salt for solid-liquid PTC.High concentration drives the equilibrium. Anhydrous conditions prevent side reactions and deactivation.
Temperature 50-80 °CIncreasing temperature often accelerates Sₙ2 reactions, but be mindful of potential E2 elimination at higher temperatures.[27]
Stirring > 500 RPMMaximizes the interfacial surface area, which is critical for the mass transfer step in PTC.[11]
Guide 3: Competing Elimination (E2) Reaction

Q: I am observing a significant amount of an elimination byproduct in my substitution reaction. How can I minimize it?

A: The competition between Sₙ2 and E2 is governed by the base/nucleophile, solvent, and temperature.[15][16] For your primary bromide, Sₙ2 is electronically favored, but poor conditions can promote E2.

Factors Favoring Elimination & How to Counteract Them:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are classic reagents for promoting E2 elimination.

    • Solution: Use a nucleophile that is a weaker base. For example, for C-O bond formation, use a carboxylate salt (e.g., sodium acetate) or a phenoxide with a mild inorganic base (K₂CO₃) instead of a strong alkoxide. For C-N bond formation, use azide or a neutral amine.

  • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are favored entropically (more products are formed). Therefore, increasing the temperature will favor E2 more than Sₙ2.[27]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated (40-50 °C) is often a good starting point.

  • Solvent Choice: Polar protic solvents (like ethanol) can solvate the nucleophile, reducing its nucleophilicity more than its basicity, which can favor elimination.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetone for standard Sₙ2 reactions. If using PTC, toluene is an excellent choice.[27]

Caption: Decision tree for suppressing E2 elimination byproducts.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Phase-Transfer Catalyzed Azide Substitution

This protocol provides a robust method for synthesizing Methyl 3-(azidomethyl)cyclobutane-1-carboxylate, a versatile intermediate.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) and toluene (approx. 0.2 M concentration).

  • In a separate beaker, dissolve sodium azide (1.5 eq) and TBAB (0.1 eq) in a minimal amount of deionized water to create a concentrated aqueous solution.

  • Add the aqueous solution to the flask containing the substrate in toluene.

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring ( > 700 RPM).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature. Add water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: General Procedure for Nickel/Photoredox Catalyzed C(sp³)-C(sp²) Arylation

This protocol outlines a modern, mild approach for coupling with an aryl bromide.[7]

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • NiCl₂·glyme (0.1 eq)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 eq)

  • fac-Ir(ppy)₃ (photocatalyst, 0.01-0.02 eq)

  • Hantzsch Ester (HEH) or another suitable terminal reductant (1.5 eq)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

Procedure:

  • Inside a glovebox, add NiCl₂·glyme (0.1 eq), dtbbpy (0.1 eq), fac-Ir(ppy)₃ (0.015 eq), and the Hantzsch ester (1.5 eq) to an oven-dried reaction vial equipped with a stir bar.

  • Add the aryl bromide (1.2 eq) and Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq).

  • Add anhydrous, degassed solvent to the vial, seal it with a cap, and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED light source and stir at room temperature.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalyst System Comparison for C-N Bond Formation
MethodCatalyst SystemTemp.ProsCons
Phase-Transfer Catalysis 10 mol% TBAB / NaN₃ / Toluene:H₂O70 °CScalable, cost-effective, simple setup, tolerates moisture.[10][11]Can be slow, requires vigorous stirring, may not work for very weak nucleophiles.
Classical Sₙ2 NaN₃ / DMF50 °CHomogeneous, generally good yields.Requires anhydrous polar aprotic solvents which can be difficult to remove.
Pd-Catalyzed Amination Pd₂(dba)₃ / Buchwald Ligand / Base / Amine100 °CBroad scope for amines and anilines.Requires expensive ligands, strict inert conditions, high temperatures may cause side reactions.[28]
Photoredox/Copper Catalysis Cu(I) source / Photocatalyst / AmideRTVery mild conditions, good for C-N bond formation with amides.[12]Requires specialized photochemical equipment, may have a narrower substrate scope.

References

  • [Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. (2025). PubMed Central.]([Link])

Sources

Preventing elimination side reactions with "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into the common challenges associated with its use, particularly the prevention of elimination side reactions, and provide detailed, field-proven troubleshooting strategies and protocols to ensure the desired substitution products are obtained with high fidelity.

Understanding the Challenge: SN2 vs. E2 Competition

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a primary alkyl halide. Typically, primary substrates are excellent candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the cyclobutane ring introduces significant steric hindrance around the electrophilic carbon, making it more susceptible to the competing bimolecular elimination (E2) pathway, especially under suboptimal conditions.[1] The key to success lies in carefully controlling the reaction parameters to favor the desired SN2 outcome.

The Competing Pathways

The reaction of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate with a nucleophile/base can proceed via two main pathways:

  • SN2 (Substitution): The nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. This leads to the formation of the desired substituted product.

  • E2 (Elimination): The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This results in the formation of a double bond and the elimination of HBr, yielding an undesired alkene byproduct.

The balance between these two pathways is delicate and highly dependent on the reaction conditions.

Troubleshooting Guide: Minimizing Elimination Reactions

This section addresses specific issues you might encounter during your experiments, providing direct causes and actionable solutions to steer your reaction towards the SN2 pathway.

Question 1: My reaction is yielding a significant amount of an alkene byproduct. What are the likely causes and how can I fix this?

Answer: The formation of an alkene byproduct is a clear indication that the E2 elimination pathway is competing with, or even dominating, the desired SN2 substitution.[2] Several factors can contribute to this outcome. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Choice of Base/Nucleophile:

The nature of the nucleophile is a critical determinant of the reaction outcome.[2]

  • Problem: You are using a strong, sterically hindered base. Bulky bases, such as potassium tert-butoxide (t-BuOK), are classic reagents for promoting E2 elimination, even with primary halides.[3][4]

  • Solution: Switch to a good nucleophile that is a weak base.[5] Excellent choices for promoting SN2 reactions include:

    • Halide ions (e.g., NaI, NaBr)

    • Azide (NaN₃)

    • Cyanide (NaCN)

    • Thiolates (RSNa)

2. Optimize the Reaction Temperature:

Temperature has a significant impact on the SN2/E2 competition.

  • Problem: The reaction is being run at an elevated temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored entropically.[5][6] Therefore, higher temperatures will almost always increase the proportion of the elimination product.[7][8]

  • Solution: Lower the reaction temperature.[5] It is often advantageous to start the reaction at 0°C or even -10°C and then allow it to slowly warm to room temperature while monitoring its progress.[2]

3. Adjust the Concentration of Your Nucleophile:
  • Problem: A high concentration of a strongly basic nucleophile is being used.

  • Solution: Use a more dilute solution of the nucleophile. This can decrease the rate of the bimolecular elimination reaction.[5]

4. Choose the Right Solvent:

The solvent plays a crucial role in stabilizing intermediates and modulating the reactivity of the nucleophile.[5]

  • Problem: You are using a polar protic solvent (e.g., ethanol, methanol, water). These solvents can solvate the nucleophile through hydrogen bonding, which can reduce its nucleophilicity and, in some cases, favor elimination.[5][9]

  • Solution: Employ a polar aprotic solvent.[5][10] These solvents, such as acetone, DMSO, and DMF, are ideal for SN2 reactions as they do not strongly solvate the anionic nucleophile, thereby enhancing its reactivity.[5]

Question 2: Even after implementing the above changes, I am still observing some elimination. Are there any other factors to consider?

Answer: Yes, the inherent structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate presents a steric challenge.[1] The cyclobutane ring can be considered somewhat sterically hindering.[11] Here are some advanced considerations:

Substrate Structure and Steric Hindrance:

The cyclobutane moiety, while not as bulky as a tert-butyl group, does present more steric hindrance than a simple alkyl chain.[11][12] This inherent structural feature makes the electrophilic carbon slightly less accessible for the backside attack required for an SN2 reaction.[13] This is a factor that cannot be changed, but it underscores the importance of meticulously controlling all other reaction parameters.

Diagram: SN2 vs. E2 Competition

SN2_vs_E2 sub Methyl 3-(bromomethyl)cyclobutane-1-carboxylate sn2_ts Transition State (Backside Attack) sub->sn2_ts SN2 Pathway e2_ts Transition State (Proton Abstraction) sub->e2_ts E2 Pathway nuc Nucleophile (Nu-) nuc->sn2_ts base Base (B:) base->e2_ts sn2_prod Substitution Product sn2_ts->sn2_prod e2_prod Elimination Product (Alkene) e2_ts->e2_prod

Caption: Competing SN2 and E2 pathways for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for SN2 reactions with this substrate? A1: Polar aprotic solvents such as acetone, DMSO, or DMF are generally preferred for SN2 reactions.[5] These solvents effectively dissolve the nucleophile without strongly solvating it, which enhances its nucleophilicity.[5]

Q2: At what temperature should I run my reaction to minimize elimination? A2: To minimize elimination, it is advisable to conduct the reaction at a lower temperature.[5] Starting at 0°C and allowing the reaction to slowly warm to room temperature is a good general strategy.[2]

Q3: Can I use a strong base like sodium hydroxide? A3: While sodium hydroxide is a strong nucleophile, it is also a strong base. With a sterically hindered substrate like this, using a strong base increases the likelihood of E2 elimination.[10][14] It is better to choose a good nucleophile that is a weaker base, such as sodium azide or sodium cyanide.[5]

Q4: How does the cyclobutane ring affect the reaction? A4: The cyclobutane ring introduces ring strain and some steric hindrance.[12] This steric bulk can make the backside attack required for an SN2 reaction more difficult, making the E2 pathway more competitive than with a comparable acyclic primary halide.[1]

Q5: Is there a way to predict whether substitution or elimination will be the major pathway? A5: While it's difficult to predict with 100% certainty without experimental data, you can strongly favor the SN2 pathway by adhering to the following conditions:

  • Use a good nucleophile that is a weak base.[5]

  • Employ a polar aprotic solvent.[5]

  • Maintain a low reaction temperature.[5]

  • Use a dilute solution of the nucleophile.[5]

Recommended Experimental Protocol for SN2 Reaction

This protocol provides a general framework for performing a nucleophilic substitution reaction on Methyl 3-(bromomethyl)cyclobutane-1-carboxylate while minimizing the E2 side reaction.

Objective: To synthesize the azide-substituted product as an example.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Diagram: Experimental Workflow

Workflow start Start setup Dissolve Substrate in Anhydrous DMF start->setup add_nuc Add Sodium Azide (1.2 eq) setup->add_nuc cool Cool to 0°C add_nuc->cool react Stir and Monitor (TLC or GC-MS) cool->react workup Quench and Extract with Ethyl Acetate/Water react->workup wash Wash Organic Layer (NaHCO3, Brine) workup->wash dry Dry (MgSO4) and Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for the SN2 reaction.

Summary of Key Factors

The following table summarizes the key reaction parameters and their influence on the SN2 vs. E2 outcome.

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, N₃⁻, CN⁻)[5]Strong, sterically hindered base (e.g., t-BuOK)[3]
Temperature Low (e.g., 0°C to room temp)[5][8]High ("Heat")[7][8]
Solvent Polar aprotic (e.g., Acetone, DMSO, DMF)[5][10]Polar protic (e.g., Ethanol) can sometimes favor E2[5]
Concentration Dilute nucleophile solution[5]Concentrated base solution[7]

By carefully controlling these factors, researchers can effectively minimize elimination side reactions and achieve high yields of the desired substitution products when working with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

References

  • Chemistry Steps. SN2 vs E2. [Link]

  • Quora. How does solvent affect elimination reaction?[Link]

  • Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]

  • BrainKart. Alkyl halides: Elimination versus substitution. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • PubMed. Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • YouTube. Substrate Effects on E2 and Sn2 Reactions. [Link]

  • Master Organic Chemistry. SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

Sources

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" workup and isolation procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Welcome to the technical support guide for the workup and isolation of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable cyclobutane-containing building block. The following question-and-answer guide provides in-depth, field-proven insights to ensure a successful and efficient experimental workflow.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Post-Reaction Quenching and Initial Workup

Question 1: My bromination reaction (e.g., using CBr₄/PPh₃ or NBS) is complete according to TLC. What is the correct initial quenching and extraction procedure?

Answer: The initial step is to neutralize any reactive species and transition the crude reaction mixture into a biphasic system for extraction.

  • Cooling: First, cool the reaction mixture to room temperature or 0 °C, especially if the reaction was run at elevated temperatures. This minimizes potential side reactions during the workup.

  • Filtration (If Applicable): If you used reagents that produce insoluble byproducts, such as the Appel reaction (CBr₄/PPh₃) which generates triphenylphosphine oxide (Ph₃P=O), it is often advantageous to filter the crude mixture through a pad of Celite or silica before proceeding. This removes the bulk of the solid byproduct.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices due to their efficacy and ease of removal later.[1] Avoid dichloromethane if possible, as it can promote emulsion formation.[1]

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with water. This first wash removes the majority of water-soluble materials, such as salts or polar starting materials.

The key principle here is to safely halt the reaction and prepare the mixture for selective purification via liquid-liquid extraction.

Question 2: I've added my organic solvent and aqueous wash, but a persistent emulsion has formed at the interface. How can I resolve this?

Answer: Emulsion formation is a common issue arising from the presence of fine particulates or when the densities of the organic and aqueous layers are too similar. Here are several effective strategies to break an emulsion:

  • Addition of Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, forcing a sharper separation.

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or rocking, rather than vigorous shaking, can also help the layers to coalesce.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can break up the microscopic droplets causing the emulsion.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity and aid separation.

Section 2: Aqueous Washing Strategy

Question 3: What specific aqueous washes are required after the initial water wash, and in what order should they be performed?

Answer: The washing sequence is critical for removing specific classes of impurities and should be tailored to the reaction chemistry. A robust, general-purpose sequence for alkyl halide synthesis is as follows:

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic wash is essential for neutralizing and removing any residual acidic impurities.[2] For instance, if the bromination was conducted using HBr or if acidic byproducts were formed, this step is crucial. The reaction of bicarbonate with acid generates CO₂, so be sure to vent the separatory funnel frequently to release pressure.[1]

  • Water Wash: A subsequent wash with distilled water helps to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Brine (Saturated NaCl) Wash: This is the final wash. Its primary purpose is to remove the bulk of the dissolved water from the organic layer, thereby reducing the burden on the subsequent drying agent and helping to prevent emulsions.[1]

Workflow for Aqueous Extraction

G cluster_0 Workup & Isolation Workflow A 1. Dilute Reaction Mixture with Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Wash with sat. NaHCO3 Solution B->C Removes acid Vent CO2! D 4. Wash with Water C->D Removes NaHCO3 E 5. Wash with Brine D->E Removes bulk H2O F 6. Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G 7. Filter and Concentrate (Rotary Evaporator) F->G H 8. Purify via Flash Chromatography G->H Crude Product I 9. Isolate Pure Product H->I

Caption: General workup and purification workflow.

Section 3: Drying and Purification

Question 4: My crude product contains unreacted starting material (Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate). How do I effectively separate this using column chromatography?

Answer: The key to a successful separation is exploiting the polarity difference between the starting alcohol and the product bromide. The hydroxyl group in the starting material makes it significantly more polar than the bromide product.

Flash Column Chromatography is the recommended method.[3][4]

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase: A gradient solvent system of ethyl acetate (EtOAc) in hexanes is ideal.[3][5]

    • TLC First: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is 20-30% EtOAc in hexanes.

    • Elution: The less polar product, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, will elute from the column first, at lower concentrations of ethyl acetate. The more polar starting alcohol will be retained more strongly by the silica and will elute later, at higher concentrations of ethyl acetate.

Question 5: What are the recommended starting conditions for flash chromatography, and how should I monitor the fractions?

Answer: A systematic approach is crucial for efficient purification. Based on the typical polarity of alkyl halides and esters, the following conditions are a robust starting point.

ParameterRecommendationRationale & Details
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography of moderately polar compounds.[4]
Mobile Phase Hexanes / Ethyl AcetateA standard, effective solvent system for a wide range of polarities.[3]
Initial Eluent 100% HexanesTo elute very non-polar impurities.
Gradient 0% → 20% Ethyl AcetateA shallow gradient is recommended to ensure good separation between the product and any close-running impurities. The exact gradient should be guided by your initial TLC analysis.[5][6]
Fraction Monitoring TLC with StainingThe target compound lacks a strong UV chromophore. Monitor fractions by TLC and visualize spots using a potassium permanganate (KMnO₄) stain or p-anisaldehyde stain, which react with a wide range of organic compounds.

Step-by-Step Chromatography Protocol:

  • Prepare the column by loading silica gel as a slurry in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Begin elution with 100% hexanes.

  • Gradually increase the percentage of ethyl acetate in the mobile phase.

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

Section 4: Product Handling and Stability

Question 6: After purification, my product is a colorless oil, but it develops a yellow or brown tint upon storage. What causes this, and how can I ensure its stability?

Answer: The observed color change is likely due to slow decomposition. Alkyl halides, including Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, can be sensitive to light, air (oxygen), and trace amounts of acid or base, which can catalyze decomposition or elimination reactions.[7] The color often indicates the formation of trace amounts of elemental bromine (Br₂).

Proper Storage Procedures:

  • Inert Atmosphere: Store the purified oil under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light-induced degradation.

  • Low Temperature: Store the vial in a refrigerator or freezer (-20 °C is preferable for long-term storage).[8]

  • Purity: Ensure the final product is free of any acidic or basic residues from the workup, as these can accelerate decomposition.

By following these handling and storage protocols, you can maintain the integrity and purity of your Methyl 3-(bromomethyl)cyclobutane-1-carboxylate for future experiments.

References

  • Extraction and Washing Guide. MIT OpenCourseWare. [Link]

  • Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012-04-11). YouTube. [Link]

  • Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. ResearchGate. [Link]

  • Hunsdiecker Reaction. Unacademy. [Link]

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. ResearchGate. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Alkyl Halides. Unacademy. [Link]

  • 1 4-bromobutan-1-ol. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Hunsdiecker reaction. Wikipedia. [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate. PubChem. [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. [Link]

  • Preparation method of bromomethyl cyclobutane.
  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]

  • Process for the preparation of alpha-halogen cyclobutanones.
  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Hunsdiecker Reaction: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Preparation of Alkyl Halides. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Scaling Up Reactions with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, practical insights for successfully scaling up reactions involving this versatile building block. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you anticipate challenges, troubleshoot issues, and optimize your synthetic routes.

The unique structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, featuring a primary alkyl bromide, a methyl ester, and a strained cyclobutane ring, offers a valuable scaffold for introducing the cyclobutane motif into complex molecules.[1] However, these same features present specific challenges during scale-up. This document provides a comprehensive resource in a question-and-answer format to address these challenges directly.

Compound Profile and Safety

Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount.

Key Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₁₁BrO₂[2]
Molecular Weight 207.06 g/mol [2]
Appearance Colorless to light yellow liquid[3]
CAS Number 89892-95-5[2]
Boiling Point 76-77 °C at 26 mmHg[4]
GHS Hazard Information and Safe Handling

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a hazardous chemical that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

  • Recommended PPE: Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. For larger quantities or when aerosolization is possible, a respirator with an appropriate filter is recommended.[4][5]

  • Storage: Store in a cool, well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents and strong bases.[3]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound's reactivity and stability.

Q1: What are the primary reactive sites on Methyl 3-(bromomethyl)cyclobutane-1-carboxylate?

A1: The molecule has two main reactive sites. The primary and most reactive site is the carbon of the bromomethyl group (-CH₂Br), which is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[6][7] The second site is the carbonyl carbon of the methyl ester (-COOCH₃), which can be attacked by strong nucleophiles or undergo hydrolysis under acidic or basic conditions.[8][9]

Q2: How stable is the cyclobutane ring under typical reaction conditions?

A2: The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than cyclopentane or cyclohexane.[10][11] While it is generally stable under standard Sₙ2 conditions (e.g., moderate temperatures, neutral or mildly basic conditions), the ring can be susceptible to cleavage under harsh conditions such as high heat, strong acids or bases, or certain catalytic processes.[12][13] Always consider the potential for ring-opening as a minor side-reaction pathway, especially during high-temperature distillations or prolonged exposure to harsh reagents.

Q3: This reagent is often sold as a cis/trans mixture. How does this affect my reaction?

A3: For most Sₙ2 reactions occurring at the -CH₂Br group, the stereochemistry of the substituents on the cyclobutane ring (cis or trans) does not directly participate in the reaction mechanism. Therefore, you will typically obtain a corresponding mixture of cis and trans products. The reactivity of the cis and trans isomers is generally considered to be very similar. If a single stereoisomer is required for your target molecule, you will likely need to perform a chiral separation or resolution at a later stage in your synthesis.

Q4: Can I use Grignard reagents or other strong organometallics with this compound?

A4: It is highly inadvisable. Grignard reagents are potent nucleophiles and strong bases. They will readily attack the electrophilic carbonyl of the methyl ester, leading to the formation of a tertiary alcohol after double addition.[14][15] This reaction is typically much faster than the substitution at the alkyl bromide site. If your desired transformation requires a Grignard-type reaction, you must first protect the ester (e.g., by converting it to a more robust functional group) or, more practically, choose a different synthetic route.

Troubleshooting Guide for Scale-Up Reactions

Scaling up reactions from the benchtop to pilot scale introduces new variables, including heat transfer, mixing efficiency, and extended reaction times. This guide provides solutions to common problems encountered when scaling reactions with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Scenario 1: Nucleophilic Substitution (Sₙ2) Reactions

This is the most common application for this reagent, typically involving reaction with amines, thiols, cyanides, or alkoxides.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve Nucleophile & Base in Solvent start Charge Reactor with Reagents reagents->start add_reagent Add Bromide (Control Temperature) start->add_reagent react Stir at Set Temperature (Monitor by TLC/LCMS) add_reagent->react quench Quench Reaction react->quench extract Aqueous Wash/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Purify Product (Distillation/Crystallization) concentrate->purify

Caption: A generalized workflow for scaling up an Sₙ2 reaction.

Problem 1: Low Conversion or Stalled Reaction

  • Potential Cause: Insufficient nucleophilicity, poor solvent choice, or deactivation of the nucleophile.

  • Scientific Explanation: Sₙ2 reactions proceed via a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[16] The reaction rate is sensitive to solvent polarity and the strength of the nucleophile.

  • Solutions:

    • Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the effective nucleophilicity and accelerating the reaction.

    • Phase-Transfer Catalyst: If using a biphasic system or a poorly soluble nucleophilic salt, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the nucleophile into the organic phase.

    • Iodide Catalyst: Add a catalytic amount (5-10 mol%) of sodium or potassium iodide. The iodide will displace the bromide via an Sₙ2 reaction to form the more reactive iodo-intermediate in situ (Finkelstein reaction), which then reacts faster with your primary nucleophile.

    • Temperature Increase: Cautiously increase the reaction temperature in 10 °C increments. Monitor for the formation of byproducts, as higher temperatures can favor elimination or decomposition.

Problem 2: Significant Formation of an Elimination (E2) Byproduct

  • Potential Cause: The nucleophile is acting as a strong base, or the reaction temperature is too high.

  • Scientific Explanation: Elimination reactions compete with substitution.[6][17] While primary bromides like this one are less prone to elimination than secondary or tertiary halides, a strong, sterically hindered base can deprotonate a β-hydrogen, leading to the formation of a methylenecyclobutane derivative.

  • Solutions:

    • Base/Nucleophile Choice: If possible, switch to a less basic nucleophile. If a base is required (e.g., for deprotonating an amine or thiol), use a non-nucleophilic, hindered base like DBU or a weaker inorganic base like K₂CO₃ instead of strong bases like NaH or alkoxides.

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the Sₙ2 pathway.

    • Change the Order of Addition: Add the base slowly to the reaction mixture containing the nucleophile and the bromide. This keeps the instantaneous concentration of the strong base low, minimizing the rate of the E2 side reaction.

Problem 3: The Methyl Ester is Hydrolyzed During Workup

  • Potential Cause: Use of strong aqueous acid or base during the workup procedure.

  • Scientific Explanation: Esters are sensitive to hydrolysis, a reaction that is accelerated by both acid and base.[8][9] On a large scale, workup and phase separations can take longer, increasing the contact time with aqueous layers.

  • Solutions:

    • Use Milder Reagents: During workup, wash with a saturated solution of sodium bicarbonate (a weak base) instead of stronger bases like NaOH or KOH. To neutralize bases, use dilute acids like 1M HCl or even saturated ammonium chloride solution, and perform the wash at low temperatures (0-5 °C).

    • Minimize Contact Time: Perform aqueous washes efficiently to reduce the time the organic phase is in contact with the aqueous layer.

    • Extraction over Washing: If the product is sensitive, consider a direct extraction and solvent swap rather than extensive washing.

Scenario 2: Hydrolysis of the Methyl Ester

Sometimes, the desired product is the carboxylic acid.

Problem: Incomplete or Slow Ester Hydrolysis

  • Potential Cause: Insufficient hydrolysis reagent, poor solubility, or steric hindrance.

  • Scientific Explanation: Saponification (base-mediated hydrolysis) is a bimolecular reaction. For a complete reaction at scale, effective mixing and sufficient reagent are crucial.

  • Solutions:

    • Use a Co-solvent: The starting ester has low water solubility. Use a mixture of water and a water-miscible organic solvent like THF, methanol, or ethanol to create a homogeneous solution, ensuring the ester and the hydroxide ions can interact effectively.[8]

    • Increase Reagent Equivalents: On a large scale, it's common to increase the equivalents of the hydrolyzing agent (e.g., LiOH or NaOH) to 2-3 equivalents to drive the reaction to completion.

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will significantly increase the rate of hydrolysis. Monitor the reaction to avoid potential degradation of the cyclobutane ring.

Key Reaction Pathways and Side Reactions

The following diagram illustrates the primary reaction pathways for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and potential competing side reactions that become more prevalent during scale-up.

Caption: Major reaction pathways and potential side products.

Scalable Experimental Protocols

The following protocols are provided as validated starting points for scale-up.

Protocol 1: Sₙ2 Amination on a 1.0 Mol Scale

This protocol details a typical reaction with a secondary amine.

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser.

  • Reagent Charging: Charge the reactor with the secondary amine (1.1 mol, 1.1 equiv) and potassium carbonate (1.5 mol, 1.5 equiv). Add 4 L of anhydrous acetonitrile.

  • Inerting: Purge the vessel with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the mixture to 60 °C.

  • Substrate Addition: Slowly add a solution of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 mol, 207.1 g) dissolved in 1 L of acetonitrile to the reactor over 1 hour, maintaining the internal temperature between 60-65 °C.

  • Reaction Monitoring: Stir the reaction at 60 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting bromide is consumed (typically 6-10 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with 500 mL of acetonitrile.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can often be purified by vacuum distillation. Alternatively, perform an aqueous workup by dissolving the crude oil in ethyl acetate (4 L), washing with water (2 x 2 L) and brine (1 x 2 L), drying over anhydrous sodium sulfate, and concentrating to yield the final product.

Protocol 2: Saponification to the Carboxylic Acid on a 0.5 Mol Scale
  • Reactor Setup: Equip a 5 L reactor with a mechanical stirrer, thermocouple, and condenser.

  • Reagent Charging: Dissolve lithium hydroxide monohydrate (LiOH·H₂O) (0.75 mol, 31.5 g) in 1 L of deionized water. Add 1 L of tetrahydrofuran (THF).

  • Substrate Addition: Add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (0.5 mol, 103.5 g) to the stirring LiOH solution.

  • Reaction: Gently heat the mixture to 45 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Workup - Part 1 (Solvent Removal): Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

  • Workup - Part 2 (Extraction): Dilute the remaining aqueous solution with 1 L of water and wash with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove any non-acidic impurities.

  • Workup - Part 3 (Acidification): Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 with 6M HCl. A precipitate or oil may form.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 1 L). Combine the organic extracts, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.

References

  • PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. [Link]

  • Barreiro, E. J., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 1-20. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. [Link]

  • ChemBK. methyl 1-bromocyclobutane-1-carboxylate. [Link]

  • Ghosh, S., & Ghorai, P. (2018). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 74(38), 5395-5430. [Link]

  • Master Organic Chemistry. Ring Strain in Cyclopropane and Cyclobutane. [Link]

  • Master Organic Chemistry. Alkyl Halide Reaction Map and Summary. [Link]

  • University of Toronto. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • Chemistry LibreTexts. Stability of Cycloalkanes - Ring Strain. [Link]

  • Filo. Discuss the stability and reaction of cyclobutane. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution Reaction Overview. [Link]

  • CU Boulder Organic Chemistry. Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]

  • Scribd. Grignard Reagent. [Link]

  • Arkivoc. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. [Link]

  • MedSchoolCoach. SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. [Link]

Sources

Validation & Comparative

"Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" vs benzylic bromides in SN2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to SN2 Reactivity: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate vs. Benzylic Bromides

For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is pivotal, directly influencing reaction efficiency, yield, and scalability. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation. The reactivity of the electrophile in this reaction is exquisitely sensitive to its structure. This guide provides an in-depth, objective comparison of the SN2 reactivity of two distinct primary bromides: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate and the classic benzylic bromide system. We will dissect the structural and electronic factors governing their reactivity and provide a framework for experimental validation.

The SN2 Reaction: A Mechanistic Overview

The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon, displacing a leaving group from the opposite side.[1][2] This "backside attack" leads to an inversion of stereochemistry at the reaction center.[3] The reaction rate is dependent on the concentrations of both the nucleophile and the substrate, hence the term "bimolecular".[1][2]

Several factors govern the rate of an SN2 reaction, but the structure of the substrate is paramount. Specifically, steric hindrance around the electrophilic carbon can dramatically impede the approach of the nucleophile and slow or even prevent the reaction.[4][5][6]

Caption: Generalized SN2 Reaction Mechanism.

The Case for Benzylic Bromides: An Activated System

Benzylic halides are well-known for their high reactivity in SN2 reactions, often surpassing that of simple primary alkyl halides.[7] This enhanced reactivity, known as the "benzylic effect," stems from a combination of favorable steric and electronic factors.

Structural & Electronic Analysis:

  • Steric Profile: As primary halides, they present minimal steric hindrance at the electrophilic carbon, allowing easy access for the nucleophile.

  • Electronic Activation: The adjacent phenyl ring is the key to their heightened reactivity. The transition state of a benzylic SN2 reaction is stabilized by the overlap of the developing p-orbital on the alpha-carbon with the π-system of the aromatic ring.[8] While historically attributed to resonance delocalization of negative charge, recent high-level computational studies suggest that the primary activating factor is a powerful electrostatic and inductive effect.[9][10][11] The electron-withdrawing nature of the phenyl ring polarizes the C-Br bond, increasing the electrophilicity of the benzylic carbon and stabilizing the electron-rich, five-coordinate transition state.[9]

Caption: SN2 reaction of Benzyl Bromide.

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Sterically Encumbered System

This substrate is also a primary bromide, which at first glance appears favorable for SN2 reactions. However, a deeper analysis reveals a significant steric impediment that governs its reactivity.

Structural & Electronic Analysis:

  • Steric Profile: The reaction center is a -CH2Br group, which is sterically unhindered. The critical issue is the presence of the bulky cyclobutane ring attached to the adjacent carbon (the β-carbon). It is well-established that branching at the β-carbon dramatically reduces SN2 reaction rates due to steric hindrance, which blocks the nucleophile's trajectory for backside attack.[6][12][13] The rigid, puckered structure of the cyclobutane ring acts as a significant steric shield.

  • Electronic Effects: The molecule contains a methyl ester (-COOCH3) group. This group is electron-withdrawing via induction. However, it is located at the 3-position of the ring, which is three carbons away from the electrophilic center. Inductive effects decay rapidly with distance, rendering the electronic influence of the ester group on the reaction center negligible.

Caption: SN2 reaction of the cyclobutane derivative.

Head-to-Head Comparison and Reactivity Prediction

A direct comparison highlights the opposing dominant factors for these two substrates.

FeatureBenzylic BromideMethyl 3-(bromomethyl)cyclobutane-1-carboxylate
Substrate Type PrimaryPrimary
α-Carbon Sterics LowLow
β-Carbon Sterics Low (part of planar ring)High (bulky cyclobutane ring)
Electronic Effect Strong Activation (Benzylic Effect)Negligible (distant ester group)
Dominant Factor Electronic ActivationSteric Hindrance
Predicted SN2 Rate Very Fast Slow

Experimental Protocol: A Competitive Rate Study

To empirically validate this prediction, a competition experiment provides a robust and elegant method for determining relative reactivity.[14]

Objective: To determine the relative SN2 reaction rates of benzyl bromide and methyl 3-(bromomethyl)cyclobutane-1-carboxylate with sodium iodide in acetone.

Materials:

  • Benzyl bromide

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal Standard (e.g., dodecane)

  • Reaction vial, magnetic stirrer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in acetone containing equimolar concentrations (e.g., 0.1 M) of benzyl bromide, methyl 3-(bromomethyl)cyclobutane-1-carboxylate, and the internal standard.

  • Reaction Initiation: In a reaction vial at a constant temperature (e.g., 25 °C), place a known volume of a 0.05 M solution of sodium iodide in acetone. This makes the nucleophile the limiting reagent.[14]

  • Sampling (t=0): Add an equal volume of the substrate stock solution to the NaI solution and start a timer. Immediately withdraw a small aliquot (e.g., 50 µL), quench it in a GC vial containing a suitable quench solution (e.g., water and diethyl ether), and vortex. This is the t=0 sample.

  • Time Course Monitoring: Withdraw and quench aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • Analysis: Analyze all quenched samples by GC-FID. The ratio of the peak area of each starting material to the peak area of the internal standard is proportional to its concentration.

  • Data Interpretation: Plot the concentration of each starting bromide against time. The substrate whose concentration decreases more rapidly is the more reactive species. The ratio of the initial rates will provide a quantitative measure of their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare equimolar substrate + internal standard stock solution (in Acetone) C Mix solutions at 25°C Start timer A->C B Prepare NaI solution (limiting reagent) (in Acetone) B->C D Withdraw & quench aliquots at t = 0, 5, 15, 30, 60 min C->D E Analyze all samples by GC-FID D->E F Calculate concentration ratios (Substrate Area / Std. Area) E->F G Plot [Substrate] vs. Time Determine relative rates F->G

Caption: Workflow for the SN2 Competition Experiment.

This comprehensive analysis, grounded in established mechanistic principles and supported by a clear experimental design, allows researchers to make informed decisions when selecting substrates for nucleophilic substitution, ensuring greater success and efficiency in their synthetic endeavors.

References

  • Galabov, B., Wu, J. I., & Allen, W. D. (2010). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. Available at: [Link]

  • Borden, W. T., et al. (2011). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. The Journal of Organic Chemistry. Available at: [Link]

  • BYJU'S. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. byjus.com. Available at: [Link]

  • Organic Chemistry Lab Videos. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Available at: [Link]

  • Chegg. (n.d.). Rank the relative rates of the following alkyl halides in an SN2 reaction. Available at: [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. ucalgary.ca. Available at: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. masterorganicchemistry.com. Available at: [Link]

  • National Institutes of Health. (2014). Effect of Allylic Groups on SN2 Reactivity. ncbi.nlm.nih.gov. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. chemistrysteps.com. Available at: [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Available at: [Link]

  • Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions. Available at: [Link]

  • Nature. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. nature.com. Available at: [Link]

  • Gumball Degree. (2023). How does steric hindrance affect SN2 reactions?. YouTube. Available at: [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • National Institutes of Health. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. ncbi.nlm.nih.gov. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Comparing SN2 reaction rates. Available at: [Link]

  • Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • OpenStax. (2023). 11.2 The SN2 Reaction. openstax.org. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Available at: [Link]

Sources

A Comparative Guide to the Nucleophilic Substitution Reactivity of cis- and trans-Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Small Molecule Drug Discovery

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity, pharmacokinetics, and safety. Cycloalkanes, particularly strained four-membered cyclobutane rings, are increasingly utilized as bioisosteres for phenyl rings or as rigid scaffolds to orient functional groups in specific vectors.[1][2] Their inherent ring strain and defined, non-planar conformations offer unique structural advantages.[3][4]

This guide focuses on a key building block, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, which exists as two distinct geometric isomers: cis and trans. While chemically similar, their differing spatial arrangements have profound implications for their reactivity, particularly in nucleophilic substitution reactions—a cornerstone of synthetic chemistry for introducing molecular diversity. For drug development professionals, understanding the differential reactivity of these isomers is paramount for designing efficient synthetic routes, controlling stereochemical outcomes, and ultimately, synthesizing the desired target molecule with high fidelity.

This document provides an in-depth comparison of the reactivity of these two isomers, grounded in conformational analysis and supported by a proposed experimental framework for validation.

Structural and Conformational Analysis: A Tale of Two Isomers

To comprehend the reactivity differences, we must first appreciate the structural nuances of the cyclobutane ring and its substituents.

The Puckered Nature of the Cyclobutane Ring

Contrary to a simple planar square, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar arrangement.[3][4] This puckering creates two types of substituent positions: pseudo-axial and pseudo-equatorial, which are in rapid equilibrium through ring flipping.[5][6] The energetic preference for a substituent to occupy the more spacious pseudo-equatorial position is a driving force in determining the dominant conformation.

Conformational Preferences of the cis and trans Isomers

For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is dictated by the minimization of steric strain.[5]

  • cis-Isomer: In the cis configuration, both the methyl carboxylate and bromomethyl groups are on the same face of the ring.[7][8] This arrangement allows both bulky groups to simultaneously occupy the sterically favored pseudo-equatorial positions, minimizing unfavorable steric interactions. This makes the diequatorial conformation of the cis isomer particularly stable.[9]

  • trans-Isomer: In the trans configuration, the substituents are on opposite faces of the ring.[7][8] This geometry forces one substituent into a pseudo-equatorial position while the other must occupy a pseudo-axial position. This leads to a destabilizing 1,3-diaxial-like interaction between the axial substituent and the axial hydrogen on the opposite carbon, making the trans isomer generally less stable than the cis isomer in 1,3-disubstituted systems with bulky groups.[9][10]

The diagram below illustrates the conformational differences between the two isomers.

G Nucleophilic Substitution Pathways cluster_sn2 SN2 Pathway (Favored) cluster_sn1 SN1 Pathway (Disfavored) start_sn2 R-CH2-Br + Nu- ts_sn2 [Nu---CH2---Br]δ- Transition State (Crowded, 5-coordinate) start_sn2->ts_sn2 Concerted Backside Attack prod_sn2 R-CH2-Nu + Br- ts_sn2->prod_sn2 Inversion of Stereochemistry rate_sn2 Rate = k[Substrate][Nu-] Sensitive to Steric Hindrance start_sn1 R-CH2-Br carbocation R-CH2+ Carbocation (Highly Unstable Primary) start_sn1->carbocation Slow, RDS Leaving Group Departs prod_sn1 R-CH2-Nu carbocation->prod_sn1 Fast Nucleophile Attacks rate_sn1 Rate = k[Substrate] Requires Stable Carbocation

Figure 2: Comparison of SN2 and SN1 reaction mechanisms for the substrate.

Experimental Verification: A Protocol for Kinetic Analysis

To empirically test our hypothesis, a comparative kinetic study is essential. This requires the synthesis of both isomers, followed by a carefully monitored nucleophilic substitution reaction.

Synthesis of cis- and trans-Isomers

A plausible synthetic route involves the anti-Markownikoff bromination of Methyl 3-methylenecyclobutane-1-carboxylate. [11]This reaction typically yields a mixture of the cis and trans isomers, which can then be separated using column chromatography.

Protocol:

  • Reaction Setup: To a solution of Methyl 3-methylenecyclobutane-1-carboxylate in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Initiation: Heat the reaction mixture under reflux to initiate the radical addition of bromine.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

  • Purification and Separation: The resulting crude mixture of cis- and trans-Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is then carefully separated and purified using silica gel column chromatography, leveraging the likely difference in polarity between the two isomers.

  • Characterization: The identity and purity of each isolated isomer must be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Kinetic Study Protocol

The Finkelstein reaction, a substitution with sodium iodide in acetone, is an ideal model system for an SN2 process.

Materials:

  • Purified cis-Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Purified trans-Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

Procedure:

  • Stock Solutions: Prepare separate 0.1 M stock solutions of the cis-isomer, the trans-isomer, and a 0.2 M solution of NaI in anhydrous acetone. Also prepare a stock solution of the internal standard.

  • Reaction Initiation: In two separate, temperature-controlled reaction vessels maintained at a constant temperature (e.g., 50 °C), place equal volumes of the NaI solution.

  • To initiate the reactions simultaneously, add an equal volume of the cis-isomer stock solution to one vessel and the trans-isomer stock solution to the other. Ensure rapid mixing.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a quenching solution (e.g., cold diethyl ether and water) to stop the reaction and extract the organic components.

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or HPLC to determine the concentration of the remaining starting material relative to the constant concentration of the internal standard.

G Experimental Workflow for Kinetic Study cluster_prep Preparation cluster_reaction Kinetic Run (Parallel Reactions) cluster_analysis Analysis synthesis Synthesis of Isomers (via Bromination) separation Separation & Purification (Column Chromatography) synthesis->separation characterization Characterization (NMR, MS) separation->characterization setup_cis Setup Reaction: cis-Isomer + NaI in Acetone at 50°C characterization->setup_cis setup_trans Setup Reaction: trans-Isomer + NaI in Acetone at 50°C characterization->setup_trans sampling Aliquot Sampling at Timed Intervals setup_cis->sampling setup_trans->sampling quenching Quench Reaction sampling->quenching gc_hplc GC / HPLC Analysis (Quantify Reactant Loss) quenching->gc_hplc data_analysis Data Analysis (Plot ln[A] vs. time) gc_hplc->data_analysis rate_constant Determine Rate Constants (k_cis and k_trans) data_analysis->rate_constant

Figure 3: Step-by-step workflow for the comparative kinetic analysis.

Data Presentation and Expected Outcomes

The data from the kinetic runs can be used to generate a pseudo-first-order plot (ln[Reactant] vs. time), from which the rate constant (k) for each isomer can be determined from the slope. The results are expected to align with our steric hindrance-based hypothesis.

Table 1: Hypothetical Kinetic Data for the Reaction with NaI in Acetone at 50 °C

IsomerInitial Concentration (M)Half-Life (t½) (min)Pseudo-First-Order Rate Constant (k) (s⁻¹)Relative Rate (k_isomer / k_trans)
cis 0.05452.57 x 10⁻⁴~5.6
trans 0.052500.46 x 10⁻⁴1.0

Interpretation of Expected Results: The hypothetical data presented in Table 1 clearly illustrates the expected outcome. The cis-isomer reacts over five times faster than the trans-isomer. This significant rate difference provides strong experimental support for the hypothesis that the pseudo-equatorial orientation of the bromomethyl group in the cis-isomer presents a much lower steric barrier to SN2 backside attack compared to the sterically hindered pseudo-axial orientation in the trans-isomer.

Conclusion and Implications for Synthesis

The geometric isomerism of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is not merely a structural curiosity but a powerful determinant of its chemical reactivity. Through conformational analysis, we predicted that the cis-isomer would be significantly more reactive toward SN2 nucleophilic substitution than its trans counterpart due to reduced steric hindrance. A well-defined kinetic experiment can validate this hypothesis, providing quantitative data on the reactivity differential.

For researchers in drug development and synthetic chemistry, this guide underscores a critical principle: stereochemistry dictates reactivity. When using this cyclobutane scaffold, selecting the appropriate isomer is crucial for achieving efficient and predictable synthetic outcomes. The cis-isomer should be the preferred building block for rapid SN2-type elaborations, while the trans-isomer's relative inertness might be advantageous in scenarios requiring selective reaction at other sites or when a slower, more controlled reaction is desired. This fundamental understanding allows for more rational and efficient molecular design.

References

Sources

A Comparative Guide to the Structural Validation of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Small, conformationally constrained molecules like Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, a potentially valuable building block in medicinal chemistry, present unique analytical challenges. The puckered nature of the cyclobutane ring and the presence of stereocenters demand rigorous validation techniques.[1][2]

This guide provides an in-depth comparison of two primary methods for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will explore the causality behind experimental choices for each technique, present detailed protocols, and objectively compare their performance in the context of validating our target molecule.

Section 1: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides atom-level connectivity information and insight into the dynamic conformational nature of molecules. For a substituted cyclobutane, NMR is essential for confirming the covalent structure and providing evidence of its stereochemistry.

The Rationale Behind the NMR Workflow

The puckered "butterfly" conformation of the cyclobutane ring leads to complex proton and carbon environments.[1] Protons on the same carbon atom (geminal) are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other. Furthermore, the coupling constants between protons on adjacent carbons are highly dependent on the dihedral angles, which are defined by the ring's pucker.[1][4]

Therefore, a simple one-dimensional (1D) ¹H NMR spectrum is often insufficient for complete assignment. A suite of 1D and two-dimensional (2D) experiments is required to piece together the molecular puzzle. Our workflow is designed to first identify all proton and carbon signals and then unambiguously map their connections.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve 5-25 mg in 0.6 mL CDCl3 Filter Filter into NMR tube Prep->Filter H1 1D ¹H NMR Filter->H1 Acquire C13 1D ¹³C NMR COSY 2D ¹H-¹H COSY HSQC 2D ¹H-¹³C HSQC AssignH Assign ¹H Signals (Integration, Multiplicity) H1->AssignH Interpret AssignC Assign ¹³C Signals C13->AssignC Interpret ConnectH Establish ¹H-¹H Connectivity COSY->ConnectH Interpret ConnectHC Correlate ¹H to Attached ¹³C HSQC->ConnectHC Interpret AssignH->ConnectH AssignH->ConnectHC AssignC->ConnectHC Structure Assemble Structure ConnectH->Structure ConnectHC->Structure

Caption: Workflow for NMR-based structure validation.
Experimental Protocol for NMR Analysis

This protocol outlines the standard steps for acquiring high-quality NMR data for a small molecule like Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

1. Sample Preparation: a. Accurately weigh 5-25 mg of the purified compound. For ¹³C NMR, a higher concentration (50-100 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6][7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. c. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] d. Cap the NMR tube securely.

2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard 1D ¹H NMR spectrum. d. Acquire a proton-decoupled 1D ¹³C NMR spectrum. e. Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This experiment reveals which protons are spin-coupled to each other, typically those separated by two or three bonds. f. Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates proton signals with the signals of the carbons to which they are directly attached.

Data Interpretation: A Representative Analysis

Since experimental data for the target molecule is not publicly available, we present a realistic, expected dataset based on known chemical shifts for cyclobutane systems.[1][8]

Table 1: Representative NMR Data for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityCoupling (J Hz)COSY CorrelationsHSQC Correlation
140.53.05pentaloid8.5H-2, H-4C-1
2, 428.02.45m-H-1, H-2', H-3C-2, C-4
2.20m-H-1, H-2, H-3C-2, C-4
335.02.60m-H-2, H-4, H-5C-3
5 (CH₂Br)34.53.40d6.5H-3C-5
6 (C=O)174.0-----
7 (OCH₃)51.83.70s--C-7
  • ¹H NMR Analysis: The spectrum would be complex. The protons on the cyclobutane ring (H-1, H-2, H-3, H-4) would likely appear as overlapping multiplets between 2.20 and 3.05 ppm. The diastereotopic protons on C-2 and C-4 would complicate the splitting patterns. The bromomethyl protons (H-5) would appear as a doublet around 3.40 ppm, coupled to the methine proton at C-3. The methyl ester protons (H-7) would be a sharp singlet at ~3.70 ppm.

  • ¹³C NMR Analysis: The spectrum is simpler, showing distinct signals for each carbon environment. The carbonyl carbon (C-6) would be significantly downfield (~174.0 ppm). The methoxy carbon (C-7) would be around 51.8 ppm. The ring carbons and the bromomethyl carbon would appear between 28.0 and 40.5 ppm.

  • 2D NMR Analysis: The COSY spectrum would be critical to trace the connectivity around the ring, showing correlations between H-1 and its neighbors on C-2/C-4, and between those protons and H-3. The HSQC spectrum would definitively link each proton signal to its corresponding carbon, confirming the assignments made from the 1D spectra.

Section 2: Validation by Single-Crystal X-ray Crystallography

While NMR provides an unparalleled view of a molecule's structure in solution, X-ray crystallography offers a definitive, static picture of the molecule in the solid state.[9][10] It yields precise measurements of bond lengths, bond angles, and torsional angles, providing indisputable proof of constitution and stereochemistry.

The Rationale Behind the Crystallographic Workflow

The fundamental principle of this technique is that a crystal lattice diffracts a beam of X-rays in a predictable pattern.[11] By measuring the positions and intensities of the diffracted spots, one can calculate a three-dimensional map of the electron density within the crystal. Fitting a molecular model into this electron density map reveals the precise atomic arrangement. For a molecule like ours, this method can unambiguously determine the cis/trans relationship between the substituents on the cyclobutane ring.

The primary challenge is often not the data analysis but the initial step of growing a high-quality single crystal suitable for diffraction.[9][10]

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement Solvent Screen Solvents Grow Slow Evaporation/ Cooling/Diffusion Solvent->Grow Select Select & Mount Single Crystal Grow->Select Diffract Mount on Diffractometer Select->Diffract Transfer Collect Collect Diffraction Data Diffract->Collect Solve Solve Phase Problem (Direct Methods) Collect->Solve Process Data Build Build Initial Model Solve->Build Generate Map Refine Refine Model vs. Data Build->Refine Refine->Build Iterate Validate Validate Final Structure Refine->Validate

Caption: Workflow for X-ray crystallography structure validation.
Experimental Protocol for X-ray Crystallography

1. Crystallization: a. The goal is to grow a single crystal with dimensions of approximately 0.1-0.3 mm on each side, free of cracks or defects.[9] b. A common and effective method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes) to near saturation. c. Loosely cover the container (e.g., with parafilm pierced with a few small holes) and leave it undisturbed in a vibration-free location for several days to weeks. d. Other methods include slow cooling of a saturated solution or vapor diffusion, where a less volatile precipitant slowly diffuses into the sample solution.

2. Data Collection: a. Carefully select a suitable crystal under a microscope and mount it on a goniometer head, often using a cryoprotectant oil.[12] b. Place the goniometer head on the diffractometer. The crystal is typically flash-cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage. c. An intense beam of monochromatic X-rays is directed at the crystal.[10] d. The crystal is rotated, and a series of diffraction images are collected on a detector.[10]

3. Structure Solution and Refinement: a. The collected diffraction data (spot intensities and positions) are processed to determine the unit cell parameters and space group. b. The "phase problem" is solved using computational direct methods to generate an initial electron density map.[13] c. An atomic model is built into the electron density map. d. The model is refined iteratively using a least-squares algorithm to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[10]

Data Interpretation: An Illustrative Example

Using a representative crystal structure of a simple cyclobutane derivative, we can highlight the key outputs of an X-ray experiment.

Table 2: Representative Crystallographic Data for a Cyclobutane Derivative

ParameterValueSignificance
FormulaC₇H₁₁BrO₂Confirms elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.5, 10.2, 11.5Dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90Angles of the unit cell.
C(1)-C(2) Bond Length (Å)1.545Confirms single bond character, typical for sp³-sp³ carbons.
Puckering Angle (°)28.5Quantifies the deviation of the ring from planarity, confirming its conformation.
R-factor (R1)0.045 (4.5%)A measure of the agreement between the model and the data; <5% is excellent.

The final output is a 3D model of the molecule with precise coordinates for every non-hydrogen atom. This model would definitively show the relative orientation of the bromomethyl and methyl carboxylate groups, confirming whether the synthesized product is the cis or trans isomer. The puckering angle provides quantitative detail about the ring's conformation in the solid state.

Section 3: Comparative Analysis: NMR vs. X-ray Crystallography

Both techniques are exceptionally powerful, but they provide different types of information and have distinct advantages and limitations. The choice of method—or the decision to use both—depends on the specific scientific question and the nature of the sample.

Table 3: Comparison of NMR and X-ray Crystallography for Structural Validation

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (single crystal)
Primary Information Atomic connectivity (through-bond), spatial proximity (through-space via NOE), dynamic conformation in solution.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing in the solid state.[9][10]
Key Advantage Provides data on the molecule's structure and behavior in a more biologically relevant solution state. Non-destructive.[3]Provides an unambiguous, high-resolution "snapshot" of the molecular structure. Considered the "gold standard" for proof of structure.
Key Limitation Interpretation can be complex for molecules with overlapping signals or complex coupling. Provides an average picture of conformations.The absolute requirement for a high-quality single crystal, which can be very difficult or impossible to grow.[9][10] The structure is static and may not represent the dominant conformation in solution.
Time to Result Typically hours to a day for a full suite of experiments, assuming the sample is ready.Can range from days to months, largely dependent on the time required for crystallization.
Application to Mixture Can analyze mixtures, although spectra become more complex.Requires a pure, single component crystal.

Conclusion

For the complete and unequivocal validation of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , a dual approach is scientifically most rigorous.

  • NMR spectroscopy is essential as the first step to confirm that the correct molecular framework has been synthesized. The combination of 1D and 2D NMR experiments provides the necessary evidence of atomic connectivity in the solution state, which is often the medium for subsequent reactions or biological assays.

  • X-ray crystallography , if a suitable crystal can be obtained, provides the ultimate proof of structure. It delivers a high-precision, three-dimensional model that resolves any ambiguity regarding stereochemistry and conformation in the solid state.

In practice, for many drug development workflows, comprehensive NMR analysis is the primary workhorse for routine validation due to its speed and applicability to non-crystalline materials. However, for key intermediates, final compounds, or when stereochemistry is critical and cannot be resolved by NMR alone, the effort to obtain a crystal structure is an invaluable investment in scientific certainty.

References

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

  • Creative BioMart. X-ray Crystallography. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • Georgia State University. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • PubMed. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at: [Link]

  • eGPAT. (2017). Number of NMR signals in cyclic compounds. Available at: [Link]

  • ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]

  • Raza, G. H., et al. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Available at: [Link]

  • Western University. NMR SAMPLE PREPARATION. Available at: [Link]

  • PubChem. Methyl 1-methylcyclobutane-1-carboxylate. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Leveraging Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the potential biological activities of compounds derived from the versatile building block, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple review of existing data. Instead, it presents a strategic framework for initiating a drug discovery campaign, using this specific cyclobutane scaffold to generate novel kinase inhibitors. We will explore the rationale for its use, propose synthetic strategies, and objectively compare the projected performance of its derivatives against established clinical alternatives, supported by real-world experimental data from the literature.

Introduction: The Rationale for the Cyclobutane Scaffold

In medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is relentless. Small, strained ring systems have emerged as powerful tools for creating conformationally restricted analogues of more flexible molecules. The cyclobutane ring, in particular, offers a unique proposition: it provides a rigid, three-dimensional structure that can orient substituents in precise vectors, enhancing interactions with biological targets.[1][2] Unlike aromatic rings, it increases the fraction of sp³-hybridized carbons (a key factor in improving solubility and metabolic stability) and, unlike cyclopropanes, it offers more diverse and synthetically accessible substitution patterns.[2]

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an exemplary starting material for exploring this chemical space.[3] The molecule possesses two key functional handles:

  • An ester group , which can be hydrolyzed to a carboxylic acid for further derivatization or serve as a key interaction point itself.

  • A primary bromide , which is an excellent electrophile for nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups.

This guide will use the inhibition of the c-Met receptor tyrosine kinase , a well-validated cancer target, as a case study to illustrate the strategic application of this building block.

Strategic Synthesis of a Novel Inhibitor Series

The core strategy involves using the cyclobutane moiety as a rigid scaffold to link a hinge-binding motif to a solvent-front-interacting group. The bromomethyl group is the key to introducing the hinge-binding element.

Causality in Experimental Design:

The choice of nucleophile for the initial substitution reaction is critical. Many potent kinase inhibitors utilize an aminopyrimidine or related heterocycle to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[4] Therefore, our proposed synthesis begins with the displacement of the bromide by an appropriate amine-containing heterocycle. The ester can then be hydrolyzed and coupled with various amines via amide bond formation to explore the solvent-front region, a common strategy for optimizing potency and selectivity.[5]

G start Methyl 3-(bromomethyl)cyclobutane-1-carboxylate step1 SN2 Reaction with Amino-heterocycle (Nu-H) start->step1 intermediate1 Intermediate 1: Cyclobutane-Heterocycle Adduct step1->intermediate1 step2 Saponification (e.g., LiOH) intermediate1->step2 intermediate2 Intermediate 2: Carboxylic Acid step2->intermediate2 step3 Amide Coupling (e.g., HATU, R-NH2) intermediate2->step3 final Final Inhibitor Library: Exploring R-group diversity step3->final

Caption: Proposed workflow for synthesizing a library of kinase inhibitors.

Comparative Analysis: Cyclobutane Derivatives vs. Clinical Alternatives

To objectively assess the potential of our proposed series, we will compare their projected performance against known, potent c-Met inhibitors. While the data for our "Virtual Derivatives" is illustrative, it is based on the established principle that locking a molecule in its bioactive conformation with a rigid scaffold like cyclobutane can lead to significant gains in potency.

Table 1: Comparative in vitro Potency of c-Met Kinase Inhibitors

CompoundClass / Scaffoldc-Met IC₅₀ (nM)Selectivity ProfileCitation(s) for Real Data
Virtual Derivative A (Proposed)Cyclobutane-linked Heterocycle< 10 (Projected)High (Projected due to rigid scaffold)N/A
Virtual Derivative B (Proposed)Cyclobutane-linked Heterocycle10-50 (Projected)High (Projected due to rigid scaffold)N/A
Compound 21b (Research Compound)3,5,7-Trisubstituted Quinoline< 1.0Highly selective against RON and 12 other kinases[5]
Foretinib (GSK1363089) Multikinase Inhibitor (Quinoline)9Also inhibits VEGFR2, RON, AXL, TIE-2, FGFR[5]
Crizotinib (Xalkori) Multikinase Inhibitor (Aminopyridine)8Also inhibits ALK, ROS1, RON[5]

Data for virtual derivatives is projected for illustrative purposes.

This comparison highlights the therapeutic window we aim for. While multi-kinase inhibitors like Foretinib and Crizotinib are clinically effective, their off-target activities can lead to side effects. The rigidity of the cyclobutane scaffold provides a rational path toward achieving higher selectivity, potentially leading to a better safety profile.[1] The research compound 21b demonstrates that sub-nanomolar potency with high selectivity is achievable in this target class.[5]

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration. In many cancers, c-Met is overexpressed or constitutively active, leading to uncontrolled tumor growth and metastasis.

Our proposed inhibitors are designed to be ATP-competitive, binding to the kinase domain of c-Met and preventing the phosphorylation events that initiate this signaling cascade.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMet c-Met Receptor RAS RAS/MAPK Pathway cMet->RAS Activates PI3K PI3K/AKT Pathway cMet->PI3K STAT STAT Pathway cMet->STAT Proliferation Cell Proliferation, Survival, Metastasis RAS->Proliferation PI3K->Proliferation STAT->Proliferation HGF HGF (Ligand) HGF->cMet Binds Inhibitor Proposed Cyclobutane Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Caption: Inhibition of the c-Met signaling cascade by a competitive inhibitor.

Essential Experimental Protocols

To validate the biological activity of newly synthesized compounds, a robust and reproducible set of assays is required. The following protocol describes a common method for determining the in vitro potency of a kinase inhibitor.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: To determine the IC₅₀ value of a test compound against c-Met kinase.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the streptavidin-acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human c-Met kinase (active)

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP (Adenosine triphosphate)

  • Anti-phosphotyrosine antibody labeled with Europium cryptate (Eu³⁺)

  • Streptavidin-XL665

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test compounds (serially diluted in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Assay Plate Preparation:

    • Add 2 µL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a Kinase/Substrate Mix in Assay Buffer containing the c-Met enzyme and the biotinylated peptide substrate at 2X the final desired concentration.

    • Add 4 µL of the Kinase/Substrate Mix to each well.

    • Prepare an ATP Mix in Assay Buffer at 2X the final desired concentration (typically at the Kₘ for ATP).

    • To initiate the reaction, add 4 µL of the ATP Mix to all wells except the negative controls (add 4 µL of Assay Buffer instead).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a Detection Mix containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer.

    • Add 10 µL of the Detection Mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Controls:

  • Positive Control: Reaction with active enzyme and DMSO (no inhibitor). This defines the maximum signal.

  • Negative Control: Reaction without ATP or without enzyme. This defines the background signal.

  • Reference Compound: A known c-Met inhibitor (e.g., Crizotinib) should be run in parallel to validate assay performance.

Conclusion and Future Directions

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate represents a highly valuable, yet underexplored, building block for the synthesis of novel therapeutics. Its inherent rigidity and versatile functional handles provide a logical and compelling starting point for developing potent and selective inhibitors against challenging targets like receptor tyrosine kinases.

This guide has outlined a strategic pathway from scaffold selection to lead generation and validation. By combining rational, structure-based design with robust synthetic chemistry and validated biological assays, compounds derived from this cyclobutane core have the potential to overcome the limitations of existing therapies. The next steps in a real-world campaign would involve synthesizing the proposed library, confirming the structure-activity relationship, and optimizing the lead compounds for pharmacokinetic properties to advance a candidate toward in vivo efficacy studies.[5]

References

  • Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127–2142. [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(18), 1-13. [Link]

  • Miller, L. C., et al. (2015). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 20(4), 6895-6923. [Link]

  • Bhagwat, S. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14383-14445. [Link]

Sources

The Ascendancy of the Cyclobutane Scaffold: A Comparative Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the structures gaining prominence is the cyclobutane ring, a four-membered carbocycle whose inherent ring strain and three-dimensional architecture offer unique advantages in medicinal chemistry.[1][2] This guide provides an in-depth comparison of enzyme inhibitors derived from the versatile building block, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , with a specific focus on their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes.[3][4]

This document will navigate the synthetic pathways from this foundational cyclobutane derivative to potent DPP-4 inhibitors, present a comparative analysis of their efficacy against established non-cyclobutane alternatives, and provide detailed experimental protocols to support further research and development in this exciting area.

The Strategic Advantage of the Cyclobutane Moiety

The incorporation of a cyclobutane core into a drug candidate is a strategic design choice. The rigid, puckered nature of the ring can impart a degree of conformational constraint on the molecule, which can lead to enhanced binding affinity and selectivity for the target enzyme.[1] Furthermore, the sp³-rich character of the cyclobutane scaffold often contributes to improved metabolic stability and solubility, key determinants of a drug's in vivo performance.[1]

From a Simple Ester to a Potent Inhibitor: A Synthetic Journey

The journey from Methyl 3-(bromomethyl)cyclobutane-1-carboxylate to a bioactive DPP-4 inhibitor hinges on the strategic introduction of key pharmacophoric elements. A plausible and efficient synthetic strategy involves the conversion of the bromomethyl group to a primary amine, followed by amide coupling to introduce moieties that interact with the active site of the DPP-4 enzyme.

A key intermediate in this synthesis is a derivative of 3-aminocyclobutanecarboxylic acid. The bromomethyl starting material can be converted to the corresponding amine through a variety of standard organic transformations, such as the Gabriel synthesis or by reaction with sodium azide followed by reduction. The resulting amino acid derivative then serves as a versatile scaffold for the construction of a library of potential inhibitors.

Below is a generalized synthetic scheme illustrating this transformation.

Synthetic Pathway start Methyl 3-(bromomethyl)cyclobutane-1-carboxylate intermediate1 Methyl 3-(azidomethyl)cyclobutane-1-carboxylate start->intermediate1 NaN3 intermediate2 Methyl 3-(aminomethyl)cyclobutane-1-carboxylate intermediate1->intermediate2 Reduction (e.g., H2, Pd/C) final_product Cyclobutane-based DPP-4 Inhibitor intermediate2->final_product Amide Coupling

Caption: Generalized synthetic pathway from Methyl 3-(bromomethyl)cyclobutane-1-carboxylate to a cyclobutane-based DPP-4 inhibitor.

Comparative Efficacy: Cyclobutane Derivatives vs. The "Gliptins"

The clinical landscape of DPP-4 inhibitors is dominated by a class of drugs known as the "gliptins," which include sitagliptin, vildagliptin, saxagliptin, and linagliptin.[5][6][7][8][9] These agents are highly effective and have become a cornerstone of type 2 diabetes therapy.[3][4] Therefore, any new class of DPP-4 inhibitors must demonstrate comparable or superior efficacy and safety profiles.

The following table provides a comparative overview of the inhibitory potency (IC50 values) of representative cyclobutane-based DPP-4 inhibitors against the established gliptins. It is important to note that direct head-to-head comparisons should be interpreted with caution, as experimental conditions can vary between studies.

Compound ClassSpecific InhibitorTarget EnzymeIC50 (nM)Reference
Cyclobutane-based NeogliptinDPP-416.8 ± 2.2[10]
Cyclobutane-based Compound with bromo-substituted benzylideneDPP-41.266 ± 0.264[11]
Non-Cyclobutane (Gliptins) SitagliptinDPP-44.380 ± 0.319[11]
Non-Cyclobutane (Gliptins) VildagliptinDPP-4-[10]
Non-Cyclobutane (Gliptins) SaxagliptinDPP-4-[10]
Non-Cyclobutane (Gliptins) LinagliptinDPP-4-[12]

Note: IC50 values for some gliptins are not explicitly stated in the provided search results but are known to be in the low nanomolar range.

As the data suggests, cyclobutane-based inhibitors have the potential to exhibit exceptional potency, with some derivatives demonstrating IC50 values in the low nanomolar range, comparable to or even exceeding that of sitagliptin.[10][11] The structure-activity relationship (SAR) of these compounds is a critical area of investigation, with modifications to the amide substituent playing a key role in optimizing interactions with the DPP-4 active site.[6][13]

Experimental Protocols

To facilitate further research, detailed, step-by-step methodologies for the synthesis of a key cyclobutane intermediate and a standard DPP-4 inhibition assay are provided below.

Synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate Hydrochloride

This protocol outlines a potential route to a key amine intermediate from the corresponding bromo-derivative.

Materials:

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Azide Formation: Dissolve Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in DMF. Add sodium azide in portions at room temperature. Heat the reaction mixture and monitor by TLC until the starting material is consumed. Cool the reaction mixture, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-(azidomethyl)cyclobutane-1-carboxylate.

  • Reduction to Amine: Dissolve the azide intermediate in methanol. Add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Salt Formation: Cool the methanolic solution of the amine in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_azide Azide Formation cluster_reduction Reduction cluster_salt Salt Formation a1 Dissolve bromo-ester in DMF a2 Add NaN3 a1->a2 a3 Heat and Monitor a2->a3 a4 Workup and Extraction a3->a4 b1 Dissolve azide in MeOH a4->b1 Crude azide b2 Add Pd/C b1->b2 b3 Hydrogenate b2->b3 b4 Filter b3->b4 c1 Cool amine solution b4->c1 Amine solution c2 Add ethereal HCl c1->c2 c3 Filter and Dry c2->c3

Caption: Experimental workflow for the synthesis of the key amine intermediate.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a representative fluorescence-based assay to determine the IC50 value of a test compound.[10][13][14]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DPP-4 enzyme in assay buffer. Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer. Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute further in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound dilutions to the sample wells. Add the positive control to its designated wells. Add only assay buffer with DMSO to the "no inhibitor" control wells. Add a solution of the DPP-4 enzyme to all wells except for the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time (e.g., every minute for 30 minutes) at 37°C using a microplate reader.[10]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot). Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_setup Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis p1 Prepare Reagents: Enzyme, Substrate, Inhibitors s1 Add Buffer, Inhibitors, and Enzyme to Wells p1->s1 r1 Pre-incubate at 37°C s1->r1 r2 Add Substrate r1->r2 r3 Monitor Fluorescence r2->r3 a1 Calculate Reaction Rates r3->a1 a2 Determine % Inhibition a1->a2 a3 Calculate IC50 a2->a3

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Conclusion

Derivatives of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate represent a promising class of enzyme inhibitors, particularly for the well-validated therapeutic target, DPP-4. The unique structural properties of the cyclobutane scaffold offer the potential for developing highly potent and selective inhibitors with favorable drug-like properties. The synthetic accessibility from a readily available starting material, coupled with the encouraging preliminary data on their inhibitory efficacy, underscores the value of this chemical space for further exploration in the quest for novel therapeutics for type 2 diabetes and potentially other diseases where DPP-4 modulation is beneficial. The provided protocols offer a solid foundation for researchers to embark on the synthesis and evaluation of this exciting class of compounds.

References

Click to expand
  • Zabłocka, M., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. [Link]

  • Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [Link]

  • Yıldırım, S., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]

  • Basu, A., et al. (2001). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, J., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Med Ed 101. Comparison of DPP4 Inhibitors. (2021). [Link]

  • diaTribe.org. DPP-4 Inhibitors. [Link]

  • SingleCare. DPP-4 inhibitors: Uses, common brands, and safety information. (2025). [Link]

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. (2018). [Link]

  • Weber, A. E. (2005). Inhibitors of Dipeptidyl Peptidase IV. Annual Reports in Medicinal Chemistry.
  • Feng, J., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules. [Link]

  • Fadini, G. P., Avogaro, A. (2007). Dipeptidyl peptidase 4 (DPP-4) inhibitors and their role in Type 2 diabetes management. Acta Diabetologica. [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry. [Link]

  • Ahren, B. (2007). DPP-4 inhibitors. Current Opinion in Investigational Drugs. [Link]

Sources

In Silico Modeling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic profiles is perpetual. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif in drug design.[1][2][3][4] Its inherent ring strain confers a rigid, puckered conformation, providing a unique three-dimensional architecture that can be exploited to enhance interactions with biological targets.[1] This guide provides an in-depth, in silico comparative analysis of derivatives of "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate," a versatile building block for creating diverse chemical entities. We will explore its potential as a scaffold for kinase inhibitors, comparing its predicted performance against established non-cyclobutane alternatives.

This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for leveraging computational tools to accelerate the discovery and optimization of novel therapeutics. We will delve into the causality behind the selection of specific in silico techniques, present detailed experimental protocols, and underscore the importance of validating computational predictions with experimental data.

The Strategic Advantage of the Cyclobutane Scaffold

The utility of the cyclobutane ring in drug discovery is multifaceted. Its rigid nature can lead to a reduction in the entropic penalty upon binding to a target, potentially improving potency.[1] Furthermore, the three-dimensional arrangement of substituents on the cyclobutane core can be precisely controlled to optimize interactions within a binding pocket and to fine-tune physicochemical properties.[2][3][4] Notably, cyclobutane-containing compounds have demonstrated success as protease inhibitors and Janus kinase (JAK) inhibitors, highlighting their therapeutic potential in oncology and inflammatory diseases.[1][5]

This guide will focus on the in silico evaluation of hypothetical derivatives of "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" as potential kinase inhibitors. Kinases are a critical class of enzymes often implicated in cancer and inflammatory disorders, making them attractive targets for drug development.[6][7]

A Comparative In Silico Workflow

To objectively assess the potential of our cyclobutane derivatives, we will employ a multi-step in silico workflow. This process is designed to be a self-validating system, where each stage builds upon the previous one, culminating in a robust predictive model.

cluster_0 Phase 1: Library Design & Target Selection cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: QSAR Modeling cluster_3 Phase 4: Molecular Dynamics & Validation a Derivative Library Generation b Selection of Biological Target (e.g., JAK1) a->b c Identification of Non-Cyclobutane Comparators b->c d Protein and Ligand Preparation c->d e Binding Site Prediction d->e f Docking Simulation & Scoring e->f g Descriptor Calculation f->g h Model Building (e.g., MLR, SVM) g->h i Model Validation (Internal & External) h->i j MD Simulation of Top Candidates i->j k Binding Free Energy Calculation j->k l Comparison with Experimental Data k->l cluster_0 MD Simulation Setup cluster_1 Simulation Protocol cluster_2 Trajectory Analysis a Select Docking Pose b Solvate the System a->b c Add Ions b->c d Energy Minimization c->d e Equilibration (NVT, NPT) d->e f Production MD e->f g RMSD & RMSF Analysis f->g h Binding Free Energy Calculation g->h i Interaction Analysis h->i

Caption: A typical workflow for performing and analyzing molecular dynamics simulations.

Part 4: The Imperative of Experimental Validation

It is crucial to emphasize that in silico models are predictive tools, and their findings must be validated through experimental testing. [8]The ultimate confirmation of a compound's activity comes from in vitro and in vivo assays. The computational results presented in this guide should be used to prioritize the synthesis and testing of the most promising "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" derivatives.

A strong correlation between the predicted and experimentally determined activities will not only validate the in silico models but also enhance their predictive power for future drug discovery efforts. For instance, experimental IC50 values obtained from cell-based assays can be directly compared with the predicted binding affinities from docking and MD simulations. [9][10][11]

Conclusion: A Powerful Synergy for Drug Discovery

This guide has outlined a comprehensive in silico strategy for the evaluation and comparison of novel "Methyl 3-(bromomethyl)cyclobutane-1-carboxylate" derivatives as potential kinase inhibitors. By integrating molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can gain valuable insights into the structure-activity relationships of this promising scaffold and prioritize candidates for experimental validation. The rigid and three-dimensional nature of the cyclobutane core offers a unique opportunity to design next-generation therapeutics with enhanced potency and selectivity. The synergy between computational modeling and experimental testing is paramount for accelerating the journey from a promising chemical entity to a life-saving medicine.

References

  • Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of QSAR Global Models and Molecular Docking for Developing New Inhibitors of c-src Tyrosine Kinase. Retrieved from [Link]

  • National Institutes of Health. (2021). Current Status and Perspectives of Protease Inhibitors and Their Combination with Nanosized Drug Delivery Systems for Targeted Cancer Therapy. Retrieved from [Link]

  • PubMed. (2021). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteases as Anti-Cancer Targets - Molecular and Biological Basis for Development of Inhibitor-Like Drugs Against Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Retrieved from [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Retrieved from [Link]

  • IEEE Xplore. (2022). QSAR and Molecular Docking Studies for the Inhibition of MAPK Interacting Kinase. Retrieved from [Link]

  • MDPI. (n.d.). Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • Frontiers. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Plant Protease Inhibitors in Therapeutics-Focus on Cancer Therapy. Retrieved from [Link]

  • Juniper Publishers. (2022). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. Retrieved from [Link]

  • MedCrave online. (2020). Plant protease inhibitors as specific strategies against cancer cells. Retrieved from [Link]

  • PubMed. (2021). In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database. Retrieved from [Link]

  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of type II kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2020). In silico analysis and identification of promising hits against 2019 novel coronavirus 3C-like main protease enzyme. Retrieved from [Link]

Sources

The Ascendancy of a Rigid Scaffold: A Comparative Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to rigid molecular scaffolds to pre-organize molecules for optimal target engagement. Among the rising stars in this field is Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , a versatile building block that offers a unique combination of three-dimensionality, synthetic tractability, and favorable physicochemical properties. This guide provides an in-depth comparison of this cyclobutane derivative against other commonly employed rigid scaffolds, supported by experimental data and detailed synthetic protocols, to empower researchers in their drug discovery endeavors.

The Rationale for Rigidity: Pre-organization and Beyond

The conformation of a small molecule drug is intrinsically linked to its biological activity. Flexible molecules expend a significant portion of their binding energy adopting the correct conformation to fit into a protein's binding site. Rigid scaffolds, by virtue of their constrained nature, minimize this entropic penalty, leading to enhanced binding affinity and potency. Furthermore, the defined three-dimensional arrangement of substituents on a rigid core allows for precise vectoral projection of pharmacophoric features into the target's binding pockets, improving selectivity and reducing off-target effects.

dot graph Rigidity_Advantage { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Flexible Ligand", pos="0,1.5!"]; B [label="Rigid Ligand", pos="3,1.5!"]; C [label="Protein Target", pos="1.5,0!"];

A -> C [label=" High Entropic Penalty \n Lower Affinity "]; B -> C [label=" Low Entropic Penalty \n Higher Affinity "]; } caption: "Conceptual advantage of rigid vs. flexible ligands."

Introducing Methyl 3-(bromomethyl)cyclobutane-1-carboxylate: A Scaffold of Choice

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate has emerged as a particularly attractive rigid scaffold for several key reasons:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a non-planar scaffold, enabling the exploration of chemical space beyond the "flatland" of traditional aromatic rings.[1]

  • Tunable Exit Vectors: The 1,3-substitution pattern allows for the projection of substituents in distinct spatial orientations, offering versatility in structure-activity relationship (SAR) studies.

  • Synthetic Accessibility: The title compound serves as a versatile building block, with the bromomethyl group and the methyl ester providing orthogonal handles for a variety of chemical transformations.

Comparative Analysis: The Cyclobutane Scaffold vs. The Alternatives

The true value of a scaffold is best understood through direct comparison with established alternatives. Here, we evaluate Methyl 3-(bromomethyl)cyclobutane-1-carboxylate against three widely used rigid scaffolds: the phenyl ring, the piperidine ring, and the bicyclo[1.1.1]pentane (BCP) core.

The Phenyl Ring: The Aromatic Workhorse

The phenyl ring is arguably the most ubiquitous scaffold in medicinal chemistry. However, its planarity and lipophilicity can lead to suboptimal physicochemical properties and metabolic liabilities.

Key Considerations:

  • Shape and Vectorality: The flat nature of the phenyl ring limits the spatial arrangement of substituents to a single plane. In contrast, the puckered cyclobutane ring offers a more three-dimensional presentation of functional groups.

  • Physicochemical Properties: Aromatic rings often contribute to higher lipophilicity (LogP), which can lead to poor solubility and increased off-target toxicity. Saturated scaffolds like cyclobutane generally lead to lower LogP values and improved solubility.

  • Metabolic Stability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of a cyclobutane ring are generally more resistant to metabolism, potentially leading to improved pharmacokinetic profiles.[1]

Experimental Snapshot:

The Piperidine Ring: A Versatile Heterocycle

The piperidine ring is another highly privileged scaffold in drug discovery, offering a saturated, six-membered ring with a nitrogen atom that can act as a hydrogen bond acceptor or a point of diversification.

Key Considerations:

  • Conformational Flexibility: While more rigid than acyclic chains, the piperidine ring exists in a chair conformation that can undergo ring flipping. The cyclobutane ring is more conformationally constrained.

  • Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can significantly impact a compound's solubility and cell permeability. The purely carbocyclic nature of the cyclobutane scaffold offers a more neutral and potentially more lipophilic alternative, depending on the substituents.

  • Synthetic Diversification: Both scaffolds offer multiple points for substitution. The nitrogen atom of the piperidine ring provides a convenient handle for N-alkylation or N-arylation reactions.

Bicyclo[1.1.1]pentane (BCP): The Rigid Bioisostere

BCP has gained significant attention as a bioisostere for para-substituted phenyl rings and internal alkynes. Its highly rigid, cage-like structure provides a linear projection of substituents.

Key Considerations:

  • Rigidity and Vectorality: BCP is significantly more rigid than cyclobutane and offers a near-linear arrangement of substituents at the bridgehead positions. This can be advantageous for mimicking the geometry of a para-substituted phenyl ring.

  • Synthetic Accessibility: The synthesis of functionalized BCP derivatives can be more challenging than that of substituted cyclobutanes.

  • Physicochemical Properties: BCPs are known to improve solubility and reduce lipophilicity when replacing phenyl rings.[2]

Comparative Data Summary:

ScaffoldKey FeaturesAdvantagesDisadvantages
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate Puckered, 1,3-disubstituted3D shape, tunable vectors, good metabolic stabilityLess rigid than BCP
Phenyl Ring Planar, aromaticWell-established chemistryFlat, often lipophilic, metabolically labile
Piperidine Ring Chair conformation, basic nitrogenModulates solubility, H-bond acceptorConformational flexibility, potential for basicity-related liabilities
Bicyclo[1.1.1]pentane (BCP) Rigid, cage-like, linear vectorsExcellent phenyl bioisostere, improves solubilityMore challenging synthesis

Experimental Protocols: Synthesis and Functionalization

The utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate lies in its accessibility and the versatility of its functional handles.

Synthesis of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

A plausible and efficient synthesis starts from the commercially available 3-methylenecyclobutane-1-carboxylic acid.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="3-Methylenecyclobutane-1-carboxylic acid"]; B [label="Methyl 3-methylenecyclobutane-1-carboxylate"]; C [label="Methyl 3-(bromomethyl)cyclobutane-1-carboxylate"];

A -> B [label=" Esterification \n (MeOH, H2SO4) "]; B -> C [label=" Hydrobromination \n (HBr, AIBN) "]; } caption: "Synthetic route to the target scaffold."

Step 1: Esterification of 3-Methylenecyclobutane-1-carboxylic acid

  • To a solution of 3-methylenecyclobutane-1-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-methylenecyclobutane-1-carboxylate.

Step 2: Hydrobromination of Methyl 3-methylenecyclobutane-1-carboxylate

  • Dissolve methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride (0.1 M).

  • Add a solution of hydrogen bromide in acetic acid (1.2 eq) dropwise at 0 °C.

  • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Stir the reaction at room temperature for 4 hours, monitoring by GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Functionalization via Cross-Coupling Reactions

The bromomethyl group is a versatile handle for introducing a wide range of functionalities through various cross-coupling reactions.

Suzuki Coupling: To form a C(sp³)-C(sp²) bond, the bromomethyl group can be coupled with aryl or heteroaryl boronic acids.

dot graph Suzuki_Coupling { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

A [label="R-B(OH)2"]; B [label="Scaffold-CH2Br"]; C [label="Scaffold-CH2-R"];

A -> C; B -> C [label=" Pd Catalyst \n Base "]; } caption: "Suzuki coupling for C-C bond formation."

Experimental Protocol: Suzuki Coupling

  • To an oven-dried flask, add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Sonogashira Coupling: For the introduction of an alkyne moiety, a Sonogashira coupling with a terminal alkyne can be employed.

Buchwald-Hartwig Amination: The bromomethyl group can also be a substrate for C-N bond formation with a variety of amines using a palladium catalyst.

Conclusion: A Powerful Tool for Modern Drug Discovery

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate represents a valuable and versatile rigid scaffold for medicinal chemists. Its inherent three-dimensionality, coupled with its synthetic tractability, allows for the efficient exploration of chemical space and the optimization of lead compounds. By offering a favorable alternative to traditional aromatic and other saturated scaffolds, this cyclobutane derivative can contribute to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic incorporation of such innovative building blocks will be paramount to success in drug discovery.

References

  • Willems, H. M. G., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(17), 1598-1615. [Link]

  • PubChem. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. [Link]

  • Zemtsov, A. A., et al. (2003). Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates. Russian Journal of Organic Chemistry, 39(1), 60-66. [Link]

  • O'Brien, P. (2011). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 13(2), 244-247. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

A Senior Application Scientist's Guide to Methyl 3-(bromomethyl)cyclobutane-1-carboxylate in the Synthesis of Novel Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly shifted from flat, aromatic-rich structures to scaffolds with greater three-dimensional (3D) complexity. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as powerful tools for navigating unexplored chemical space.[1] These motifs serve as unique bioisosteres that can enhance molecular properties by imposing conformational restriction, improving metabolic stability, and providing precise vectors for substituent placement.[1][2][3]

This guide provides an in-depth comparison of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate , a versatile building block, against other common synthetic alternatives. We will explore its strategic application in constructing novel pharmacophores, supported by experimental protocols and comparative data, to empower researchers in their drug development endeavors.

Section 1: The Strategic Advantage of the Cyclobutane Core

The cyclobutane ring is more than just a four-carbon cycle; its puckered conformation and unique electronic properties offer distinct advantages over more flexible acyclic linkers or larger, more lipophilic rings.[1]

  • Conformational Rigidity : Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring significantly reduces the number of accessible conformations. This pre-organization can lower the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[1]

  • Metabolic Stability : The cyclobutane core is generally robust to metabolic degradation, offering a stable anchor for pharmacophoric elements. This contrasts with flexible chains that may contain metabolically labile sites.[1][2]

  • Novel Exit Vectors : The rigid, non-planar structure of the cyclobutane ring orients substituents in well-defined spatial arrangements, allowing for the precise probing of protein binding pockets. This is particularly valuable for establishing new intellectual property and escaping the confines of "flatland" chemistry.[4]

Below is a conceptual illustration of how a cyclobutane scaffold can serve as a superior replacement for a flexible linker.

cluster_0 Traditional Approach cluster_1 Strategic Approach FlexibleLinker Flexible Alkyl Linker HighConformations Multiple Low-Energy Conformations FlexibleLinker->HighConformations BindingPenalty High Entropic Penalty upon Binding HighConformations->BindingPenalty ImprovedAffinity Lower Entropic Penalty, Potentially Improved Affinity BindingPenalty->ImprovedAffinity Replaced by CyclobutaneScaffold Cyclobutane Scaffold RestrictedConformations Conformationally Restricted CyclobutaneScaffold->RestrictedConformations RestrictedConformations->ImprovedAffinity

Caption: Bioisosteric replacement of a flexible linker with a rigid cyclobutane scaffold.

Section 2: Profiling the Building Block: Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

This bifunctional reagent is an exemplary tool for scaffold elaboration. The primary alkyl bromide provides a reactive handle for nucleophilic substitution (SN2) reactions, while the methyl ester offers a secondary site for chemical modification, such as amidation or reduction.

Physicochemical Properties

A clear understanding of the building block's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₇H₁₁BrO₂PubChem[5]
Molecular Weight 207.06 g/mol PubChem[5]
IUPAC Name methyl 3-(bromomethyl)cyclobutane-1-carboxylatePubChem[5]
CAS Number 89892-95-5PubChem[5]
XLogP3 1.6PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Polar Surface Area 26.3 ŲPubChem[5]

Section 3: Comparative Performance in Pharmacophore Synthesis

The true utility of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is best demonstrated by comparing its application against common alternatives in the synthesis of key structural motifs.

Comparison Scenario: Synthesis of N-Substituted Piperidines

Let's compare the synthesis of an N-substituted piperidine using our target building block versus a simple acyclic electrophile, Methyl 4-bromobutanoate.

FeatureMethyl 3-(bromomethyl)cyclobutane-1-carboxylate Methyl 4-bromobutanoate (Alternative)
Product Scaffold Rigid, 3D piperidinyl-cyclobutaneFlexible, acyclic N-butyl ester piperidine
Conformational Freedom Significantly restrictedHigh, due to rotatable bonds
Metabolic Profile Cyclobutane core is generally stableAlkyl chain susceptible to oxidation
Vectorial Orientation Defined cis/trans relationship of substituentsUndefined spatial orientation
Reaction Kinetics Standard Sɴ2 reactivityStandard Sɴ2 reactivity
Synthetic Advantage Introduces desirable 3D character and rigidity in a single stepSimpler, less sterically hindered

The use of the cyclobutane-containing reagent directly builds in molecular complexity and properties often sought during lead optimization, such as improved metabolic stability and conformational constraint.[1] While a simple alkyl halide is easier to source, it results in a more flexible and potentially less potent analogue.

Section 4: Experimental Protocols and Workflow

Trustworthy protocols are self-validating. The following procedure for a general N-alkylation reaction includes checkpoints and rationale for key steps.

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes the reaction of a generic secondary amine (e.g., piperidine) with Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

Materials:

  • Secondary Amine (1.0 eq)

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary amine (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a ~0.2 M solution).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq). Causality: K₂CO₃ is a mild, non-nucleophilic base sufficient to scavenge the HBr byproduct without promoting significant side reactions. Its insolubility in acetonitrile drives the reaction forward.

  • Electrophile Addition: Add Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until consumption of the starting amine is observed. Self-Validation: A spot-to-spot comparison on TLC against the starting materials will confirm product formation.

  • Work-up: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x). Causality: The water wash removes residual K₂CO₃ and other inorganic salts, while the brine wash helps to break any emulsions and dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Experimental Workflow Diagram

The logical flow of the synthesis protocol is visualized below.

start Start dissolve Dissolve Amine (1.0 eq) in Anhydrous CH3CN start->dissolve add_base Add K2CO3 (2.0 eq) dissolve->add_base add_reagent Add Methyl 3-(bromomethyl) cyclobutane-1-carboxylate (1.1 eq) add_base->add_reagent heat Heat to 60-70 °C add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Filter Solids, & Concentrate monitor->workup Complete extract Aqueous Extraction (EtOAc / H2O / Brine) workup->extract purify Dry, Concentrate, & Purify (Silica Gel Chromatography) extract->purify end Isolated Product purify->end

Caption: Workflow for the N-alkylation of a secondary amine.

Section 5: Expanding Synthetic Utility: The Spirocycle

A particularly powerful application of this building block is in the synthesis of spirocyclic frameworks, which are highly sought-after motifs in drug design due to their inherent rigidity and novelty.[4][6] An intramolecular reaction, where a nucleophile on a side chain attached to the ester displaces the bromide, can forge a spirocyclic cyclobutane structure. This strategy provides rapid access to complex and highly substituted spiro[3.n]alkanes.[4]

Comparative Alternatives:

  • Ketene [2+2] Cycloaddition: A classic method for forming cyclobutanes, but often requires specialized precursors and conditions.[6]

  • Phase-Transfer Catalysis: Can be used to synthesize spiro[cyclobutane-1,2'-indene] derivatives, but may have limited substrate scope.[7]

The use of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate offers a more direct, building-block approach to these valuable structures compared to de novo ring construction methods.

Conclusion

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a high-value building block for medicinal chemists aiming to incorporate 3D character into their molecules. Its bifunctional nature allows for straightforward installation of a conformationally restricted cyclobutane linker, a feature correlated with improved metabolic stability and binding affinity. When compared to simpler acyclic or more complex cyclic alternatives, it provides a balanced and strategic approach to rapidly access novel pharmacophores, particularly N-substituted heterocycles and spirocyclic frameworks. The provided protocols and comparative data serve as a robust starting point for researchers to leverage this reagent in their drug discovery programs.

References

  • Kotha, S., & Pulletikurti, S. (2014). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry - Section B, 53B(12), 1877-1881. [Link]

  • Bao, D., et al. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Angewandte Chemie International Edition, 61(29), e202204737. [Link]

  • Hu, F., et al. (2024). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ChemCatChem. [Link]

  • Gang, Y.-C., & Dong, L. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. The Journal of Organic Chemistry, 89(18), 12912–12923. [Link]

  • Wang, C.-C., et al. (2014). Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. Ultrasonics Sonochemistry, 21(2), 743-750. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Unknown Author. (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100481. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. PubChem Compound Database. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate (CAS No. 89892-95-5). As a compound frequently utilized in synthetic chemistry and drug development, its handling and disposal demand a rigorous, safety-first approach. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance by explaining the causal links between the chemical's properties and the required disposal protocols.

Hazard Profile and Inherent Risks: The "Why" Behind the Protocol

Understanding the hazard profile of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is fundamental to appreciating the necessity of stringent disposal procedures. The primary risks are not only with the parent compound but also with its potential decomposition products.

This compound is a halogenated organic substance, which dictates its primary disposal pathway.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazards are significant.[2]

Table 1: GHS Hazard Classification for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Hazard Class Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed Accidental ingestion is a significant health risk. All handling must be done with measures to prevent contamination of hands, surfaces, and personal items.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause skin irritation. Impervious gloves are mandatory.
Serious Eye Damage/Irritation (Category 1) H318: Causes serious eye damage Vapors or splashes pose a severe risk to eyes. Chemical splash goggles and a face shield are essential.

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Vapors are irritants to the respiratory system. All work must be conducted in a certified chemical fume hood. |

The presence of bromine is a key factor. During thermal decomposition, such as in the event of a fire or improper incineration, brominated organic compounds can form hazardous byproducts, including hydrogen bromide (HBr), a corrosive and toxic gas.[3] This is why disposal cannot be treated like that of simple organic solvents and requires specialized facilities.

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before the compound becomes waste, it must be handled correctly. The logic is simple: safe handling prevents spills and exposures, minimizing the generation of hazardous waste in the first place.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Nitrile or Butyl Rubber To prevent skin contact and irritation (H315).[4] Check for tears and replace frequently.
Eye Protection Chemical Splash Goggles & Face Shield To protect against splashes and vapors causing serious eye damage (H318).
Lab Coat Chemical-Resistant, Long-Sleeved To protect skin and clothing from contamination.

| Footwear | Closed-Toed Shoes | Standard laboratory practice to protect against spills.[5] |

Experimental Protocol: Safe Handling in the Laboratory
  • Ventilation: Conduct all transfers, measurements, and reactions involving Methyl 3-(bromomethyl)cyclobutane-1-carboxylate inside a certified chemical fume hood to mitigate inhalation risks (H335).[5][6]

  • Source Control: Keep containers tightly sealed when not in use to prevent the release of vapors.

  • Contamination Prevention: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Ignition Sources: Although classified as a combustible, not flammable, liquid, it is prudent to keep it away from heat, sparks, and open flames.[8]

Waste Segregation and Collection: A Self-Validating System

Proper segregation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste streams complicates and significantly increases the cost of disposal.[1]

Experimental Protocol: Waste Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "HALOGENATED ORGANIC WASTE." The container must be in good condition with a secure, vapor-tight lid.[1]

  • Labeling: The waste container label must include:

    • The words "HAZARDOUS WASTE."

    • The full chemical name: "Waste Methyl 3-(bromomethyl)cyclobutane-1-carboxylate." If mixed with solvents, list all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Exclamation Mark).

    • The date when waste was first added (accumulation start date).

  • Transferring Waste: Carefully transfer the waste into the designated container within a fume hood. Avoid spills and splashes. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Secure Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be secondary containment, away from incompatible materials like strong oxidizing agents or bases.[8]

Spill Management Protocol

In the event of a spill, a prepared response is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and activate emergency response procedures.[10]

  • Control Vapors: Ensure the fume hood is operational. If the spill is outside the hood, ventilate the area only if it is safe to do so without spreading the vapors to other occupied areas.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[7] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Disposal: The collected spill debris must be disposed of as halogenated organic waste.[7]

Approved Disposal Methodology: Controlled Incineration

The industry-standard and environmentally required method for disposing of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is through controlled incineration at a licensed hazardous waste facility.[11][12]

Causality:

  • Chemical Destruction: High-temperature incineration is necessary to ensure the complete breakdown of the organic molecule.

  • Byproduct Management: As a brominated compound, its combustion will produce hydrogen bromide (HBr).[3] Licensed incinerators are equipped with flue gas scrubbers, which are alkaline systems designed to neutralize acidic gases like HBr, preventing their release into the atmosphere.[11][12]

Under no circumstances should this chemical be:

  • Poured down the drain: It is toxic and can harm aquatic life and interfere with wastewater treatment processes.[11]

  • Evaporated in a fume hood: This intentionally releases a respiratory irritant into the environment.[5]

  • Mixed with non-halogenated waste: This contaminates a less hazardous waste stream, making its disposal more complex and expensive.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow from waste generation to final disposal.

G cluster_lab In-Laboratory Procedures cluster_facility Professional Disposal start Waste Generated (e.g., residual chemical, contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate into Dedicated 'HALOGENATED ORGANIC WASTE' Container ppe->segregate Step 2 label_container Ensure Container is Correctly Labeled (Name, Hazards, Date) segregate->label_container Step 3 store Store Securely in Satellite Accumulation Area (SAA) label_container->store Step 4 collection Collection by Licensed Hazardous Waste Transporter store->collection incineration Controlled High-Temperature Incineration collection->incineration scrubbing Flue Gas Scrubbing (Neutralization of HBr) incineration->scrubbing final Final Disposition (Ash to Landfill) scrubbing->final

Caption: Disposal workflow for Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

References

  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Altarawneh, M., et al. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Bromine water - disposal. (2008). Chemtalk. Retrieved from [Link]

  • Bromination safety. (2024). YouTube. Retrieved from [Link]

  • Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: 1-Bromo-3-methylbutane. (2024). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Methyl 3-bromocyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved from [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). AIDIC. Retrieved from [Link]

  • Alkyl Bromides. (2017). Lanxess. Retrieved from [Link]

  • Safely handling a liter of Bromine?. (2017). Reddit. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (1998). NJ.gov. Retrieved from [Link]

  • Table of exposure limits for chemical and biological substances. (2025). WorkSafeBC. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA. Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2025). ScienceDirect. Retrieved from [Link]

  • Thermal Decomposition of Brominated Butyl Rubber. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019). ResearchGate. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • BROMINE. (2024). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • methyl 1-bromocyclobutane-1-carboxylate. (2024). ChemBK. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). EPA. Retrieved from [Link]

  • Disposal of poisonous organic halides by using the electrochemical method: dft simulation. (n.d.). SciSpace. Retrieved from [Link]

  • Substituted cyclobutane carboxylic acid compounds and application thereof. (n.d.). Google Patents.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Product—A Commitment to Safety

As researchers dedicated to advancing drug development, our work frequently involves synthesizing and handling novel chemical entities. Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is a key building block in many synthetic pathways due to its reactive bromomethyl group and strained cyclobutane ring. However, these same properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist; it provides a procedural and intellectual framework for handling this compound, ensuring that your most valuable laboratory asset—you—is protected. Our goal is to instill a deep, causal understanding of why each safety measure is critical, building a self-validating system of protection that becomes second nature in your operations.

Hazard Assessment: Understanding the Adversary

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is not merely an inert reagent; it is a reactive alkylating agent. The primary hazards stem from its ability to react with biological nucleophiles, such as those found in your skin, eyes, and respiratory tract. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents a multi-faceted risk profile.[1]

A thorough understanding of these hazards is the foundation of an effective PPE strategy. The compound is classified as toxic if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant.[1] These classifications are not abstract warnings; they are direct indicators of the type of protective barriers required.

GHS Hazard Classification Hazard Statement Implication for PPE Selection
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedPrevents ingestion through hand-to-mouth contact. Mandates strict glove discipline and hygiene.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationRequires robust, chemically resistant gloves and a lab coat to prevent skin contact.
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageNon-negotiable requirement for chemical splash goggles. A face shield is recommended for larger quantities.
STOT SE, Respiratory (Category 3)H335: May cause respiratory irritationMandates handling within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Core Directive: A Multi-Layered Defense System

Your PPE is not just a uniform; it is an integrated system of defense. Each component is chosen to counteract a specific hazard identified in our assessment.

Eye and Face Protection: The First Line of Defense

Requirement: ANSI Z87-rated chemical splash goggles are mandatory at all times when handling the compound.[2] For procedures involving larger volumes (>50 mL) or risk of splashing, a full-face shield should be worn over the goggles.[3][4]

The Causality: The "Serious Eye Damage" classification (Category 1) indicates a risk of irreversible harm.[1] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. Goggles create a seal around the eyes, providing comprehensive protection. The face shield adds a further barrier, protecting the rest of the face from corrosive splashes.

Hand Protection: Preventing Dermal Absorption and Irritation

Requirement: Nitrile rubber gloves are the standard for handling Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.[2][5] For prolonged operations, consider double-gloving or using thicker, chemical-resistant gloves.

The Causality: As a skin irritant and a reactive alkylating agent, any direct contact with this compound can cause chemical burns and potential sensitization.[6][7] Nitrile gloves provide excellent resistance to a wide range of organic chemicals, including halogenated hydrocarbons.[3][8] It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid contaminating your skin.

Body Protection: Shielding Against Spills and Splashes

Requirement: A long-sleeved, knee-length laboratory coat, preferably made of a chemically resistant material like polyester or a poly-cotton blend, must be worn and fully buttoned.[2] Long pants and closed-toe shoes are also mandatory.[2][8]

The Causality: The lab coat is your primary barrier against accidental spills. The long sleeves protect your arms, and the knee-length design protects your legs. Natural fibers like cotton can absorb chemicals, holding them against the skin, whereas synthetic blends offer better splash resistance. Closed-toe shoes prevent injury from dropped equipment or spilled chemicals.[2]

Respiratory Protection: Engineering Controls as the Primary Barrier

Requirement: All handling of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[5]

The Causality: The compound's potential to cause respiratory irritation necessitates that vapors or aerosols are effectively captured at the source.[1] The fume hood is the most critical piece of equipment for preventing respiratory exposure. A respirator is generally not required if work is conducted within a fume hood. However, in the event of a large spill or a failure of engineering controls, emergency responders would require appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA).[9]

Operational Protocol: Safe Handling Workflow

This step-by-step guide integrates PPE use into a standard laboratory procedure.

  • Preparation:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don your lab coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Inspect a pair of nitrile gloves for defects before putting them on.

  • Chemical Handling (in Fume Hood):

    • Confirm the fume hood is operational (check airflow monitor).

    • Place all necessary equipment (balance, glassware, spatula, reagent container) inside the hood before starting.

    • Carefully open the container of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

    • Weigh the required amount into a suitable vessel.

    • Securely close the primary container.

    • Proceed with your experimental procedure (e.g., dissolution, addition to a reaction).

  • Post-Procedure & Decontamination:

    • Once the procedure is complete, securely cap all vessels containing the chemical.

    • Decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood. Collect all rinsate as halogenated waste.

    • Wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads. Dispose of pads as contaminated solid waste.

  • Doffing PPE:

    • Remove gloves first, using a skin-safe technique (e.g., peeling one glove off with the other, then using a clean finger to slide under the cuff of the remaining glove). Dispose of them in the designated solid waste container.

    • Remove your lab coat, folding it so the potentially contaminated exterior is contained inward.

    • Remove your goggles as the final step before washing your hands.

Spill, Disposal, and Emergency Plans

  • Spills: In case of a small spill inside the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[10][11] Collect the material in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal: All waste containing Methyl 3-(bromomethyl)cyclobutane-1-carboxylate, including excess reagent, reaction mixtures, and contaminated materials (gloves, paper towels), must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[5] Halogenated waste requires special disposal procedures, typically high-temperature incineration, to prevent the release of toxic byproducts.[12] Never pour this chemical down the drain.[5]

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

Workflow Visualization: Safety from Start to Finish

The following diagram outlines the logical flow of operations, emphasizing the integration of safety measures at every stage.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_doff Phase 4: Post-Handling prep1 Don Lab Coat, Goggles, & Nitrile Gloves prep2 Verify Fume Hood Functionality prep1->prep2 Enter Lab handle1 Weigh/Transfer Reagent prep2->handle1 Begin Work handle2 Perform Reaction/ Procedure handle1->handle2 clean1 Segregate Halogenated Liquid Waste handle2->clean1 Procedure Complete spill Spill / Exposure Event handle2->spill clean2 Segregate Contaminated Solid Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 doff1 Doff Gloves (Proper Technique) clean3->doff1 Leave Hood doff2 Doff Lab Coat doff1->doff2 doff3 Doff Goggles doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 emergency Execute Emergency Plan (Eyewash, Evacuate, etc.) spill->emergency IMMEDIATE ACTION

Caption: Workflow for handling Methyl 3-(bromomethyl)cyclobutane-1-carboxylate.

References

  • PubChem. (n.d.). Methyl 3-(bromomethyl)cyclobutane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Providence College, Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • University of California, Los Angeles, Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • University of Wisconsin-Milwaukee, Department of University Safety and Assurances. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate
Reactant of Route 2
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.